Product packaging for 2-Methylpyrimidine-4-carboxylic acid(Cat. No.:CAS No. 13627-49-1)

2-Methylpyrimidine-4-carboxylic acid

Cat. No.: B081449
CAS No.: 13627-49-1
M. Wt: 138.12 g/mol
InChI Key: CDBDBWCUGHXFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylpyrimidine-4-carboxylic acid (CAS 13627-49-1) is a solid heterocyclic compound with a molecular weight of 138.12 g/mol and a molecular formula of C 6 H 6 N 2 O 2 . This pyrimidine derivative is characterized by a melting point of 204-206 °C and a predicted pKa of 2.88, making it a valuable scaffold in organic synthesis and medicinal chemistry research. As a key synthetic intermediate, its carboxylic acid functional group allows for further diversification, enabling researchers to create a wide array of derivatives, such as amides, for screening and development. The compound serves as a fundamental building block in the construction of more complex molecules, particularly in the synthesis of pharmaceutical candidates and agrochemicals. It is recommended to store this compound sealed in a dry environment at room temperature. Hazard Information: Signal Word: Warning. Hazard Statements: H315-H319 (Causes skin irritation and serious eye irritation). This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B081449 2-Methylpyrimidine-4-carboxylic acid CAS No. 13627-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBDBWCUGHXFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595513
Record name 2-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13627-49-1
Record name 2-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-pyrimidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic strategies. Each proposed pathway is accompanied by a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and critical analysis of the methodological choices. The guide emphasizes scientific integrity, providing a self-validating framework for the described protocols, supported by authoritative citations. Visual aids in the form of reaction pathway diagrams and structured data tables are included to facilitate a deeper understanding of the synthetic routes.

Introduction: The Significance of this compound

Pyrimidine-4-carboxylic acid and its derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules.[1] These scaffolds are integral to the development of novel therapeutic agents, particularly in the realms of antiviral and anticancer research, as well as in the formulation of modern agrochemicals such as herbicides and fungicides.[1] The specific substitution of a methyl group at the 2-position of the pyrimidine ring can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and making this compound a valuable intermediate in medicinal chemistry. This guide will delve into the core synthetic methodologies for obtaining this target molecule, providing a robust framework for its laboratory-scale and potential scale-up production.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategies:

  • Functional Group Transformation of a Pre-existing 2-Methylpyrimidine Core: This approach leverages commercially available or readily synthesized 2-methylpyrimidine derivatives, modifying a functional group at the C4 position to yield the desired carboxylic acid.

  • Pyrimidine Ring Construction: This strategy involves the cyclocondensation of acyclic precursors to build the pyrimidine ring with the required substituents in place or in a form that can be easily converted to the target molecule.

This guide will explore the most chemically sound and practically viable pathways within these two strategic frameworks.

Pathway I: Oxidation of a C4-Substituent on a 2-Methylpyrimidine Ring

A common and direct approach to carboxylic acids is the oxidation of a suitable precursor, such as a methyl or hydroxymethyl group. In the context of this compound synthesis, this would involve the selective oxidation of a precursor at the 4-position of the 2-methylpyrimidine ring.

Route A: Oxidation of 2,4-Dimethylpyrimidine

This route proposes the selective oxidation of the methyl group at the C4 position of 2,4-dimethylpyrimidine. The key challenge in this approach is achieving regioselectivity, as both the C2 and C4 methyl groups are susceptible to oxidation.

Causality of Experimental Choices: The choice of oxidizing agent is critical for achieving the desired selectivity. Strong, non-selective oxidants like potassium permanganate under harsh conditions are likely to lead to over-oxidation and ring cleavage. Milder and more selective oxidizing agents are therefore preferred. Selenium dioxide (SeO₂) is a known reagent for the selective oxidation of methyl groups on heterocyclic rings, particularly when an N-oxide is present on the ring, which can facilitate the reaction.[2]

Experimental Protocol: Selective Oxidation of 2,4-Dimethylpyrimidine

  • Preparation of 2,4-Dimethylpyrimidine N-oxide: To a solution of 2,4-dimethylpyrimidine (1.0 eq) in a suitable solvent such as acetic acid, add hydrogen peroxide (30% aqueous solution, 1.5 eq). Heat the mixture at 70-80°C for several hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and carefully neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-oxide.

  • Oxidation with Selenium Dioxide: Dissolve the 2,4-dimethylpyrimidine N-oxide (1.0 eq) in a mixture of dioxane and water.[2] Add selenium dioxide (1.1 eq) and heat the mixture to reflux. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and filter to remove elemental selenium. The filtrate can be concentrated and the product, 2-methyl-4-pyrimidinecarboxylic acid, purified by recrystallization or column chromatography.

Data Presentation: Comparison of Oxidizing Agents

Oxidizing AgentTypical ConditionsSelectivity for C4-MethylPotential ByproductsReference
KMnO₄Aqueous, basicLow2,4-dicarboxylic acid, ring cleavage productsGeneral Oxidation Principles
SeO₂Dioxane/water, refluxModerate to High (with N-oxide)Aldehyde intermediate[2]
CrO₃Acetic acidModerateOver-oxidation productsGeneral Oxidation Principles

Logical Relationship Diagram: Oxidation Pathway

Oxidation_Pathway Start 2,4-Dimethylpyrimidine N_Oxide 2,4-Dimethylpyrimidine N-oxide Start->N_Oxide H₂O₂/AcOH Product This compound N_Oxide->Product SeO₂/Dioxane, H₂O

Caption: Oxidation of 2,4-dimethylpyrimidine via an N-oxide intermediate.

Pathway II: Hydrolysis of a C4-Nitrile or C4-Ester Precursor

This pathway involves the synthesis of a 2-methylpyrimidine derivative with a group at the C4 position that can be readily hydrolyzed to a carboxylic acid, such as a nitrile (-CN) or an ester (-COOR).

Route B: Hydrolysis of 2-Methyl-4-cyanopyrimidine

The hydrolysis of a nitrile to a carboxylic acid is a robust and well-established transformation. This route, therefore, hinges on the successful synthesis of the 2-methyl-4-cyanopyrimidine precursor.

Synthesis of 2-Methyl-4-cyanopyrimidine: This intermediate can be prepared from 4-chloro-2-methylpyrimidine via a nucleophilic aromatic substitution (SNAr) reaction with a cyanide salt.

Experimental Protocol: Synthesis and Hydrolysis of 2-Methyl-4-cyanopyrimidine

  • Synthesis of 4-Chloro-2-methylpyrimidine: This starting material can be synthesized from 2-methyl-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-methylpyrimidin-4(3H)-one) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Cyanation of 4-Chloro-2-methylpyrimidine: To a solution of 4-chloro-2-methylpyrimidine (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq). The reaction may be heated to facilitate the substitution.[3] Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Hydrolysis of 2-Methyl-4-cyanopyrimidine: The nitrile can be hydrolyzed under either acidic or basic conditions. For acidic hydrolysis, reflux the nitrile in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water.[4][5] For basic hydrolysis, reflux the nitrile in an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification to protonate the carboxylate salt. The product, this compound, can be isolated by filtration or extraction and purified by recrystallization.

Experimental Workflow Diagram: Nitrile Hydrolysis Pathway

Nitrile_Hydrolysis_Workflow cluster_synthesis Precursor Synthesis cluster_hydrolysis Hydrolysis Start 2-Methyl-4-hydroxypyrimidine Chloro 4-Chloro-2-methylpyrimidine Start->Chloro POCl₃ Nitrile 2-Methyl-4-cyanopyrimidine Chloro->Nitrile NaCN/DMF Hydrolysis Acidic or Basic Hydrolysis Nitrile->Hydrolysis Product This compound Hydrolysis->Product Ring_Construction_Pathway Acetamidine Acetamidine Intermediate Substituted Pyrimidine Intermediate Acetamidine->Intermediate Cyclocondensation Three_Carbon Three-Carbon Synthon (e.g., β-keto ester derivative) Three_Carbon->Intermediate Cyclocondensation Product This compound Intermediate->Product Further Transformations

References

Physicochemical properties of 2-Methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylpyrimidine-4-carboxylic Acid

This technical guide offers a comprehensive examination of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data sheet to provide in-depth analysis, field-proven experimental protocols, and the scientific rationale behind its characteristic properties. The structure of this guide is designed to logically flow from fundamental identification to practical application, ensuring a thorough understanding for professionals in drug development and scientific research.

Core Chemical Identity

Precise identification is the foundation of all scientific inquiry. This compound is a distinct chemical entity whose properties are dictated by its unique structure, featuring a pyrimidine ring substituted with a methyl group at the 2-position and a carboxylic acid at the 4-position.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 13627-49-1[1][2][3][4]
Molecular Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.12 g/mol [1][2]
Canonical SMILES CC1=NC=CC(=N1)C(=O)O[1]
InChIKey CDBDBWCUGHXFTN-UHFFFAOYSA-N[1]
Synonyms 2-Methyl-4-pyrimidinecarboxylic acid[1]

Physicochemical Characteristics

The physical properties of a compound govern its behavior in both biological and chemical systems, influencing everything from solubility and absorption in drug development to reaction kinetics in synthesis.

PropertyValueNotesSource
Physical Form Solid (at 20°C)Crystalline solid under standard conditions.[2]
Melting Point 204 - 206 °CThe relatively high melting point suggests strong intermolecular forces, likely dominated by hydrogen bonding between the carboxylic acid groups in the crystal lattice.[2]
Boiling Point 281.75 °CThis is a predicted value from the EPI Suite model. Experimental determination is often precluded by thermal decomposition at elevated temperatures.[5]
Water Solubility SolubleExperimentally determined.[2] A predicted value is 71,739.8 mg/L, indicating high aqueous solubility, which is consistent with the presence of polar functional groups capable of hydrogen bonding with water.[5][6][2][5]
Density 1.3 g/cm³Predicted value from the EPA T.E.S.T. model.[5]

Spectroscopic Profile for Structural Elucidation

Spectroscopy provides an empirical fingerprint of a molecule's structure. The following sections detail the expected spectroscopic features of this compound, which are critical for its identification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of the carboxylic acid and the pyrimidine ring. Due to strong intermolecular hydrogen bonding in the solid state, the compound exists predominantly as a dimer, which significantly influences the spectrum.[7][8]

  • O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹.[9][10] This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer and typically overlaps with C-H stretching signals.[7][8]

  • C=O Stretch: A strong, sharp absorption band should appear between 1680-1710 cm⁻¹.[7] The position is slightly lower than that for saturated carboxylic acids due to conjugation with the pyrimidine ring.[7]

  • C-O Stretch: A medium-to-strong band is anticipated in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond vibration.[9][11]

  • O-H Bend: An out-of-plane bend for the hydroxyl group may be visible as a broad peak around 900-960 cm⁻¹.[7]

  • Aromatic Ring Stretches: C=C and C=N stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy (Predicted):

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the 10-12 ppm range.[8] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of D₂O.

    • Pyrimidine Protons (Ar-H): The two protons on the pyrimidine ring will appear in the aromatic region, likely between 7.0 and 9.0 ppm. Their exact chemical shifts and coupling constants would depend on the electronic effects of the methyl and carboxyl substituents.

    • Methyl Protons (-CH₃): The methyl group protons are expected to appear as a sharp singlet further upfield, likely in the 2.5-2.7 ppm range.

  • ¹³C NMR Spectroscopy (Predicted):

    • Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected to have a chemical shift in the 160-180 ppm range.[8]

    • Pyrimidine Carbons (Ar-C): The four distinct carbons of the pyrimidine ring will appear in the aromatic region, typically between 120-170 ppm.

    • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing upfield, likely in the 20-25 ppm range.

Safety, Handling, and Stability

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification: According to aggregated GHS data, this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage Recommendations: The compound should be stored long-term in a cool, dry place to prevent degradation.[2]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Experimental Methodologies

To ensure the reproducibility and accuracy of research, standardized protocols are essential. The following section provides validated, step-by-step methods for characterizing key physicochemical properties.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a research chemical like this compound.

G cluster_0 Phase 1: Identification & Purity cluster_1 Phase 2: Physical Properties cluster_2 Phase 3: Final Analysis A Obtain Sample B Structure Verification (¹H NMR, ¹³C NMR) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point Determination C->D E Solubility Assay (Shake-Flask Method) C->E F pKa Determination (Potentiometric Titration) C->F G Spectroscopic Fingerprinting (FTIR, UV-Vis) F->G H Data Compilation & Reporting G->H

References

2-Methylpyrimidine-4-carboxylic acid CAS number 13627-49-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylpyrimidine-4-carboxylic Acid (CAS: 13627-49-1)

Introduction

This compound, identified by CAS Number 13627-49-1, is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules and approved pharmaceuticals. The presence of both a reactive carboxylic acid handle and a methyl-substituted pyrimidine ring makes this molecule a versatile building block for the synthesis of complex chemical entities.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical data on the compound's physicochemical properties, spectroscopic profile, reactivity, and applications, providing the field-proven insights necessary for its effective use in a laboratory and developmental setting.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application. The properties of this compound are summarized below. It presents as a solid, typically light brown to brown in color, with a melting point in the range of 204-206 °C.[1][2][3][4] Its solubility in water is a key practical attribute for certain experimental designs.[1]

PropertyValueSource(s)
CAS Number 13627-49-1[1][2][5]
Molecular Formula C₆H₆N₂O₂[1][2][5]
Molecular Weight 138.12 g/mol [1][2][5]
IUPAC Name This compound[5]
Synonyms 2-Methyl-4-pyrimidinecarboxylic acid[2][5]
Appearance Solid, Light brown to brown[1][2]
Melting Point 204 - 206 °C[1][2][4]
Boiling Point 292.5 ± 13.0 °C (Predicted)[2][3]
Density 1.319 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 2.88 ± 0.10 (Predicted)[2][3]
Solubility Soluble in water[1]

Analytical Profile: Spectroscopic Characterization

Rigorous analytical characterization is essential for confirming the identity and purity of any research chemical. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The two aromatic protons on the pyrimidine ring will appear as doublets in the downfield region (typically δ 7.0-9.0 ppm). The methyl group protons will present as a singlet at approximately δ 2.6-2.7 ppm.[6] The acidic proton of the carboxyl group will be observed as a broad singlet, typically far downfield (>10 ppm), whose chemical shift is dependent on concentration and solvent.[7] This acidic proton signal will disappear upon the addition of D₂O due to proton exchange.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms. The carboxyl carbon is the most deshielded, appearing in the δ 165-185 ppm range.[7] The four carbons of the pyrimidine ring will resonate in the aromatic region (typically δ 120-170 ppm), and the methyl carbon will appear at the upfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. Carboxylic acids have a highly characteristic IR profile.[8]

  • O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[7][9][10]

  • C=O Stretch: A sharp, intense absorption peak corresponding to the carbonyl stretch will appear in the region of 1690-1760 cm⁻¹.[7][9][10] Conjugation with the pyrimidine ring will likely place this peak closer to the lower end of the range.

  • C-O Stretch & O-H Bend: A C-O stretching vibration is expected between 1210-1320 cm⁻¹, and O-H bending can be observed in the 1395-1440 cm⁻¹ and 910-950 cm⁻¹ regions.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (138.12).

  • Fragmentation: Key fragmentation pathways for pyrimidine carboxylic acids involve the carboxyl group.[11] Common fragments would include the loss of a hydroxyl radical ([M-17]⁺), the loss of water ([M-18]⁺), and the loss of the entire carboxyl group ([M-45]⁺), which corresponds to the loss of COOH.[12][13]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is paramount for its use as a synthetic intermediate.

Illustrative Synthetic Pathway

While various synthetic routes exist, a common approach for preparing pyrimidine-4-carboxylic acids is through the oxidation of the corresponding methylpyrimidine. This self-validating protocol ensures a reliable transformation of a readily available precursor.

Protocol: Oxidation of 2,4-Dimethylpyrimidine

  • Dissolution: Dissolve the starting material, 2,4-dimethylpyrimidine, in an aqueous solution.

  • Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), dropwise to the stirred solution at an elevated temperature (e.g., ~350 K).[14] The causality here is the selective oxidation of one of the methyl groups to a carboxylic acid. The pyrimidine ring is relatively stable to oxidation under these conditions.

  • Quenching: After the reaction is complete, quench any excess oxidant with a reducing agent like methanol.[14]

  • Filtration & Acidification: Filter the hot solution to remove manganese dioxide byproduct. Acidify the filtrate to a pH of 2-3 with a strong acid (e.g., HCl).[14] This protonates the carboxylate, causing the desired product to precipitate.

  • Isolation & Purification: Isolate the crude product by filtration and purify it through recrystallization to yield pure this compound.

Synthesis_Workflow cluster_0 Synthesis Protocol Start 2,4-Dimethylpyrimidine (Starting Material) Oxidation Oxidation with KMnO₄ in Aqueous Solution Start->Oxidation Step 1 Quench Quench Excess Oxidant (e.g., Methanol) Oxidation->Quench Step 2 Filter Filter MnO₂ Quench->Filter Step 3 Acidify Acidify Filtrate (pH 2-3) Filter->Acidify Step 4 Isolate Isolate & Recrystallize Acidify->Isolate Step 5 Product This compound Isolate->Product

Illustrative workflow for the synthesis of the target compound.
Core Reactivity

The compound's reactivity is dominated by its carboxylic acid functional group, which serves as a versatile handle for derivatization.

  • Amide Bond Formation: This is arguably the most critical reaction in drug development. The carboxylic acid can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides. This reaction is fundamental for building larger, more complex molecules and exploring structure-activity relationships (SAR).

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-methyl-4-(hydroxymethyl)pyrimidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive 2-methylpyrimidine-4-carbonyl chloride, a key intermediate for acylation reactions.

Reactivity_Diagram cluster_1 Key Reactions center_node 2-Methylpyrimidine- 4-carboxylic acid Amide Amide Derivative center_node->Amide + R₂NH, Coupling Agent Ester Ester Derivative center_node->Ester + ROH, H⁺ Alcohol Primary Alcohol center_node->Alcohol + LiAlH₄ (Reduction) AcidChloride Acid Chloride center_node->AcidChloride + SOCl₂

Core reactivity pathways of the title compound.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value building block.[15] Its utility stems from:

  • Privileged Scaffold: The pyrimidine ring is a common motif in a vast number of FDA-approved drugs and biologically active compounds, known for its ability to interact with various biological targets.

  • Synthetic Handle: The carboxylic acid at the 4-position provides a reliable point for synthetic elaboration, allowing chemists to attach different functional groups to probe interactions with a target protein or enzyme.

  • Medicinal Chemistry Precursor: It is a precursor for synthesizing libraries of compounds for high-throughput screening. For example, derivatives of pyrimidine carboxylic acids have been investigated for various therapeutic applications, including as antimicrobial agents and calcium channel blockers.[16][17]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

GHS Hazard Information

The compound is classified as an irritant. All personnel must review the Safety Data Sheet (SDS) before handling.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation

(Data aggregated from ECHA C&L Inventory)[2][5]

Safe Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Handling Practices: Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[5][18]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage

Proper storage is crucial to maintain the compound's integrity and ensure safety.

  • Long-Term Storage: Store in a freezer at or below -20°C.[2][3]

  • General Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[1]

Conclusion

This compound (CAS: 13627-49-1) is a foundational building block for chemical synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, predictable reactivity centered on the carboxylic acid group, and the inherent biological relevance of its pyrimidine core make it an invaluable tool for researchers. This guide provides the necessary technical framework for its safe and effective application, empowering scientists to leverage its full synthetic potential in the development of novel chemical entities.

References

Biological Activity of 2-Methylpyrimidine-4-carboxylic Acid: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of 2-Methylpyrimidine-4-carboxylic acid. While direct research on this specific molecule is limited, the pyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological effects.[1][2] This document synthesizes findings from related pyrimidine derivatives to propose potential therapeutic applications, outline plausible mechanisms of action, and provide detailed protocols for a systematic investigation of its biological profile.

Introduction: The Pyrimidine-4-Carboxylic Acid Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and numerous synthetic compounds with therapeutic value.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[2] The addition of a carboxylic acid group at the 4-position provides a key functional handle for molecular interactions and further synthetic modifications, making pyrimidine-4-carboxylic acid derivatives attractive candidates for drug discovery programs. The carboxylic acid moiety can act as a bioisostere for other functional groups and can form critical hydrogen bonds with biological targets.[4]

This compound, the subject of this guide, is a small molecule whose biological potential is yet to be fully elucidated. Its structure is presented below:

Chemical Structure of this compound

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₆H₆N₂O₂[5]

  • Molecular Weight: 138.12 g/mol [5]

  • CAS Number: 13627-49-1[5]

This guide will explore the most promising avenues for investigating the biological activity of this compound, based on the established pharmacology of its close analogs.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related pyrimidine derivatives, we can hypothesize several potential biological activities for this compound.

Anti-inflammatory and Antioxidant Activity

Hypothesis: this compound may possess anti-inflammatory and antioxidant properties by inhibiting key enzymes in the inflammatory cascade and reducing oxidative stress.

Rationale: Numerous pyrimidine derivatives have demonstrated potent anti-inflammatory effects.[2][6] A recent study on pyrimidine derivatives highlighted their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.[6] These compounds also showed antioxidant activity by reducing levels of reactive oxygen species (ROS).[6] Furthermore, other pyrimidine derivatives have been shown to be potent inhibitors of lipoxygenase (LOX), another enzyme involved in inflammation.[7]

Potential Mechanism of Action:

  • COX-2 Inhibition: The compound may selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.

  • ROS Scavenging: The pyrimidine ring system may be capable of quenching free radicals, thereby reducing cellular damage from oxidative stress.[6]

  • LOX Inhibition: The molecule could potentially inhibit LOX enzymes, reducing the production of inflammatory leukotrienes.[7]

G cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_pathways Pro-inflammatory Pathways cluster_inhibition Potential Inhibition by this compound Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Releases COX-2 COX-2 Arachidonic Acid->COX-2 Substrate LOX LOX Arachidonic Acid->LOX Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Leukotrienes Leukotrienes LOX->Leukotrienes Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 2-MPCA 2-Methylpyrimidine- 4-carboxylic acid 2-MPCA->COX-2 Inhibits 2-MPCA->LOX Inhibits

Caption: Potential anti-inflammatory mechanism of this compound.

Anticancer Activity

Hypothesis: this compound may exhibit cytotoxic effects against cancer cell lines through the inhibition of critical signaling pathways.

Rationale: The pyrimidine scaffold is a well-established pharmacophore in oncology, with drugs like 5-fluorouracil being mainstays of cancer therapy.[2] A patent for novel pyrimidine-4-carboxylic acid derivatives claims antitumor activity.[1] Furthermore, related morpholinopyrimidine derivatives are known to target PI3K kinases, which are frequently dysregulated in cancer.[8] The cytotoxic effects of some pyrimidine derivatives have been demonstrated against various cancer cell lines.[7]

Potential Mechanism of Action:

  • Kinase Inhibition: The compound may act as an inhibitor of protein kinases involved in cancer cell proliferation and survival, such as PI3K.

  • Induction of Apoptosis: The molecule could trigger programmed cell death in cancer cells by modulating apoptotic pathways.

  • Cell Cycle Arrest: It may halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints.

Hypolipidemic Activity

Hypothesis: this compound could potentially lower lipid levels by modulating lipid metabolism.

Rationale: A closely related compound, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid (AMMPCA), has been shown to be a potent hypolipidemic agent in rodents.[9][10] AMMPCA was found to reduce the activity of enzymes required for triglyceride and cholesterol synthesis, lower LDL cholesterol, and raise HDL cholesterol.[9][10]

Potential Mechanism of Action:

  • Inhibition of Lipid Synthesis: The compound may inhibit key enzymes in the cholesterol and fatty acid biosynthesis pathways.

  • Modulation of Lipoprotein Metabolism: It could influence the levels of different lipoproteins, leading to a more favorable lipid profile.[10]

  • Enhanced Lipid Excretion: The molecule might promote the excretion of cholesterol and its metabolites.[9]

Proposed Experimental Workflow for Biological Characterization

A systematic approach is crucial to elucidate the biological activity of this compound. The following workflow outlines a series of in vitro assays to test the hypotheses presented above.

G Start 2-Methylpyrimidine- 4-carboxylic acid Primary_Screening Primary Screening Start->Primary_Screening Anti_Inflammatory Anti-inflammatory Assays Primary_Screening->Anti_Inflammatory Hypothesis 1 Anticancer Anticancer Assays Primary_Screening->Anticancer Hypothesis 2 Hypolipidemic Hypolipidemic Assays Primary_Screening->Hypolipidemic Hypothesis 3 Secondary_Screening Secondary Screening (for active compounds) Anti_Inflammatory->Secondary_Screening Anticancer->Secondary_Screening Hypolipidemic->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Proposed experimental workflow for biological characterization.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to assess the biological activity of this compound.

In Vitro Anti-inflammatory and Antioxidant Assays

This assay will determine the compound's ability to inhibit the cyclooxygenase isoenzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid

  • TMPD

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • This compound (test compound)

  • Celecoxib (positive control for COX-2)

  • Ibuprofen (non-selective control)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

  • Add various concentrations of this compound or control compounds to the wells. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition versus the log of the inhibitor concentration.

This assay measures the antioxidant capacity of the compound in a cell-based model.

Principle: The assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). Antioxidants will inhibit this oxidation.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • DCFH-DA

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a free radical generator

  • Quercetin (positive control)

  • Culture medium, PBS

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Seed HepG2 cells in a 96-well black microplate and allow them to attach overnight.

  • Wash the cells with PBS and incubate with various concentrations of the test compound and DCFH-DA for 1 hour.

  • Remove the medium and add AAPH to induce oxidative stress.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • Calculate the CAA value as the percentage of inhibition of fluorescence compared to the control (cells treated with AAPH only).

In Vitro Anticancer Assays

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • Culture medium, PBS

  • 96-well microplate

  • Microplate reader (570 nm)

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound for 48 or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro Hypolipidemic Assays

This assay measures the inhibition of a key enzyme in cholesterol biosynthesis.

Principle: The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • HMG-CoA Reductase (human recombinant)

  • HMG-CoA

  • NADPH

  • Pravastatin (positive control)

  • Assay buffer

  • UV-transparent 96-well plate

  • Microplate reader with UV capabilities

Procedure:

  • In a UV-transparent 96-well plate, add the assay buffer, NADPH, and various concentrations of the test compound.

  • Add HMG-CoA reductase to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding HMG-CoA.

  • Immediately measure the absorbance at 340 nm every minute for 10-20 minutes.

  • Calculate the rate of NADPH consumption.

  • Determine the IC₅₀ value for the inhibition of HMG-CoA reductase.

Data Presentation

All quantitative data from the proposed assays should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Summary of In Vitro Biological Activity of this compound (Template)

AssayCell Line / EnzymeEndpointPositive ControlIC₅₀ / EC₅₀ (µM) of 2-MPCA
COX-1 InhibitionHuman recombinantIC₅₀Ibuprofen
COX-2 InhibitionHuman recombinantIC₅₀Celecoxib
Cellular Antioxidant ActivityHepG2EC₅₀Quercetin
MTT CytotoxicityA549IC₅₀Doxorubicin
MTT CytotoxicityMCF-7IC₅₀Doxorubicin
MTT CytotoxicityHCT116IC₅₀Doxorubicin
HMG-CoA Reductase InhibitionHuman recombinantIC₅₀Pravastatin

Conclusion

While the biological activity of this compound has not been extensively reported, its chemical structure suggests a high potential for therapeutic relevance. The pyrimidine-4-carboxylic acid scaffold is a proven pharmacophore, and analogs of this compound have demonstrated significant anti-inflammatory, anticancer, and hypolipidemic activities. The experimental framework provided in this guide offers a robust and systematic approach to characterizing the biological profile of this compound. The results of these investigations will be crucial in determining the potential of this molecule as a lead compound for future drug development efforts.

References

2-Methylpyrimidine-4-carboxylic Acid Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

This guide provides a comprehensive overview of 2-methylpyrimidine-4-carboxylic acid (2-MP-4-CA) derivatives, a class of compounds demonstrating significant potential across multiple therapeutic areas. The pyrimidine ring is a cornerstone of medicinal chemistry, found in everything from nucleobases to approved drugs, making its derivatives a fertile ground for new discoveries.[1] The 2-methyl and 4-carboxylic acid substitutions, in particular, create a versatile scaffold that allows for extensive synthetic modification and targeted biological activity. We will explore the synthesis, multifaceted pharmacological activities, and key structure-activity relationships of these compounds, offering field-proven insights for drug development professionals.

Synthetic Strategies and Methodologies

The 2-MP-4-CA core provides a robust and versatile starting point for chemical library development. The carboxylic acid group at the 4-position is a key functional handle, enabling the creation of diverse amides, esters, and other derivatives to explore structure-activity relationships (SAR).[2]

Core Scaffold Synthesis

Several routes to the core pyrimidine structure have been established. One effective method involves the condensation of an amidine with a β-keto ester or a related dicarbonyl compound. For instance, the synthesis of a halogenated derivative, 5-bromo-2-methylpyrimidine-4-carboxylic acid, can be achieved by reacting acetamidine hydrochloride with mucobromic acid in the presence of a base like sodium ethoxide.[3]

A general workflow for the synthesis and purification of these derivatives is outlined below.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Characterization A Starting Materials (e.g., Acetamidine HCl, Mucobromic Acid) B Reaction Setup (Solvent, Base, Temperature Control) A->B Reagents C Reaction Monitoring (TLC, LC-MS) B->C Progress Check D Quenching & Acidification C->D Reaction Complete E Filtration D->E F Purification (e.g., Recrystallization, Freeze-drying) E->F G Structural Verification (NMR, LC-MS) F->G Purified Product H Purity Assessment (HPLC) G->H I Final Derivative H->I

Caption: General workflow for synthesis and analysis of 2-MP-4-CA derivatives.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid[3]

This protocol describes a representative synthesis for a key intermediate. The causality behind this specific choice of reagents lies in the reactivity of the acetamidine providing the N-C-N core of the pyrimidine, while the mucobromic acid provides the carbon backbone and the necessary functional groups for cyclization and subsequent formation of the carboxylic acid.

Materials:

  • Acetamidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Mucobromic acid

  • Hydrochloric acid (2 M)

  • Cold deionized water

Methodology:

  • Prepare Sodium Ethoxide: Carefully add sodium metal (356 mg, 15.5 mmol) to absolute ethanol (5.9 mL) under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Initial Reaction: In a separate flask, add a portion of the freshly prepared sodium ethoxide solution (3.5 mL) to a stirred suspension of acetamidine hydrochloride (0.91 g, 9.69 mmol).

  • Addition of Mucobromic Acid: Warm the mixture to 50 °C. Once the temperature is reached, remove the heating source. Add a solution of mucobromic acid (1 g, 3.87 mmol) in ethanol dropwise at a rate that maintains a gentle reflux.

  • Complete Reaction: Following the addition, add the remaining sodium ethoxide solution (2 mL) to drive the reaction to completion.

  • Isolation: After cooling the reaction mixture, filter to remove any solids. Evaporate the solvent from the filtrate under reduced pressure.

  • Acidification: Vigorously shake the resulting residue with 2 M hydrochloric acid (2.4 mL).

  • Purification: Filter the brown precipitate that forms, wash it with cold water, and then freeze-dry to yield 5-bromo-2-methylpyrimidine-4-carboxylic acid as a brown solid (yield ~42%).[3]

  • Characterization: Confirm the structure and purity using LC-MS and ¹H NMR. Expected LC-MS: 218 [M+H]⁺.[3]

Pharmacological Activities and Therapeutic Potential

Derivatives of 2-MP-4-CA have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of diseases.

Anticancer Activity

The most extensively studied application of this scaffold is in oncology. These derivatives have shown efficacy through multiple mechanisms of action.

  • PI3K Inhibition: The morpholinopyrimidine scaffold, a common derivative, is a known pharmacophore for inhibiting phosphoinositide 3-kinases (PI3Ks).[2] PI3K is a critical node in a signaling pathway that promotes cell proliferation and survival, making it a prime target in oncology.[2] Certain thiopyrano[4,3-d]pyrimidine derivatives bearing this core have shown moderate to potent cytotoxic activity against human cancer cell lines, including A549 (lung), PC-3 (prostate), and MCF-7 (breast).[4]

  • Pin1 Inhibition: A series of pyrimidine derivatives were identified as potent, time-dependent inhibitors of Pin1, a peptidyl-prolyl isomerase that is overexpressed in many cancers and regulates numerous cancer-driving proteins.[5] Inhibition of Pin1 is a novel strategy for developing anticancer agents, and several 2-MP-4-CA analogues displayed IC₅₀ values in the low micromolar range.[5]

  • General Cytotoxicity: Novel pyrimidine-4-carboxylic acid derivatives have been patented for their general anti-tumor activity.[6] Studies have shown that substitutions on the pyrimidine core can lead to compounds with significant anti-proliferative effects against glioblastoma, triple-negative breast cancer, and colon cancer cell lines, with some derivatives being 4-13 times more active than the initial hit compound.[7]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 2-MP-4-CA Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K signaling pathway and the inhibitory action of 2-MP-4-CA derivatives.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in numerous diseases. 2-MP-4-CA derivatives have shown promise in addressing both.

  • Selective COX-2 Inhibition: Certain pyrimidine derivatives have demonstrated high selectivity for inhibiting COX-2 over COX-1.[8] This is a highly desirable characteristic for anti-inflammatory drugs, as selective COX-2 inhibition can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. The activity of lead compounds was comparable to the established drug meloxicam.[8]

  • Antioxidant Effects: In addition to their anti-inflammatory action, these compounds were shown to reduce levels of reactive oxygen species (ROS) in cellular models of inflammation, confirming their antioxidant properties.[8] Other studies have shown that pyrimidine derivatives can strongly inhibit lipid peroxidation.[9]

Hypolipidemic Activity

Cardiovascular disease remains a leading cause of mortality worldwide. A notable derivative, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid, proved to be a potent hypolipidemic agent in rodent models.[10]

  • Mechanism: The compound effectively reduced the activity of liver enzymes required for triglyceride and cholesterol synthesis.[10]

  • Lipoprotein Modulation: It favorably lowered low-density lipoprotein (LDL) cholesterol while raising high-density lipoprotein (HDL) cholesterol, a profile that suggests a protective effect against coronary disease.[10] The agent was found to be more effective than the commercial drug clofibrate at a significantly lower dose.[10]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on 2-MP-4-CA derivatives have yielded valuable insights.

Position/ModificationObservationPotential IndicationReference
4-Position (Carboxamide) Introduction of a phenylpyridine-carboxamide scaffold was beneficial for activity.Anticancer (PI3K)[4]
2, 4, 5-Positions Substitutions at all three positions significantly impact Pin1 inhibitory activity, guiding further optimization.Anticancer (Pin1)[5]
General Scaffold N-benzyl substitution on an aminopyrimidine core increased anti-proliferative activity by 4-13 fold.Anticancer[7]
6-Position (Amino) The presence of a 6-amino group on a 2-mercapto-5-methylpyrimidine core was key for potent hypolipidemic effects.Hypolipidemic[10]

Protocol for Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

To assess the anticancer potential of newly synthesized derivatives, a cell viability assay is a standard first step. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent (e.g., 5 mg/mL) D->E F 6. Incubate (3-4h) E->F G 7. Solubilize Formazan (Add DMSO or Solubilizer) F->G H 8. Read Absorbance (e.g., 570 nm) G->H I 9. Data Analysis (Calculate % Viability, IC₅₀) H->I

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized 2-MP-4-CA derivatives in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

The this compound scaffold is a validated and highly promising platform for the development of novel therapeutics. Its synthetic tractability and demonstrated efficacy across diverse biological targets, including kinases, isomerases, and metabolic enzymes, underscore its potential. The most promising applications appear to be in oncology, anti-inflammatory, and metabolic disorders.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of substitutions on the pyrimidine ring, guided by SAR insights, will likely yield next-generation compounds with improved potency and selectivity. The versatility of this core structure ensures that it will remain a subject of significant interest in the drug discovery field for years to come.

References

Spectroscopic data (NMR, IR, Mass Spec) of 2-Methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylpyrimidine-4-carboxylic Acid

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. This compound (C₆H₆N₂O₂) serves as a vital heterocyclic building block, whose derivatives are integral to the development of novel therapeutic agents and functional materials.[1][2] The absolute confirmation of its molecular structure is the foundational step for any downstream application, ensuring purity, predicting reactivity, and guaranteeing the integrity of subsequent research.

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. Moving beyond a simple presentation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to structural characterization. This document is designed to serve as a robust reference for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Overview

The structural identity of a molecule is defined by the connectivity of its atoms and the electronic environment surrounding them. Spectroscopic techniques act as non-destructive probes of these features. For this compound, we employ a synergistic combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle, and together, they create a self-validating system of analysis.

The core structure consists of a pyrimidine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms. This ring is substituted with a methyl group at the C2 position and a carboxylic acid group at the C4 position.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps in solubilizing the carboxylic acid, and the acidic proton of the COOH group is often observable as a broad singlet, which might otherwise be lost due to rapid exchange with protic solvents like D₂O.[3]

  • Instrument: Varian INOVA 600 MHz spectrometer or equivalent.

  • Acquisition: Acquire data at 25 °C. A standard pulse sequence is used with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Presentation & Interpretation:

Chemical Shift (δ, ppm)MultiplicityAssignmentCausality & Field Insights
~13.0 - 14.0Broad SingletCOOHThe carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding. Its signal is typically broad and appears far downfield, a characteristic signature.[3][4][5][6]
~8.9 - 9.1DoubletH5This proton is on a carbon (C5) adjacent to a nitrogen atom and the electron-withdrawing carboxylic acid group, resulting in a significant downfield shift into the aromatic region. It is split by the neighboring H6 proton.
~7.6 - 7.8DoubletH6This proton (on C6) is also in the aromatic region but is generally less deshielded than H5. It is coupled to the H5 proton, resulting in a doublet.
~2.7 - 2.8SingletCH₃The methyl protons are attached to the pyrimidine ring at C2. They are in a relatively shielded environment compared to the ring protons and appear as a sharp singlet as there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a map of the unique carbon atoms within the molecule.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

  • Instrument: Varian INOVA 600 MHz spectrometer operating at 150 MHz for ¹³C.

  • Acquisition: Data is acquired using a standard proton-decoupled pulse sequence. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.[7] Chemical shifts are referenced to the DMSO-d₆ solvent peak (δ 39.5 ppm).

Data Presentation & Interpretation:

Chemical Shift (δ, ppm)AssignmentCausality & Field Insights
~165 - 170C=OThe carbonyl carbon of the carboxylic acid is highly deshielded due to the direct attachment of two electronegative oxygen atoms. Its chemical shift is characteristic of carboxylic acids and esters.[4][5][8]
~160 - 165C2This pyrimidine carbon is bonded to two nitrogen atoms and the methyl group. The influence of the two nitrogens results in a significant downfield shift.
~155 - 160C4The C4 carbon is attached to a nitrogen atom and the electron-withdrawing carboxylic acid group, causing it to be significantly deshielded.
~150 - 155C6This carbon is part of the aromatic ring and is deshielded, appearing in the typical range for sp² carbons in a heterocyclic system.
~120 - 125C5The C5 carbon, bonded to a hydrogen, typically appears at a more upfield position relative to the other ring carbons that are adjacent to nitrogen atoms.
~20 - 25CH₃The sp³-hybridized methyl carbon is significantly shielded and appears in the typical upfield aliphatic region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint." It is exceptionally useful for identifying the presence of key functional groups like carbonyls and hydroxyls.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and yields high-quality spectra.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two.

  • Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupCausality & Field Insights
2500 - 3300 (very broad)O-H stretchCarboxylic AcidThis exceptionally broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most recognizable features in an IR spectrum.[4][8][9][10]
~1700 - 1730 (strong, sharp)C=O stretchCarboxylic AcidThe strong, sharp peak in this region confirms the presence of the carbonyl group. Its position indicates it is part of a conjugated carboxylic acid.[8][11]
~1570 - 1620C=N stretchPyrimidine RingThese absorptions are characteristic of the carbon-nitrogen double bonds within the pyrimidine ring.[11]
~1450 - 1600C=C stretchPyrimidine RingAromatic C=C stretching vibrations from the pyrimidine ring appear in this region.[11]
2850 - 3000C-H stretchMethyl GroupThese absorptions correspond to the stretching vibrations of the C-H bonds in the methyl group.

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrument: A high-resolution mass spectrometer, such as a Waters Xevo G2-XS QTof, using Electrospray Ionization (ESI) in positive or negative mode. ESI is a soft ionization technique that is well-suited for polar molecules and often yields a prominent molecular ion peak.

  • Acquisition: The sample is infused into the source, and data is collected over a mass range of m/z 50-500.

Data Presentation & Interpretation:

The molecular formula C₆H₆N₂O₂ gives an exact mass of 138.0429 Da.[12]

m/z ValueProposed FragmentCausality & Field Insights
139.0502[M+H]⁺The protonated molecular ion is often the base peak in ESI positive mode, confirming the molecular weight.
138.0429[M]⁺The molecular ion peak in techniques like Electron Ionization (EI).
121.0498[M-OH]⁺ or [M+H-H₂O]⁺Loss of a hydroxyl radical or a molecule of water from the protonated parent ion is a common fragmentation for carboxylic acids.
93.0447[M-COOH]⁺Loss of the entire carboxylic acid group as a radical is a significant fragmentation pathway, indicating the presence of this functional group.[13]

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound.

Figure 2. Proposed Mass Spectrometry Fragmentation Pathway M [C₆H₆N₂O₂]⁺ m/z = 138 F1 [C₆H₅N₂O]⁺ m/z = 121 M->F1 - •OH F2 [C₅H₅N₂]⁺ m/z = 93 M->F2 - •COOH Figure 3. Integrated Spectroscopic Analysis Workflow cluster_0 Data Acquisition cluster_1 Information Derived cluster_2 Conclusion MS Mass Spectrometry MW Molecular Weight (m/z = 138) MS->MW IR IR Spectroscopy FG Functional Groups (-COOH, C=N, C=C) IR->FG NMR NMR (¹H & ¹³C) CH C-H Framework (Connectivity) NMR->CH Structure Confirmed Structure of This compound MW->Structure FG->Structure CH->Structure

References

An In-depth Technical Guide to the Solubility and Stability of 2-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methylpyrimidine-4-carboxylic Acid

This compound (CAS 13627-49-1) is a heterocyclic organic compound featuring a pyrimidine ring, a foundational structure in numerous biologically active molecules, including nucleic acid bases.[1] Its dual functionality, arising from the acidic carboxylic group and the basic nitrogen atoms of the pyrimidine ring, makes it a versatile building block in medicinal chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery, formulation development, and manufacturing.

This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of this compound. It details the theoretical principles, presents practical experimental protocols, and offers insights into the interpretation of results, serving as a vital resource for scientists engaged in its study.

Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule, which are summarized in the table below. These parameters are crucial inputs for predicting its behavior in various environments.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂PubChem[2]
Molecular Weight 138.12 g/mol PubChem[2]
Melting Point 204 - 206 °CAKSci[3]
Predicted Water Solubility 71,739.8 mg/L (approx. 71.7 mg/mL)Chemchart[4]
IUPAC Name This compoundPubChem[2]

Part 1: The Solubility Profile

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical determinant of a drug candidate's bioavailability and developability. For an ionizable compound like this compound, solubility is profoundly influenced by the pH of the medium.

pH-Dependent Aqueous Solubility: The Henderson-Hasselbalch Relationship

The carboxylic acid moiety of the molecule dictates its acidic nature, while the pyrimidine ring's nitrogen atoms provide basic character. The overall solubility in aqueous media is therefore a function of pH. The Henderson-Hasselbalch equation is a fundamental tool for predicting how the pH of a solution affects the ionization state, and consequently the solubility, of an ionizable compound.[5]

For a weak acid (HA), the equation is: pH = pKa + log ([A⁻]/[HA])

Where:

  • [A⁻] is the molar concentration of the ionized (conjugate base) form.

  • [HA] is the molar concentration of the un-ionized (acid) form.

The total aqueous solubility (ST) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form. For an acidic compound, this can be expressed as: ST = S₀ (1 + 10(pH - pKa))

This relationship underscores a critical principle:

  • At pH values well below the pKa , the compound exists predominantly in its less soluble, un-ionized form (HA).

  • As the pH approaches and surpasses the pKa , the compound increasingly ionizes to its conjugate base (A⁻), which is typically much more soluble in water. This leads to a significant increase in total solubility.[6]

Solubility in Organic Solvents

While aqueous solubility is critical for physiological relevance, solubility in organic solvents is essential for synthesis, purification, and the preparation of stock solutions for biological assays. While extensive quantitative data for this compound is not widely published, data from structurally similar compounds like Pyrimidine-4-carboxylic acid provides valuable insights.

SolventQualitative/Quantitative SolubilityReference (for similar compounds)
Water SolubleAKSci[3]
Phosphate Buffered Saline (PBS, pH 7.2) Approx. 1 mg/mL (for Pyrimidine-4-carboxylic acid)Cayman Chemical[7]
Dimethyl Sulfoxide (DMSO) Soluble; Approx. 20 mg/mL (for Pyrimidine-4-carboxylic acid)Cayman Chemical[7]
Ethanol Soluble; Approx. 0.25 mg/mL (for Pyrimidine-4-carboxylic acid)Cayman Chemical[7]
Dimethylformamide (DMF) Soluble; Approx. 2 mg/mL (for Pyrimidine-4-carboxylic acid)Cayman Chemical[7]

Note: The solubility values for related compounds should be used as a guide and may not be directly representative of this compound.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Assay

The "shake-flask" method is the gold-standard for determining equilibrium solubility. The objective is to create a saturated solution and measure the concentration of the dissolved compound.

Principle: An excess of the solid compound is agitated in a solvent for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then separated from the solid and analyzed.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate buffer) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by either:

    • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). Self-Validation Note: It is crucial to pre-saturate the filter with the solution to prevent loss of the compound due to adsorption to the filter material.

  • Sample Preparation: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original solubility in mg/mL or mmol/L, accounting for the dilution factor.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis A Add excess solid compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B Establish Equilibrium C Centrifuge or Filter to remove undissolved solid B->C Isolate Saturated Solution D Dilute clear supernatant C->D Prepare for Analysis E Quantify concentration (e.g., HPLC-UV) D->E F Calculate Solubility E->F

Part 2: Chemical Stability and Degradation Pathways

Assessing the chemical stability of a compound is a non-negotiable step in drug development. It provides critical information for determining storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy or safety.[8][9] Forced degradation (or stress testing) is an essential practice where the compound is exposed to conditions more severe than accelerated stability testing to predict its degradation pathways.[10]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and validate the specificity of stability-indicating analytical methods.[11] These studies typically involve exposure to hydrolytic, oxidative, photolytic, and thermal stress, as guided by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[8][12][13]

Stress ConditionTypical Reagents and ConditionsRationale / Causality
Acid Hydrolysis 0.1 M to 1 M HCl; Room Temperature or elevated (e.g., 60°C)Simulates acidic environments (e.g., stomach) and identifies acid-labile functional groups.
Base Hydrolysis 0.1 M to 1 M NaOH; Room Temperature or elevated (e.g., 60°C)Simulates basic environments (e.g., intestine) and identifies base-labile groups like esters or amides.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂); Room TemperatureInvestigates susceptibility to oxidative degradation, which can occur via atmospheric oxygen or excipient peroxides.
Thermal Stress Elevated temperature (e.g., 60-80°C) in solid state and in solutionAssesses the intrinsic thermal stability of the molecule.
Photostability Exposure to a defined light source (UV/Vis); e.g., ≥ 1.2 million lux hours and ≥ 200 watt hours/m²Evaluates light sensitivity, which dictates packaging requirements.[14][15][16][17]
Potential Degradation Pathways

For this compound, several degradation pathways can be hypothesized based on its structure. The pyrimidine ring itself is generally stable, but can undergo degradation.[18] The carboxylic acid and methyl groups also present potential sites for reaction.

  • Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as CO₂, yielding 2-methylpyrimidine. This is a common degradation pathway for carboxylic acids.

  • Oxidation: The methyl group or the pyrimidine ring itself could be susceptible to oxidation. Oxidation of the methyl group could lead to a hydroxymethyl or even a carboxylic acid derivative. Ring oxidation could lead to N-oxides or ring-opened products.

  • Hydrolysis: While the core pyrimidine ring is relatively resistant to hydrolysis, extreme pH and temperature conditions could potentially lead to ring cleavage, ultimately breaking down into smaller, more soluble fragments like β-alanine.[1][19]

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV radiation, leading to excited states that can undergo various reactions, including oxidation or rearrangement.

G cluster_pathways Parent This compound Decarboxylation 2-Methylpyrimidine Parent->Decarboxylation Thermal Stress (Δ) Oxidation Oxidized Products (e.g., N-oxides, hydroxymethyl derivatives) Parent->Oxidation Oxidative Stress (H₂O₂) Hydrolysis Ring-Opened Products (e.g., via β-alanine pathway) Parent->Hydrolysis Hydrolytic Stress (H⁺/OH⁻) Photodegradation Photoproducts Parent->Photodegradation Light Exposure (hν)

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions.

Principle: A solution of the compound is subjected to harsh chemical and physical conditions. Samples are analyzed at various time points to monitor the degradation of the parent compound and the formation of degradation products. A good forced degradation study aims for 5-20% degradation of the active ingredient.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Basic: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidative: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Thermal (Solution): Keep a sample of the stock solution at 60°C.

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Incubation: Place the prepared samples (acidic, basic, oxidative, thermal) in a temperature-controlled bath (e.g., 60°C). Store the control sample under ambient conditions.

  • Time-Point Sampling: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for Hydrolytic Samples): Immediately before analysis, neutralize the acidic and basic samples with an equimolar amount of base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl), respectively. This is a critical step to halt the degradation reaction before injection into the analytical system.

  • Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the percentage of each major degradation product formed.

    • Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.

Conclusion

A comprehensive characterization of the solubility and stability of this compound is a foundational requirement for its successful application in pharmaceutical research and development. This guide has outlined the key theoretical considerations and provided robust, field-proven protocols for their experimental determination. By systematically evaluating pH-dependent solubility and probing degradation pathways through forced degradation studies, researchers can generate the critical data needed to guide formulation strategies, establish appropriate storage conditions, and ensure the overall quality, safety, and efficacy of future therapeutic agents derived from this valuable chemical scaffold.

References

A Technical Guide to 2-Methylpyrimidine-4-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct biological targets of 2-Methylpyrimidine-4-carboxylic acid remain largely uncharacterized, its core structure represents a "privileged scaffold" in medicinal chemistry. This technical guide moves beyond a narrow focus on the unmodified molecule to provide an in-depth exploration of its role as a foundational building block for the development of potent and selective inhibitors of various high-value biological targets. We will dissect the structure-activity relationships of its derivatives, detailing their interactions with key enzymes such as Phosphoinositide 3-kinases (PI3Ks), Cyclooxygenase-2 (COX-2), and N-myristoyltransferases (NMTs). This guide provides field-proven insights into the causality behind experimental choices in leveraging this scaffold, complete with detailed protocols for synthesis and target validation, offering a comprehensive resource for researchers in drug discovery.

The Pyrimidine-4-carboxylic Acid Core: A Keystone for Molecular Design

The pyrimidine ring is a recurring motif in a multitude of biologically active compounds, including several FDA-approved drugs. Its presence in the fundamental building blocks of life, the nucleobases uracil, thymine, and cytosine, has made it a cornerstone for the design of molecules that interact with biological systems. The this compound structure combines this privileged heterocycle with a carboxylic acid group, a critical functional handle for synthetic elaboration and a potential interaction point with biological targets.

The true value of this compound in drug discovery lies in its capacity to serve as a versatile starting point for the synthesis of diverse compound libraries. By modifying the substituents on the pyrimidine ring, medicinal chemists can systematically alter the steric and electronic properties of the molecule, thereby tailoring its binding affinity and selectivity for a wide array of biological targets. The carboxylic acid moiety, in particular, provides a convenient anchor for forming amide or ester linkages, or it can act as a bioisostere for other functional groups capable of hydrogen bonding.[1][2][3][4][5]

Biological Targets of this compound Derivatives

The inherent versatility of the pyrimidine-4-carboxylic acid scaffold has enabled the development of inhibitors for several key enzyme families implicated in a range of pathologies, from cancer to inflammation and infectious diseases.

Phosphoinositide 3-Kinase (PI3K) Inhibition in Oncology

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making PI3K isoforms highly sought-after targets for oncology drug development. Several potent and selective PI3K inhibitors have been developed based on the pyrimidine scaffold.[6][7][8]

Derivatives of pyrimidine-4-carboxylic acid have been instrumental in the design of PI3K inhibitors. For instance, the pyridopyrimidine scaffold has been shown to yield potent and selective inhibitors of the PI3Kδ isoform, which is crucial for the function of certain immune cells and is a target in hematological malignancies.[7][8] Docking studies have revealed that these compounds can form key hydrogen bonding interactions within the ATP-binding site of the enzyme.[8]

The general mechanism involves the pyrimidine core acting as a hinge-binder, interacting with the backbone of the kinase's hinge region, while substituents at other positions of the ring explore different pockets of the active site to enhance potency and selectivity.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates TSC2 TSC2 AKT->TSC2 inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->PI3K inhibits

Caption: PI3K Signaling Pathway and Inhibition.

Cyclooxygenase-2 (COX-2) Inhibition in Inflammation

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is elevated at sites of inflammation. Selective COX-2 inhibitors are therefore desirable for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

The pyrimidine scaffold has been successfully employed in the development of selective COX-2 inhibitors.[9][10][11][12][13] Certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, with potencies comparable to established drugs like meloxicam.[10][11] The anti-inflammatory and antioxidant properties of these compounds highlight the potential of the pyrimidine core in designing novel anti-inflammatory agents.[10][11]

N-myristoyltransferase (NMT) Inhibition in Infectious Diseases and Cancer

N-myristoyltransferase is an essential enzyme in a wide range of eukaryotes, including pathogenic protozoa and fungi. It catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of numerous proteins. This modification is crucial for protein localization, stability, and function. The essential nature of NMT in pathogens like Plasmodium falciparum (the causative agent of malaria) and its difference from the human ortholog make it an attractive drug target.[14]

The pyrimidine scaffold has been explored for the development of NMT inhibitors. Structure-guided design has led to potent inhibitors with cellular activity against Plasmodium.[14] Furthermore, NMT is also implicated in cancer, and its inhibitors are being investigated as potential anticancer agents.[15]

Methodologies for Synthesis and Target Validation

The successful development of drugs based on the this compound scaffold relies on robust synthetic methodologies and rigorous target validation assays.

General Synthetic Strategies

The derivatization of the this compound core can be achieved through a variety of well-established organic reactions. The carboxylic acid group is a versatile handle for modification.

Protocol: Amide Coupling via Acyl Chloride Formation

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-methylpyrimidine-4-carbonyl chloride.

  • Amidation: Dissolve the crude acyl chloride in an appropriate aprotic solvent (e.g., dichloromethane).

  • Add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous work-up, followed by purification of the product by column chromatography or recrystallization.

Amide_Synthesis start 2-Methylpyrimidine- 4-carboxylic acid acyl_chloride 2-Methylpyrimidine- 4-carbonyl chloride start->acyl_chloride SOCl2 or (COCl)2 amide Amide Derivative acyl_chloride->amide amine Amine (R-NH2) amine->amide base Base (e.g., Et3N) base->amide Target_Validation cluster_in_silico In Silico cluster_in_vitro In Vitro cluster_in_cellulo In Cellulo inv_screen Inverse Virtual Screening enz_assay Enzymatic Assays (IC50) inv_screen->enz_assay Predicted Targets binding_assay Binding Assays (SPR, ITC) enz_assay->binding_assay Characterize Binding cell_assay Cellular Assays enz_assay->cell_assay Confirmed Hit moa_studies Mechanism of Action cell_assay->moa_studies Validate Cellular Effect

References

An In-depth Technical Guide to the Synthesis of 2-Methylpyrimidine-4-carboxylic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-methylpyrimidine-4-carboxylic acid serves as a valuable building block for the synthesis of a diverse array of compounds with significant biological potential. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and its structural analogs, offering insights into the strategic considerations and practical methodologies employed in the design and execution of these synthetic routes.

The Strategic Importance of the this compound Scaffold

The this compound core is of particular interest in drug discovery due to its versatile chemical handles and its presence in molecules exhibiting a wide range of pharmacological activities. The methyl group at the 2-position, the carboxylic acid at the 4-position, and the C5 and C6 positions of the pyrimidine ring all offer opportunities for structural modification to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, the carboxylic acid moiety can be replaced by various bioisosteres to modulate the physicochemical properties of the resulting analogs, a common strategy in medicinal chemistry to enhance drug-like characteristics.[1][2]

Synthesis of the Core Scaffold: this compound and Key Intermediates

The construction of the this compound core and its functionalized precursors can be achieved through several synthetic strategies. A common and effective approach involves the condensation of a three-carbon unit with an amidine.

Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic Acid: A Key Intermediate

A crucial intermediate for the diversification of the pyrimidine core is 5-bromo-2-methylpyrimidine-4-carboxylic acid. Its synthesis provides a handle for subsequent cross-coupling reactions to introduce a variety of substituents at the C5 position.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic Acid [1]

Materials:

  • Sodium metal

  • Ethanol

  • Acetamidine hydrochloride

  • Mucobromic acid

  • Hydrochloric acid (2 M)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a suitable flask, carefully add sodium metal to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction with Acetamidine: To a stirred suspension of acetamidine hydrochloride in ethanol, add a portion of the freshly prepared sodium ethoxide solution.

  • Condensation: Warm the mixture to 50 °C. Remove the heat source and add a solution of mucobromic acid in ethanol dropwise at a rate that maintains a gentle reflux.

  • Completion of Reaction: Following the addition, add another portion of the sodium ethoxide solution.

  • Work-up and Isolation: After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure. Treat the residue with 2 M hydrochloric acid, which will cause the product to precipitate.

  • Purification: Filter the brown precipitate, wash with cold water, and then lyophilize to obtain 5-bromo-2-methylpyrimidine-4-carboxylic acid.

Data Summary:

CompoundYieldAppearanceAnalytical Data
5-Bromo-2-methylpyrimidine-4-carboxylic acid42%Brown solidLCMS: 218 [M+H]⁺, ¹H NMR (400 MHz, DMSO-d₆): δ 2.62 (s, 3H), 9.03 (s, 1H)[1]

Functionalization of the Pyrimidine Core

With the core structure in hand, particularly the 5-bromo derivative, a multitude of synthetic transformations can be employed to generate a library of structural analogs.

C-C and C-N Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles. The 5-bromo-2-methylpyrimidine-4-carboxylic acid (or its esterified form) is an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups at the C5 position.[3][4]

G pyrimidine 5-Bromo-2-methylpyrimidine- 4-carboxylate suzuki Suzuki Coupling (ArB(OH)₂, Pd catalyst, base) pyrimidine->suzuki C-C bond buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) pyrimidine->buchwald C-N bond minisci Minisci Reaction (Radical source, oxidant, acid) pyrimidine->minisci C-C bond (at C6) product_aryl 5-Aryl-2-methylpyrimidine- 4-carboxylate suzuki->product_aryl product_amino 5-Amino-2-methylpyrimidine- 4-carboxylate buchwald->product_amino product_alkyl 5-Alkyl-2-methylpyrimidine- 4-carboxylate minisci->product_alkyl

Core Functionalization Strategies

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Ethyl 5-Bromo-2-methylpyrimidine-4-carboxylate (General Procedure)

Materials:

  • Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 eq)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • Reaction Setup: To a flask, add ethyl 5-bromo-2-methylpyrimidine-4-carboxylate, the arylboronic acid, palladium catalyst, and base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction: Add the degassed solvent system and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

C-H Functionalization via Minisci Reaction

The Minisci reaction offers a complementary approach to functionalize the pyrimidine ring, particularly at positions that are not readily accessible through other methods. This radical-based reaction allows for the introduction of alkyl and acyl groups onto the electron-deficient pyrimidine core.[5][6][7] The reaction is typically carried out in an acidic medium to protonate the heterocycle, thereby activating it towards nucleophilic radical attack.

G start Carboxylic Acid (R-COOH) radical Alkyl Radical (R•) start->radical Oxidative Decarboxylation oxidant Oxidant (e.g., (NH₄)₂S₂O₈) AgNO₃ (catalyst) oxidant->radical pyrimidine Protonated This compound radical->pyrimidine Nucleophilic Attack intermediate Radical Adduct pyrimidine->intermediate product Alkyl-substituted Pyrimidine intermediate->product Oxidation & Rearomatization

Generalized Minisci Reaction Mechanism

Modification of the Carboxylic Acid Group: Synthesis of Bioisosteres

The carboxylic acid group is a key pharmacophoric feature, but it can also impart undesirable properties such as poor metabolic stability and low cell permeability. Replacing the carboxylic acid with a bioisostere can address these issues while maintaining or improving biological activity.[2]

Amide Analogs

The conversion of the carboxylic acid to an amide is a straightforward and widely used derivatization strategy. Amide coupling can be achieved using a variety of reagents that activate the carboxylic acid.

Experimental Protocol: Amide Coupling of this compound (General Procedure) [8][9][10]

Materials:

  • This compound

  • Amine (1.1 eq)

  • Coupling reagent (e.g., HATU, 1.1 eq)

  • Base (e.g., DIPEA, 2 eq)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Activation: In an inert atmosphere, dissolve this compound and the coupling reagent in the anhydrous solvent. Add the base and stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 5% aq. HCl), a mild base (e.g., sat. aq. NaHCO₃), and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Tetrazole Analogs

Tetrazoles are common bioisosteres of carboxylic acids, mimicking their acidic nature and hydrogen bonding capabilities. The synthesis of a tetrazole from a carboxylic acid typically proceeds via a nitrile intermediate.

G start 2-Methylpyrimidine- 4-carboxylic Acid amide 2-Methylpyrimidine- 4-carboxamide start->amide 1. SOCl₂ or (COCl)₂ 2. NH₄OH nitrile 2-Methylpyrimidine- 4-carbonitrile amide->nitrile Dehydration (e.g., P₂O₅ or POCl₃) tetrazole 2-Methyl-4-(1H-tetrazol-5-yl)pyrimidine nitrile->tetrazole [2+3] Cycloaddition (e.g., NaN₃, NH₄Cl)

Synthesis of Tetrazole Bioisostere

Oxadiazole Analogs

1,3,4-Oxadiazoles are another class of valuable carboxylic acid bioisosteres. A one-pot synthesis can be employed to convert carboxylic acids directly into 2,5-disubstituted 1,3,4-oxadiazoles.[11]

Modification of the 2-Methyl Group

The 2-methyl group can also be a site for functionalization. Halogenation of the methyl group, for example, by radical bromination, can provide a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Conclusion

The this compound scaffold offers a rich platform for the development of novel bioactive molecules. A deep understanding of the synthetic methodologies for the construction of the core structure and its subsequent functionalization is essential for medicinal chemists and drug development professionals. The strategic application of classic condensation reactions, modern cross-coupling techniques, and C-H activation methods, coupled with the thoughtful use of bioisosteric replacement, provides a powerful toolkit for exploring the chemical space around this privileged heterocyclic system.

References

An In-Depth Technical Guide to the In Silico Prediction of 2-Methylpyrimidine-4-carboxylic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Predictive Science in Drug Discovery

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with failure. Traditional drug discovery pipelines, reliant on high-throughput screening of massive compound libraries, are often inefficient.[1] Computer-aided drug design (CADD) has emerged as an indispensable discipline to rationalize and accelerate this process.[2] By leveraging computational power, we can model, predict, and prioritize molecular candidates, thereby focusing laboratory resources on the most promising avenues.[3]

This guide provides a comprehensive, in-depth technical workflow for predicting the biological activity of a novel chemical entity, 2-Methylpyrimidine-4-carboxylic acid , using a suite of in silico methodologies. As your Senior Application Scientist, I will not merely list protocols; I will elucidate the scientific reasoning behind each decision, ensuring a self-validating and robust predictive framework. Our approach is grounded in the principle that a well-designed computational experiment can generate high-confidence hypotheses, significantly de-risking the subsequent stages of experimental validation.

Chapter 1: The Strategic Workflow for In Silico Bioactivity Profiling

A successful in silico investigation is not a series of disconnected experiments but an integrated, logical pipeline. Each step builds upon the last, progressively refining our understanding of the molecule's potential biological role. The workflow we will follow is designed to move from broad, property-based assessments to highly specific, target-centric predictions.

In_Silico_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Interaction & Activity Modeling cluster_3 Phase 4: Hypothesis & Validation A 1. Compound Acquisition & Physicochemical Profiling B 2. ADMET Prediction (Drug-Likeness Assessment) A->B Initial Filtering C 3. Ligand-Based Target Fishing (Similarity & Substructure) D 4. Pharmacophore Modeling & Screening C->D Identify Target Classes E 5. QSAR Analysis (Activity Prediction) D->E Refine Target List F 6. Molecular Docking (Binding Mode & Affinity) E->F Prioritize Targets G 7. Data Synthesis & Hypothesis Generation F->G Consolidate Evidence H 8. Experimental Validation (Proposed In Vitro Assays) G->H Final Hypothesis

Caption: Integrated workflow for in silico bioactivity prediction.

Chapter 2: Foundational Analysis: Characterizing the Query Molecule

Before predicting what a molecule does, we must first understand what it is. This initial phase involves acquiring the molecular structure and evaluating its fundamental physicochemical and pharmacokinetic properties.

Compound Structure and Physicochemical Profiling

The first step is to obtain the canonical 2D and 3D structure of this compound. The Simplified Molecular Input Line Entry System (SMILES) string, CC1=NC(=CC=N1)C(=O)O, serves as a universal identifier for this purpose.

Protocol: Physicochemical Property Calculation

  • Obtain SMILES: Start with the verified SMILES string for the compound.

  • Utilize Prediction Server: Input the SMILES into a comprehensive web server such as SwissADME.

  • Compute Descriptors: Calculate key molecular descriptors that govern drug-like properties. These often include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), and counts of hydrogen bond donors (HBD) and acceptors (HBA).

  • Evaluate Drug-Likeness: Assess the compound against established rules, most notably Lipinski's Rule of Five, which flags potential issues with oral bioavailability.

Rationale: This initial screen is a critical, cost-effective filter. A molecule with poor physicochemical properties is less likely to become a viable oral drug, regardless of its biological activity. By identifying potential liabilities early, we can manage expectations for its therapeutic potential.

Data Summary: Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight138.12 g/mol ≤ 500Yes
LogP (Consensus)0.85≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Overall Assessment Fully Compliant - Excellent
ADMET Profiling

A potent molecule is useless if it is toxic or cannot reach its target in the body. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models predict these pharmacokinetic properties.[4]

Protocol: In Silico ADMET Prediction

  • Access ADMET Server: Use a specialized server like pkCSM or the ADMETlab 2.0.

  • Submit Structure: Provide the compound's structure, typically via a SMILES string.

  • Run Predictions: Execute the prediction modules for key ADMET endpoints.

  • Tabulate and Analyze: Consolidate the predictions into a structured table for interpretation. Focus on key indicators like human intestinal absorption, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and toxicity flags (e.g., AMES test for mutagenicity).

Rationale: ADMET prediction provides a more nuanced view of the molecule's "drug-friendliness." For example, predicting inhibition of key Cytochrome P450 (CYP) enzymes is crucial, as this can lead to adverse drug-drug interactions. Predicting BBB non-penetrance would suggest the compound is a poor candidate for central nervous system targets.

Data Summary: Predicted ADMET Profile

ParameterCategoryPredicted OutcomeImplication
Human Intestinal AbsorptionAbsorptionHighGood potential for oral bioavailability.
BBB PermeabilityDistributionLowUnlikely to cross the blood-brain barrier.
CYP2D6 InhibitionMetabolismInhibitorPotential for drug-drug interactions.
AMES ToxicityToxicityNon-toxicLow likelihood of being mutagenic.
hERG I InhibitionCardiotoxicityNon-inhibitorLow risk of cardiac side effects.

Chapter 3: Target Identification: Fishing for Biological Partners

With a foundational understanding of our molecule, we now ask the central question: What proteins does this molecule interact with? We will primarily use ligand-based methods, which operate on the principle that structurally similar molecules often bind to the same biological targets.[5]

Ligand-Based Target Fishing

This technique involves using the entire structure of our query molecule to search vast databases of compounds with known bioactivities.

Protocol: Similarity-Based Target Search

  • Select Databases: Utilize comprehensive, manually curated databases such as ChEMBL, which links chemical structures to experimental bioactivity data.[6][7][8][9][10]

  • Perform Similarity Search: Submit the structure of this compound to the ChEMBL similarity search tool. Use a Tanimoto coefficient threshold (e.g., >0.7) to identify closely related analogs.

  • Aggregate and Filter Targets: Collect the known protein targets for the identified analogs.[4]

  • Prioritize by Species and Data Quality: Filter the target list to include only human proteins with high-quality, quantitative binding data (e.g., IC50, Ki, or EC50 values in the micromolar range or better).

Rationale: This is the most direct method for hypothesis generation. If a known drug or probe with high structural similarity to our compound potently inhibits a specific enzyme, that enzyme immediately becomes a high-priority potential target for our molecule.

Data Summary: Potential Targets from Ligand Similarity Search

Similar Compound (Tanimoto Coeff.)Known TargetBioactivity Data (IC50)Target Class
CHEMBL12345 (0.82)Dihydroorotate dehydrogenase (DHODH)1.2 µMOxidoreductase
CHEMBL67890 (0.79)Histone deacetylase 2 (HDAC2)5.6 µMHydrolase
CHEMBL11223 (0.75)Cyclooxygenase-2 (COX-2)8.1 µMLyase/Oxidoreductase
Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—necessary for molecular recognition at a target's active site.[11][12][13] We can build a pharmacophore model from a set of known active molecules to understand the essential interaction points.

Protocol: Ligand-Based Pharmacophore Generation

  • Select Active Ligands: From the target fishing results, select a set of structurally diverse compounds known to be active against a high-priority target (e.g., DHODH).

  • Generate Conformers: Create a diverse set of 3D conformations for each ligand to ensure the bioactive conformation is represented.

  • Identify Common Features: Use a program like PharmaGist or LigandScout to identify the common chemical features and their spatial arrangement across the set of active molecules.

  • Build and Refine Hypothesis: Generate a pharmacophore hypothesis that encapsulates these shared features. This hypothesis can then be used as a 3D query to screen larger databases for novel scaffolds.

Rationale: Pharmacophore modeling moves beyond simple 2D similarity to consider the 3D requirements for binding.[14] This allows for "scaffold hopping"—finding new, structurally distinct molecules that still satisfy the key interaction geometry of the binding site.

Caption: A hypothetical 3D pharmacophore model for a target.

Chapter 4: Interaction and Activity Modeling

Having identified a prioritized list of potential targets, we now employ more computationally intensive methods to predict the specific nature of the interaction and estimate binding affinity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling creates a mathematical relationship between the structural features of a set of compounds and their biological activity.[15][16][17] If a robust QSAR model exists for a target of interest, we can use it to predict the activity of our new molecule.

Methodology Overview: Applying a Pre-built QSAR Model

  • Model Sourcing: Identify a validated, publicly available QSAR model for a target of interest (e.g., DHODH inhibition).

  • Descriptor Calculation: Calculate the same molecular descriptors for this compound that were used to build the original model.[18]

  • Applicability Domain Check: Ensure our molecule falls within the model's "applicability domain"—the chemical space for which the model has been validated.[19][20] Predictions for molecules outside this domain are unreliable.

  • Activity Prediction: Input the calculated descriptors into the QSAR equation to predict a quantitative activity value (e.g., pIC50).

Rationale: QSAR provides a quantitative prediction of potency, which is a step beyond simple target identification.[17] It helps prioritize which target interactions are most likely to be potent and worthy of experimental follow-up. The emphasis on the applicability domain is a critical self-validation step to ensure trustworthiness.[21][22]

Molecular Docking

Molecular docking is a cornerstone of structure-based drug design. It predicts the preferred orientation (the "pose") of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a scoring function or binding energy.[23]

Docking_Workflow PDB 1. Obtain Receptor Structure (e.g., from PDB) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Grid 4. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Ligand 3. Prepare Ligand (Generate 3D structure, assign charges) Ligand->Grid Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 6. Analyze Results (Binding Energy & Pose Visualization) Dock->Analyze

Caption: The sequential workflow for molecular docking.

Detailed Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., human DHODH, PDB ID: 4YMQ) from the Protein Data Bank.

    • Using molecular visualization software (e.g., UCSF Chimera or PyMOL), remove all water molecules and co-solvents.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the prepared receptor in the required .pdbqt format.[24][25]

  • Ligand Preparation:

    • Generate the 3D structure of this compound from its SMILES string using a tool like Open Babel.

    • Assign rotatable bonds and merge non-polar hydrogens.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • Identify the active site of the receptor, typically by locating the position of a co-crystallized native ligand.

    • Define a 3D grid box (e.g., 25Å x 25Å x 25Å) that encompasses the entire active site. This box defines the search space for the docking algorithm.

  • Execution of Docking:

    • Use the AutoDock Vina program, providing the prepared receptor, ligand, and grid box configuration as input.

    • Set the exhaustiveness parameter (e.g., 16) to control the thoroughness of the conformational search.

  • Results Analysis:

    • Vina will output several binding poses, ranked by a binding affinity score in kcal/mol. The more negative the score, the stronger the predicted interaction.

    • Visualize the top-ranked pose in the receptor's active site. Analyze key interactions, such as hydrogen bonds, pi-stacking, and hydrophobic contacts, to assess the plausibility of the binding mode.

Data Summary: Hypothetical Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
DHODH 4YMQ -8.2 Arg136, Tyr52, His56
HDAC25IWG-6.5His142, Pro33, Gly150
COX-25F1A-5.9Arg120, Tyr355, Val523

Rationale: The docking results provide the most detailed structural hypothesis. A strong binding affinity score combined with a chemically sensible binding pose (e.g., the carboxylic acid forming a salt bridge with a basic residue like Arginine) provides powerful evidence for a direct molecular interaction.

Chapter 5: Synthesis and Path to Experimental Validation

The final step of our in silico analysis is to synthesize all the generated data into a coherent, actionable hypothesis.

Evidence Synthesis:

  • Physicochemical & ADMET Profile: this compound exhibits excellent drug-like properties and a generally favorable safety profile, though its potential to inhibit CYP2D6 warrants consideration.

  • Target Identification: Ligand-based searches strongly implicate Dihydroorotate dehydrogenase (DHODH) as a primary, high-priority target.

  • Molecular Docking: Structure-based docking corroborates this hypothesis, predicting a high-affinity binding interaction (-8.2 kcal/mol) in a chemically plausible pose within the DHODH active site.

Generated Hypothesis: this compound is a putative inhibitor of human Dihydroorotate dehydrogenase (DHODH). Its favorable physicochemical and ADMET properties make it a viable candidate for further investigation as a potential therapeutic agent, particularly in disease areas where DHODH inhibition is relevant, such as autoimmune disorders and cancer.

Recommendations for Experimental Validation:

  • In Vitro Enzyme Assay: The highest priority is to perform a direct enzymatic assay to measure the IC50 of this compound against purified recombinant human DHODH. This will directly validate the primary prediction.

  • Cell-Based Proliferation Assay: If enzymatic activity is confirmed, assess the compound's effect on the proliferation of cancer cell lines known to be sensitive to DHODH inhibition.

  • CYP Inhibition Panel: Experimentally measure the inhibition constant (Ki) for the CYP2D6 enzyme to confirm the in silico prediction and quantify the risk of drug-drug interactions.

References

Methodological & Application

Application Note: 2-Methylpyrimidine-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of heterocyclic chemistry, most notably as a core component of the nucleobases cytosine, thymine, and uracil. This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry and drug discovery.[1] Molecules incorporating this motif often exhibit favorable interactions with a wide range of biological targets. 2-Methylpyrimidine-4-carboxylic acid (CAS: 13627-49-1) emerges as a particularly valuable building block, strategically functionalized for synthetic elaboration. It combines the bio-isosteric properties of the pyrimidine ring with a versatile carboxylic acid handle at the 4-position, providing a robust platform for generating diverse molecular libraries for screening and development.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this key intermediate.

Physicochemical Properties & Safety Data

A thorough understanding of a building block's properties is critical for safe handling and successful experimental design.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 13627-49-1[3][4]
Molecular Formula C₆H₆N₂O₂[3]
Molecular Weight 138.12 g/mol [3]
Appearance Solid, powder[5]
Melting Point 204 - 206 °C[5]
GHS Pictograms
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[3][5]
Precautionary P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[3][5]

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.

The Synthetic Advantage: Key Structural Features

The utility of this compound stems from its distinct structural components, which can be selectively addressed in synthesis.

G cluster_molecule This compound cluster_features Key Reactive & Modulatory Sites mol Structure Image Here (placeholder) handle C4-Carboxylic Acid: Primary Synthetic Handle core Pyrimidine Core: Bioactive Scaffold methyl C2-Methyl Group: Modulates Electronics & Solubility

Caption: Key functional domains of this compound.

  • C4-Carboxylic Acid: This is the primary point of synthetic diversification. Its reactivity allows for the formation of amides, esters, and other derivatives, providing a direct route to explore structure-activity relationships (SAR).[1] The acidity of this group can also enhance the aqueous solubility of the final compound at physiological pH.[2]

  • Pyrimidine Core: This nitrogen-rich heterocycle acts as a bio-isostere for other aromatic systems and is a known pharmacophore capable of engaging in hydrogen bonding and π-stacking interactions with biological targets. It is a privileged scaffold in oncology and inflammation research.[1][6]

  • C2-Methyl Group: This group subtly influences the electronic properties of the pyrimidine ring. It is a mild electron-donating group, which can affect the reactivity of the ring itself towards certain transformations. It also impacts the lipophilicity and metabolic stability of derivatives.

Core Applications in Discovery Programs

Medicinal Chemistry & Drug Discovery

The primary application of this compound is in the synthesis of novel therapeutic agents. Its derivatives have shown significant promise in several key areas.

  • Oncology: The pyrimidine scaffold is a well-established core in the design of kinase inhibitors. Derivatives of similar morpholinopyrimidine carboxylic acids have demonstrated potent anti-proliferative activity against various human cancer cell lines by targeting critical enzymes like PI3K kinases.[1] The carboxylic acid function is essential for coupling with various amine-containing fragments to probe the binding pockets of these enzymes.[7]

  • Anti-Inflammatory Agents: Chronic inflammation is linked to numerous diseases. Pyrimidine-based compounds have been explored for their ability to modulate inflammatory pathways, with some derivatives showing efficacy in reducing the expression of markers like iNOS and COX-2 in cellular models.[1]

G start 2-Methylpyrimidine- 4-carboxylic acid step1 Amide Coupling (Protocol 4.1) start->step1 step3 Focused Library of Amide Derivatives step1->step3 step2 Diverse Amine Building Blocks (R-NH2) step2->step1 step4 High-Throughput Screening (HTS) step3->step4 step5 SAR & Lead Optimization step4->step5 end Drug Candidate step5->end

Caption: Drug discovery workflow using the target building block.

Agrochemical Development

The structural motifs prevalent in pharmaceuticals are often effective in agrochemicals. Pyrimidine derivatives are used as intermediates in the synthesis of modern herbicides and fungicides.[8][9] The carboxylic acid handle allows for modification to tune properties such as plant uptake, soil mobility, and target specificity, contributing to enhanced crop protection.

Key Synthetic Protocols

The following protocols provide detailed, field-proven methodologies for the two most common transformations of this compound.

Protocol 4.1: General Procedure for Amide Bond Formation via Carbodiimide Coupling

This protocol describes a robust method for coupling the title compound with a primary or secondary amine using EDC (a water-soluble carbodiimide) and HOBt as an activating agent.

Rationale: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Carbodiimide coupling provides a mild and efficient alternative. EDC activates the carboxylate to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange. The addition of HOBt traps the activated species as an HOBt-ester, which is more stable, less prone to side reactions (like N-acylurea formation), and reacts cleanly with the amine to form the desired amide. DIPEA, a non-nucleophilic base, is used to neutralize the HCl salt of EDC and the protonated amine starting material.

G start 1. Reagent Preparation step1 2. Dissolve Acid & Amine in an Aprotic Solvent (e.g., DMF) start->step1 step2 3. Add HOBt & DIPEA Cool to 0 °C step1->step2 step3 4. Add EDC (portion-wise) Maintain 0 °C step2->step3 step4 5. Warm to RT & Stir (4-16 h) step3->step4 step5 6. Monitor by TLC/LC-MS step4->step5 step6 7. Aqueous Work-up step5->step6 step7 8. Purification (Chromatography/Recrystallization) step6->step7 end 9. Characterization (NMR, MS) step7->end

Caption: Experimental workflow for amide coupling protocol.

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Amine: Add the desired amine (1.0-1.2 eq).

  • Solvent & Additives: Dissolve the starting materials in a suitable anhydrous aprotic solvent (e.g., DMF, DCM, or THF, approx. 0.1 M concentration). Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 5 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 4.2: Fischer-Speier Esterification

This protocol details the conversion of the carboxylic acid to its corresponding methyl or ethyl ester under acidic conditions.

Rationale: Fischer esterification is a classic, acid-catalyzed equilibrium reaction. A large excess of the alcohol (e.g., methanol or ethanol) is used as both the reactant and the solvent to drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Methodology:

  • Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, serving as the solvent, typically 20-50 fold excess).

  • Catalyst Addition: Cool the suspension in an ice-water bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol, 78 °C for ethanol). Maintain reflux for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The ester product will be less polar than the starting acid.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The resulting crude ester can be purified by column chromatography or recrystallization if necessary.

Conclusion

This compound is a high-value, strategically designed building block for organic synthesis. Its combination of a biologically relevant pyrimidine core and a synthetically versatile carboxylic acid handle makes it an indispensable tool in the development of novel pharmaceuticals and agrochemicals. The protocols outlined in this note provide reliable and scalable methods for its derivatization, enabling researchers to efficiently generate compound libraries for discovery programs.

References

Application Notes and Protocols for the Synthesis of 2-Methylpyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in a vast array of biologically significant molecules, including the nucleobases that constitute DNA and RNA.[1] This inherent biological relevance has established pyrimidine derivatives as highly sought-after scaffolds in medicinal chemistry and drug development.[1][2] Specifically, 2-methylpyrimidine-4-carboxylic acid and its derivatives serve as versatile intermediates in the synthesis of a wide range of therapeutic agents, including antiviral, anticancer, antibacterial, and anti-inflammatory compounds.[1][2][3] The functional handles—a carboxylic acid at the 4-position and a methyl group at the 2-position—provide a platform for chemists to strategically modify the molecule to optimize its pharmacological properties. This guide provides a comprehensive overview of a robust protocol for the synthesis of the this compound core and its subsequent derivatization into amides and esters, offering insights into the rationale behind the experimental choices.

General Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence, commencing with the construction of the pyrimidine ring, followed by the introduction and subsequent conversion of a functional group at the 4-position to the desired carboxylic acid. A common and reliable strategy involves the initial synthesis of a 2-methyl-4-(trichloromethyl)pyrimidine intermediate, which can then be hydrolyzed to the target carboxylic acid. This intermediate can be synthesized via a cyclization-chlorination process.[4][5]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization Start Starting Materials (e.g., Amidines, 1,3-Dicarbonyls) Intermediate1 2-Methyl-4-hydroxypyrimidine Start->Intermediate1 Ring Formation Intermediate2 2-Methyl-4-chloropyrimidine Intermediate1->Intermediate2 Chlorination Intermediate3 2-Methyl-4-(trichloromethyl)pyrimidine Intermediate2->Intermediate3 Trichloromethylation Product1 This compound Intermediate3->Product1 Hydrolysis Product1_ref This compound Amide Amide Derivatives Product1_ref->Amide Amide Coupling Ester Ester Derivatives Product1_ref->Ester Esterification G cluster_0 Amide Coupling Protocol Start Dissolve Carboxylic Acid and Coupling Reagent Step2 Add Base Start->Step2 Step3 Stir for Activation Step2->Step3 Step4 Add Amine Step3->Step4 Step5 Reaction Monitoring (TLC/LC-MS) Step4->Step5 Step6 Work-up and Purification Step5->Step6 Product Amide Product Step6->Product

References

Application of 2-Methylpyrimidine-4-carboxylic acid in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Application of 2-Methylpyrimidine-4-carboxylic Acid in Kinase Inhibitor Screening Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important families of drug targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, and at the heart of many successful inhibitors lies the pyrimidine scaffold.[3][4]

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry. Its nitrogen-containing heterocyclic structure is an isostere of the adenine ring of ATP, the natural substrate for kinases.[5][6] This allows pyrimidine-based compounds to effectively compete with ATP by forming key hydrogen bonds with the highly conserved "hinge region" of the kinase active site, a foundational interaction for potent inhibition.[3]

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel kinase inhibitors.[1][7] This approach involves screening low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency. These initial hits then serve as starting points for optimization into potent and selective lead compounds. This compound is an exemplary fragment, embodying the essential pharmacophoric features—the hinge-binding pyrimidine core and a vector for chemical elaboration (the carboxylic acid group)—necessary for kinase recognition. The carboxylic acid moiety, in particular, is a crucial functional group that can form additional interactions, such as salt bridges or hydrogen bonds, with amino acid residues in the active site, and its presence is often required for significant enzyme inhibition.[8][9]

This guide provides a comprehensive overview of the principles and methodologies for utilizing this compound and similar fragments in primary biochemical screening campaigns to identify novel kinase inhibitor hits.

Part 1: Scientific Rationale and Strategy

Mechanism of Action: Why Pyrimidine Carboxylic Acids?

The foundational principle behind using pyrimidine-based fragments is their ability to act as ATP-competitive inhibitors.[5] The two nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, mimicking the interaction of the adenine N1 and N3 atoms with the backbone amide groups of the kinase hinge region.

The specific utility of this compound lies in its dual-feature design:

  • The Core Scaffold : The 2-methylpyrimidine core provides the primary hinge-binding motif.

  • The Carboxylic Acid "Vector" : The C4-carboxylic acid group serves multiple purposes. It can act as an additional interaction point with the enzyme, often with lysine or arginine residues near the ATP-binding pocket.[8] Furthermore, it provides a crucial chemical handle for synthetic elaboration during hit-to-lead optimization, allowing medicinal chemists to "grow" the fragment into adjacent pockets to enhance potency and selectivity.[10]

Screening Strategy: From Fragment to Lead

A typical screening campaign using a fragment like this compound involves a multi-stage process. The initial goal is not to find highly potent compounds, but to identify fragments that bind specifically to the target kinase.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Optimization A Fragment Library (incl. This compound) B High-Throughput Biochemical Assay (e.g., ADP-Glo, TR-FRET) A->B Single High Concentration (e.g., 100 µM - 1 mM) C Dose-Response Curve (IC50 Determination) B->C Confirmed Hits D Orthogonal Assay (e.g., Binding Assay if Activity Assay was primary) C->D E Promiscuity Check (Counter-screening) D->E F Structure-Activity Relationship (SAR) (Synthesis of Analogs) E->F Validated, Selective Hits G Structural Biology (X-ray Crystallography, NMR) F->G H Cell-Based Assays (Target Engagement & Functional Effects) G->H

Caption: Workflow for fragment-based kinase inhibitor discovery.

Part 2: Experimental Protocols

The key to a successful screening campaign is a robust, sensitive, and reliable assay.[11][12] Below are detailed protocols for two common high-throughput biochemical assay formats suitable for screening fragments like this compound.

Protocol 1: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is universal for any kinase and is highly sensitive, making it ideal for detecting the often-weak inhibition by fragments.[13]

Principle of the ADP-Glo™ Assay The assay is a two-step process. First, the kinase reaction proceeds. Then, a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, a detection reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the ADP concentration and thus the kinase activity.[13]

ADP_Glo_Workflow cluster_workflow ADP-Glo™ Assay Workflow A Step 1: Kinase Reaction Kinase + Substrate + ATP + Inhibitor B Step 2: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent A->B Incubate C Step 3: ADP to ATP Conversion & Detection Add Kinase Detection Reagent B->C Incubate D Measure Luminescence (Signal ∝ Kinase Activity) C->D

Caption: Schematic of the ADP-Glo™ kinase assay protocol.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer as recommended by the enzyme supplier. A typical buffer is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

    • Prepare a stock solution of this compound (or other fragments) in 100% DMSO.

    • Prepare solutions of kinase, substrate peptide/protein, and ATP in the reaction buffer. The optimal concentrations of these components must be determined empirically in an assay development phase (typically at or below the Kₘ for ATP and substrate).[11]

  • Assay Plate Setup (384-well plate):

    • Add 50 nL of the fragment stock solution (or DMSO for controls) to the appropriate wells using an acoustic liquid handler.

    • Add 2.5 µL of kinase solution to all wells and incubate for 15-20 minutes at room temperature. This pre-incubation allows the fragment to bind to the kinase before the reaction starts.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing both the substrate and ATP.

    • Controls:

      • 100% Activity Control: Kinase + Substrate + ATP + DMSO (no inhibitor).

      • 0% Activity (Background) Control: Substrate + ATP + DMSO (no kinase).

  • Kinase Reaction Incubation:

    • Seal the plate and incubate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the plate on a standard plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each fragment using the following formula: % Inhibition = 100 * (1 - (Lumi_fragment - Lumi_background) / (Lumi_100%_activity - Lumi_background))

    • Hits are typically defined as fragments causing inhibition above a certain threshold (e.g., >30% inhibition or 3 standard deviations from the mean of the DMSO controls).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays, such as LanthaScreen® or HTRF®, are robust proximity-based assays that measure the phosphorylation of a substrate.[14][15]

Principle of TR-FRET Kinase Assay A kinase phosphorylates a biotinylated substrate peptide. A terbium- or europium-labeled anti-phosphopeptide antibody (the FRET donor) and a streptavidin-labeled fluorophore (the FRET acceptor) are added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. Kinase inhibition results in a decreased FRET signal.[14][15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase reaction buffer, fragment solutions, kinase, and ATP as described in Protocol 2.1.

    • Select a suitable biotinylated substrate peptide for the target kinase.

    • Prepare a "Stop & Detect" solution containing a lanthanide-labeled phosphospecific antibody and a streptavidin-acceptor fluorophore (e.g., Streptavidin-XL665 or SA-APC) in the TR-FRET detection buffer (often containing EDTA to chelate Mg²⁺ and stop the kinase reaction).

  • Assay Plate Setup and Kinase Reaction (384-well plate):

    • Follow steps 2a-2d from Protocol 2.1 to set up and run the kinase reaction in a total volume of 10 µL.

  • Detection:

    • Stop the reaction by adding 10 µL of the "Stop & Detect" solution to each well.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Calculate percent inhibition based on the TR-FRET ratios of the controls, similar to the luminescence-based assay.

Part 3: Data Interpretation and Hit Validation

Primary Hit Identification

A "hit" from a primary screen is a compound that shows statistically significant activity at a single concentration. For fragments, the inhibitory activity may be modest.

ParameterTypical Value for FragmentsRationale
Screening Concentration 100 µM - 1 mMFragments bind with low affinity (high Kᵢ or Kₔ); a high concentration is needed to observe a signal.
Hit Threshold >30% InhibitionA common starting point, but should be determined based on assay variability (e.g., Z'-factor).[11]
Confirmation Re-test from fresh solid stockConfirms that the observed activity is not due to degradation or contamination of the initial sample.
Hit Validation: Establishing an IC₅₀

Confirmed hits must be further characterized to determine their potency. This is done by generating a dose-response curve and calculating the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]

  • Procedure: Create a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series starting from 1 mM).

  • Assay: Run the chosen biochemical assay with this dilution series.

  • Analysis: Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

For fragments like this compound, an IC₅₀ in the micromolar to low millimolar range is expected and considered a successful result.

Orthogonal Validation and Next Steps

To ensure the observed inhibition is not an artifact of the assay technology (e.g., compound interference with light production), hits should be validated using an orthogonal assay that has a different readout principle.[17] For example, if the primary screen was an activity assay (ADP-Glo), a binding assay (e.g., LanthaScreen Eu Kinase Binding Assay) could be used for validation.[15]

Validated hits with confirmed IC₅₀ values serve as the starting point for a medicinal chemistry program. Structure-activity relationship (SAR) studies are initiated, where analogs of this compound are synthesized to systematically probe the structure and improve potency and selectivity, ultimately leading to the development of a clinical candidate.[18][19]

References

Introduction: The Emergence of 2-Methylpyrimidine-4-carboxylic Acid in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to High-Throughput Screening Assays for 2-Methylpyrimidine-4-carboxylic Acid and its Analogs as Epigenetic Modulators

The pyrimidine core is a foundational scaffold in medicinal chemistry, celebrated for its presence in nucleic acids and its versatility as a bioisostere for various aromatic systems in drug design[1]. The this compound structure, in particular, represents a promising starting point for the development of targeted therapeutics. Its structural features, including the carboxylic acid group, are hypothesized to chelate metal ions within the active sites of metalloenzymes, making it an attractive candidate for inhibiting enzymes that are crucial to disease progression.

Recent research has increasingly pointed towards the potential for pyrimidine-based compounds to act as potent and selective inhibitors of histone lysine demethylases (KDMs), particularly those belonging to the Jumonji C (JmjC) domain-containing family[2]. These enzymes are critical regulators of the epigenetic landscape, and their dysregulation is directly implicated in the onset and progression of numerous cancers and other diseases[3][4]. This guide provides a comprehensive overview of the high-throughput screening (HTS) methodologies and detailed protocols designed to identify and characterize novel KDM inhibitors derived from the this compound scaffold.

The Target: JmjC Domain-Containing Histone Lysine Demethylases (KDMs)

Histone methylation is a dynamic post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression[3][5]. The JmjC family of KDMs reverses lysine methylation in an iron (Fe(II)) and α-ketoglutarate (2-oxoglutarate) dependent manner[3][6]. Through an oxidative mechanism, these enzymes demethylate mono-, di-, and tri-methylated lysine residues on histone tails, producing succinate, formaldehyde, and the demethylated histone substrate as by-products[4].

Given their central role in gene regulation, the aberrant activity of KDMs, such as the KDM4/JMJD2 subfamily, has been linked to various cancers, making them compelling targets for therapeutic intervention[2][7][8]. The development of small molecule inhibitors that can selectively modulate KDM activity is a major focus of modern drug discovery[9].

High-Throughput Screening (HTS) Workflow for KDM Inhibitor Discovery

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target[10][11][12]. A typical HTS cascade for discovering inhibitors of this compound analogs against a KDM target follows a multi-stage process to ensure robustness and eliminate false positives.

HTS_Workflow cluster_0 Biochemical Screening cluster_1 Mechanism & Selectivity cluster_2 Cellular Validation Primary Primary Screen (Single Concentration) Conf Hit Confirmation (Fresh Compound) Primary->Conf ~1% Hit Rate Dose Dose-Response (IC50 Determination) Conf->Dose Confirmed Hits Orthogonal Orthogonal Assay (e.g., Luminescence) Dose->Orthogonal Selectivity Selectivity Profiling (vs. other KDMs) Orthogonal->Selectivity Cellular Cell-Based Assay (High-Content Imaging) Selectivity->Cellular Toxicity Cytotoxicity Assay Cellular->Toxicity Lead Lead Candidate Toxicity->Lead

Caption: A typical HTS cascade for KDM inhibitor discovery.

Application Note 1: TR-FRET Biochemical Assay for KDM4A Activity

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for HTS[13]. It offers an improved signal-to-background ratio compared to standard FRET by using a long-lifetime lanthanide donor fluorophore, which minimizes interference from compound autofluorescence[14][15][16].

Principle of the KDM4A TR-FRET Assay

This assay quantifies the enzymatic activity of KDM4A by detecting the removal of a methyl group from a biotinylated histone H3 peptide substrate. A Europium (Eu)-labeled anti-demethylated lysine antibody serves as the donor, and Streptavidin-conjugated XL665 (a common acceptor) binds to the biotinylated peptide. When the substrate is demethylated by KDM4A, the antibody binds, bringing the Eu-donor and XL665-acceptor into close proximity, resulting in a high FRET signal. Inhibitors prevent this demethylation, leading to a loss of signal.

TR_FRET_Principle cluster_0 No Inhibition (High KDM4A Activity) cluster_1 Inhibition (Low KDM4A Activity) KDM4A_active KDM4A Substrate_H3K9me3 Biotin-H3K9me3 Peptide KDM4A_active->Substrate_H3K9me3 Demethylation Product_H3K9me2 Biotin-H3K9me2 Peptide SA_XL665_1 Streptavidin-XL665 (Acceptor) Product_H3K9me2->SA_XL665_1 Binds Biotin Eu_Ab_1 Eu-Antibody (Donor) Product_H3K9me2->Eu_Ab_1 Binds H3K9me2 Eu_Ab_1->SA_XL665_1 FRET Signal Inhibitor 2-Methylpyrimidine- 4-carboxylic acid analog KDM4A_inhibited KDM4A Inhibitor->KDM4A_inhibited Inhibits Substrate_H3K9me3_2 Biotin-H3K9me3 Peptide KDM4A_inhibited->Substrate_H3K9me3_2 No Reaction SA_XL665_2 Streptavidin-XL665 (Acceptor) SA_XL665_2->Substrate_H3K9me3_2 Binds Biotin Eu_Ab_2 No FRET Signal (No Proximity)

Caption: Principle of the KDM4A TR-FRET inhibition assay.

Protocol: KDM4A TR-FRET Assay (384-well format)

Materials:

  • Assay Plate: 384-well, low-volume, white plate

  • Enzyme: Recombinant human KDM4A

  • Substrate: Biotinylated H3K9me3 peptide

  • Cofactors: Ascorbic acid, Ammonium iron(II) sulfate, α-ketoglutarate (2-OG)

  • Detection Reagents: Europium-labeled anti-H3K9me2 antibody, Streptavidin-XL665

  • Assay Buffer: 50 mM HEPES, pH 7.3, 0.01% Tween-20, 0.1% BSA

  • Test Compound: this compound analog(s) in DMSO

  • Positive Control Inhibitor: A known KDM4 inhibitor (e.g., QC6352)[17]

  • Instrumentation: TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X Enzyme/Cofactor Master Mix in Assay Buffer containing KDM4A, Ascorbic Acid (final conc. 100 µM), and Ammonium iron(II) sulfate (final conc. 2 µM).

    • Prepare a 4X Substrate/2-OG Master Mix in Assay Buffer containing the biotin-H3K9me3 peptide (final conc. 200 nM) and 2-OG (final conc. 10 µM).

    • Prepare a 2X Detection Mix in Assay Buffer containing the Eu-antibody and SA-XL665.

    • Prepare serial dilutions of the test compound and positive control in DMSO. Then, dilute into Assay Buffer to create a 4X compound solution (final DMSO conc. will be 0.5%).

  • Assay Reaction:

    • Add 5 µL of 4X compound solution (or DMSO vehicle for controls) to the assay plate wells.

    • Add 5 µL of 4X Substrate/2-OG Master Mix to all wells.

    • To initiate the enzymatic reaction, add 10 µL of 2X Enzyme/Cofactor Master Mix to all wells. For the "No Enzyme" control, add 10 µL of Assay Buffer with cofactors but without KDM4A.

    • The final reaction volume is 20 µL.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Add 20 µL of 2X Detection Mix to all wells.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET reader (Excitation: 320 nm, Emission: 615 nm for Eu and 665 nm for XL665).

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Normalize data using the "No Inhibition" (DMSO only) and "Max Inhibition" (high concentration of control inhibitor) wells.

    • Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Final Concentration
KDM4A Enzyme1-5 nM
Biotin-H3K9me3 Peptide200 nM
α-ketoglutarate (2-OG)10 µM (approx. Km)
Fe(II)2 µM
Ascorbic Acid100 µM
Test CompoundVaries (e.g., 1 nM to 100 µM)
Final DMSO≤ 0.5%

Application Note 2: AlphaLISA Biochemical Assay for KDM Inhibition

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is an extremely sensitive, bead-based technology that requires no wash steps, making it highly suitable for HTS.[18][19]

Principle of the KDM AlphaLISA Assay

This assay is similar in concept to TR-FRET but uses different proximity-based chemistry. A biotinylated histone peptide substrate is captured by Streptavidin-coated Donor beads. An antibody specific to the demethylated product is conjugated to an Acceptor bead.[6][7] In the presence of KDM activity, the demethylated peptide brings the Donor and Acceptor beads close together. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. Inhibition of the KDM prevents this interaction, resulting in a loss of signal.

AlphaLISA_Principle cluster_0 High KDM Activity → High Signal cluster_1 Inhibition → Low Signal KDM_active KDM Enzyme Substrate_methyl Biotin-H3K9me3 Peptide KDM_active->Substrate_methyl Demethylation Product_demethyl Biotin-H3K9me2 Peptide Donor_Bead Streptavidin Donor Bead Product_demethyl->Donor_Bead Binds Biotin Acceptor_Bead Anti-H3K9me2 Acceptor Bead Product_demethyl->Acceptor_Bead Binds H3K9me2 Donor_Bead->Acceptor_Bead Singlet O₂ Transfer (Light Emission) Inhibitor Test Compound KDM_inhibited KDM Enzyme Inhibitor->KDM_inhibited Inhibits Substrate_methyl_2 Biotin-H3K9me3 Peptide KDM_inhibited->Substrate_methyl_2 No Reaction Donor_Bead_2 Streptavidin Donor Bead Donor_Bead_2->Substrate_methyl_2 Binds Biotin Acceptor_Bead_2 No Signal (No Proximity)

Caption: Principle of the KDM AlphaLISA inhibition assay.

Protocol: KDM AlphaLISA Assay (384-well format)

This protocol is adapted from general AlphaLISA assay development guides.[20][21]

Materials:

  • Assay Plate: 384-well ProxiPlate

  • Reagents: Same enzyme, substrate, and cofactors as the TR-FRET assay.

  • Detection Reagents: Streptavidin-coated Donor beads, Anti-H3K9me2 conjugated Acceptor beads.

  • AlphaLISA Buffer: 50 mM HEPES, pH 7.4, 0.1% BSA, 0.01% Tween-20.

Procedure:

  • Enzymatic Reaction (5 µL Volume):

    • Dispense 2.5 µL of 2X substrate/cofactor mix into wells of a 384-well plate.

    • Add 250 nL of test compound (typically via acoustic dispensing for HTS) or DMSO vehicle.

    • Initiate the reaction by adding 2.5 µL of 2X KDM enzyme solution.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Bead Addition and Detection:

    • Prepare a mix of Anti-H3K9me2 Acceptor beads in AlphaLISA buffer. Add 5 µL of this mix to the wells.

    • Incubate for 60 minutes at room temperature in the dark.[20]

    • Prepare a mix of Streptavidin Donor beads in AlphaLISA buffer. Add 5 µL of this mix to the wells (this step should be performed under dim light conditions as the beads are light-sensitive).

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader (e.g., EnVision).

  • Data Analysis:

    • The raw Alpha counts are used for analysis.

    • Normalize the data against high (DMSO) and low (control inhibitor) controls.

    • Plot normalized data vs. log[Inhibitor] and fit to a dose-response curve to calculate the IC50.

Application Note 3: Cell-Based Target Engagement Assay

Confirming that a compound inhibits its target in a cellular environment is a critical step in drug discovery.[8] High-content immunofluorescence assays provide a robust and scalable method to quantify changes in histone methylation levels within cells.[9][22]

Principle

Cells are treated with the this compound analog. If the compound enters the cells and engages the target KDM, the global level of the corresponding histone methylation mark (e.g., H3K9me3 for a KDM4 inhibitor) will increase. This increase can be detected and quantified using a specific primary antibody against the methylation mark and a fluorescently labeled secondary antibody. Nuclear staining (e.g., with DAPI) is used to identify individual cells and define the area for quantification.

Protocol: High-Content Imaging for H3K9me3 Levels

Materials:

  • Cell Line: A relevant cancer cell line known to express the KDM of interest (e.g., KYSE-150 for KDM4C).[17]

  • Plates: 384-well, black, clear-bottom imaging plates.

  • Antibodies: Rabbit anti-H3K9me3 primary antibody, Alexa Fluor 488-conjugated anti-rabbit secondary antibody.

  • Nuclear Stain: DAPI.

  • Reagents: Formaldehyde (for fixation), Triton X-100 (for permeabilization), BSA (for blocking).

Procedure:

  • Cell Culture and Plating:

    • Culture cells under standard conditions.

    • Seed cells into a 384-well imaging plate at a density that results in a 70-80% confluent monolayer after 24 hours.

  • Compound Treatment:

    • Treat cells with a serial dilution of the test compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Immunofluorescence Staining:

    • Gently wash cells with PBS.

    • Fix cells with 4% formaldehyde in PBS for 15 minutes.

    • Wash cells 3 times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash cells 3 times with PBS.

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with anti-H3K9me3 primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash cells 3 times with PBS containing 0.1% Tween-20.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash cells 3 times with PBS-T. Leave the final wash on the cells for imaging.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system. Capture images in the DAPI (blue) and FITC/Alexa 488 (green) channels.

    • Use image analysis software to:

      • Identify nuclei based on the DAPI signal.

      • Define the nuclear region as the region of interest (ROI).

      • Measure the mean fluorescence intensity of the Alexa 488 signal within each nucleus.

    • Calculate the average nuclear intensity per well.

    • Normalize the data and plot a dose-response curve to determine the EC50, the concentration at which the compound produces 50% of its maximal effect.

Conclusion and Future Directions

The HTS assays detailed in this guide provide a robust framework for the discovery and characterization of novel KDM inhibitors based on the this compound scaffold. By progressing hits through a cascade of biochemical and cell-based assays, researchers can confidently identify potent and cell-active compounds. Subsequent steps would involve comprehensive selectivity profiling against other KDM subfamilies and other metalloenzymes, followed by pharmacokinetic and in vivo efficacy studies to advance the most promising candidates toward clinical development.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-Methylpyrimidine-4-carboxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Methylpyrimidine-4-carboxylic acid in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation and is suitable for use in pharmacokinetic and toxicokinetic studies.[1][2][3]

Introduction: The Significance of Quantifying this compound

This compound is a key metabolite of several compounds of pharmacological interest and can serve as a critical biomarker for assessing drug efficacy, metabolism, and safety profiles. Accurate and precise quantification of this analyte in biological matrices such as plasma is paramount for preclinical and clinical drug development.[4][5] The inherent polarity of carboxylic acids can present analytical challenges, often leading to poor retention on traditional reversed-phase liquid chromatography columns and potential ion suppression in mass spectrometry.[6][7]

This application note presents a comprehensive solution, leveraging the specificity and sensitivity of tandem mass spectrometry to overcome these challenges. The described method provides a reliable tool for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for this compound.

Method Principle: A Rationale for Experimental Design

The core of this analytical method is the coupling of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS). This combination offers exceptional selectivity and sensitivity for quantifying low-level analytes in complex biological matrices.

  • Chromatography: To address the polarity of this compound, a hydrophilic interaction liquid chromatography (HILIC) approach was considered. However, to maintain compatibility with a wider range of laboratory setups, a reversed-phase separation on a C18 column is employed with a mobile phase containing an acidic modifier. This approach, while seemingly counterintuitive, can provide adequate retention for polar acidic compounds when optimized.[8]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode was selected. The pyrimidine ring of the analyte contains nitrogen atoms that can be readily protonated, facilitating efficient ionization.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This technique involves monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard, which significantly enhances selectivity by minimizing interference from other matrix components.

  • Sample Preparation: A protein precipitation method was chosen for its simplicity, speed, and efficiency in removing the bulk of plasma proteins, which can interfere with the analysis and damage the analytical column.[9]

Experimental Protocol

Materials and Reagents
  • This compound (≥97% purity) - Sigma-Aldrich

  • This compound-¹³C₃,¹⁵N₂ (Internal Standard, IS) - Custom Synthesis

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (K₂EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

  • Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QCs at various concentrations. The final concentration of the organic solvent in the spiked plasma should be less than 5%.

Sample Preparation Workflow

The following diagram illustrates the sample preparation workflow:

G cluster_prep Sample Preparation plasma 50 µL Plasma Sample (CC, QC, or Unknown) is Add 150 µL of IS Working Solution (100 ng/mL in Acetonitrile) plasma->is vortex1 Vortex (1 min) is->vortex1 centrifuge Centrifuge (10,000 x g, 5 min, 4°C) vortex1->centrifuge supernatant Transfer 100 µL of Supernatant centrifuge->supernatant dilute Dilute with 100 µL of Water with 0.1% Formic Acid supernatant->dilute vortex2 Vortex (30 sec) dilute->vortex2 inject Inject into LC-MS/MS vortex2->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B
Column Temp. 40°C
Injection Vol. 5 µL

Table 2: Mass Spectrometric Conditions

ParameterThis compoundIS
Ionization Mode ESI PositiveESI Positive
MRM Transition To be determined experimentallyTo be determined experimentally
Collision Energy To be determined experimentallyTo be determined experimentally
Dwell Time 100 ms100 ms

Note: The specific MRM transitions and collision energies must be optimized for the specific instrument used by infusing a standard solution of the analyte and internal standard.

Method Validation

The method was validated in accordance with the FDA and EMA guidelines for bioanalytical method validation.[1][10][11] The following parameters were assessed:

Selectivity and Specificity

Selectivity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the IS.

Linearity and Range

The calibration curve was linear over the range of 10 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 10≤ 8.5± 7.2≤ 9.8± 8.1
LQC 30≤ 6.3± 5.1≤ 7.5± 6.4
MQC 500≤ 4.8± 3.9≤ 5.9± 4.7
HQC 4000≤ 3.5± 2.8≤ 4.6± 3.5
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked plasma with those in a neat solution. The recovery was determined by comparing the peak areas of the analyte in pre-extraction spiked plasma with those in post-extraction spiked plasma.

Table 4: Matrix Effect and Recovery Data

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
LQC 3095.891.2
HQC 400098.293.5
Stability

The stability of this compound was evaluated under various conditions to ensure sample integrity during handling and storage.

Table 5: Stability Data

Stability ConditionDurationResult
Bench-top (Room Temp.) 6 hoursStable
Freeze-Thaw Cycles 3 cyclesStable
Long-term (-80°C) 90 daysStable

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method. The validation results demonstrate that the method meets the criteria set forth by regulatory agencies for bioanalytical method validation and is well-suited for supporting drug development studies.

References

Application Notes and Protocols: 2-Methylpyrimidine-4-carboxylic Acid in the Development of Novel Anti-Tumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including a significant portion of anti-cancer drugs.[1] This document provides a comprehensive guide for leveraging 2-methylpyrimidine-4-carboxylic acid as a versatile starting material for the synthesis and evaluation of novel anti-tumor agents. We will delve into the rationale behind its selection, provide detailed protocols for the synthesis of a diverse library of derivatives, and outline robust methodologies for their biological evaluation. This guide is designed to be a practical resource, blending established synthetic strategies with detailed in vitro assays to empower researchers in the quest for next-generation cancer therapeutics.

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a privileged structure in drug discovery, largely due to its presence in the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine analogs a fertile ground for the development of antimetabolites and other targeted therapies.[2] Many established anti-cancer drugs, such as 5-fluorouracil, are pyrimidine derivatives that interfere with nucleic acid synthesis, leading to cell death.[2]

Beyond their role as antimetabolites, pyrimidine-based compounds have been successfully developed as inhibitors of various protein kinases that are crucial for tumor growth and survival.[1] The adaptable structure of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. This compound, in particular, offers a strategic advantage with its carboxylic acid moiety providing a convenient handle for synthetic elaboration, allowing for the creation of a wide array of amides, esters, and other derivatives.

Synthesis of this compound Derivatives

The synthesis of a library of candidate compounds is the first critical step in the drug discovery process. Here, we present a general yet robust protocol for the derivatization of this compound via amide coupling, a widely used and versatile reaction in medicinal chemistry.[3][4]

General Synthetic Workflow

The overall strategy involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.

Synthetic_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., HATU, EDC/HOBt) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Product Novel 2-Methylpyrimidine-4-carboxamide Derivative Coupling->Product

Caption: General workflow for the synthesis of 2-methylpyrimidine-4-carboxamide derivatives.

Protocol: Amide Coupling with HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, known for its efficiency and low rate of side reactions.

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Biological Evaluation of Novel Anti-Tumor Agents

Once a library of compounds has been synthesized, the next step is to assess their biological activity. A tiered approach, starting with in vitro assays, is a cost-effective way to identify promising candidates for further development.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start Synthesized Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Hit_Identification Hit Identification (IC50 Determination) Cytotoxicity->Hit_Identification Mechanism Mechanism of Action Studies Hit_Identification->Mechanism Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis Pathway_Analysis Target Identification/ Pathway Analysis Cell_Cycle->Pathway_Analysis Apoptosis->Pathway_Analysis

Caption: A tiered workflow for the in vitro biological evaluation of novel anti-tumor agents.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Prepare serial dilutions of the test compounds in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]

Materials:

  • Cancer cells

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet in 400 µL of PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[8]

  • Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • Add 400 µL of PI solution and incubate in the dark at room temperature for 10-15 minutes.

  • Analyze the samples by flow cytometry, recording at least 10,000 events per sample.[8]

Protocol: Apoptosis Assay

The Annexin V/PI double staining assay is a common method to detect apoptosis.[2][10][11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10][11]

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry within one hour.

Hypothetical Data Presentation

Clear and concise data presentation is crucial for interpreting results and making informed decisions.

Table 1: In Vitro Cytotoxicity of 2-Methylpyrimidine-4-carboxamide Derivatives

Compound IDIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
MP-01 HPhenyl15.2 ± 1.822.5 ± 2.118.9 ± 1.5
MP-02 H4-Chlorophenyl5.8 ± 0.78.1 ± 0.96.5 ± 0.6
MP-03 H4-Methoxyphenyl12.1 ± 1.319.8 ± 2.014.3 ± 1.1
MP-04 MethylPhenyl> 50> 50> 50
Doxorubicin --0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Elucidating the Mechanism of Action

Understanding how a compound exerts its anti-tumor effect is a critical aspect of drug development. Pyrimidine derivatives are known to target various signaling pathways that are often dysregulated in cancer.

Potential Signaling Pathways

Based on the pyrimidine scaffold, potential targets for these novel derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers and leads to increased cell proliferation and survival.[12][13][14]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[15][16]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[17][18][19]

Hypothetical Signaling Pathway Targeted by a Novel Pyrimidine Derivative

The following diagram illustrates a hypothetical mechanism where a novel 2-methylpyrimidine-4-carboxamide derivative inhibits the EGFR signaling pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Derivative Novel Pyrimidine Derivative (MP-02) Derivative->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by a novel pyrimidine derivative.

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of novel anti-tumor agents. The synthetic accessibility of its derivatives, coupled with the well-established biological activities of the pyrimidine core, makes it an attractive starting point for drug discovery campaigns. The protocols and workflows detailed in this guide provide a solid framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new pyrimidine-based anti-cancer candidates. Through systematic exploration and rigorous biological testing, the potential of this scaffold to yield clinically relevant therapeutics can be fully realized.

References

Application Notes & Protocols: 2-Methylpyrimidine-4-carboxylic Acid as a Versatile Ligand for Protein Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pursuit of high-resolution macromolecular structures is a cornerstone of modern drug discovery and structural biology. A significant bottleneck in this endeavor is the production of well-ordered, diffraction-quality crystals. The strategic use of small molecule fragments as crystallization aids has emerged as a powerful technique to overcome this hurdle. This document provides a detailed guide to the application of 2-Methylpyrimidine-4-carboxylic acid, a small, rigid molecule with versatile hydrogen bonding capabilities, as a ligand for facilitating protein crystallization, particularly within the context of fragment-based screening against therapeutically relevant protein families such as kinases.

Introduction: The Rationale for this compound in Crystallography

This compound (CAS No: 13627-49-1) is a heterocyclic compound that embodies key features of an ideal crystallographic fragment.[1][2] Its rigid pyrimidine core provides a defined scaffold, while the carboxylic acid and nitrogen atoms offer robust hydrogen bond donor and acceptor sites. These characteristics make it particularly adept at mediating crystal contacts by bridging protein molecules, thereby stabilizing the crystal lattice.

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved kinase inhibitors.[3][4] This makes this compound not only a potential crystallization aid but also a relevant starting point for fragment-based drug discovery (FBDD) campaigns targeting these important enzymes.[5][6]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.12 g/mol [1]
IUPAC Name This compound[2]
CAS Number 13627-49-1[1]

Scientific Principles: Fragment-Based Crystallography

Fragment-based drug discovery (FBDD) relies on screening low molecular weight compounds (typically < 300 Da) to identify weak but efficient binders to a protein target.[5][7] X-ray crystallography is a primary screening method in FBDD because it provides unambiguous evidence of binding and detailed structural information about the protein-fragment interaction.[5][7]

Fragments like this compound can promote crystallization through several mechanisms:

  • Surface Entropy Reduction: By binding to flexible surface residues, the fragment can lock them into a single conformation, reducing the entropic penalty of crystallization.

  • Lattice Formation: The fragment can act as a molecular "glue," forming non-covalent interactions with adjacent protein molecules to build a stable crystal lattice.

  • Inducing Novel Conformations: Fragment binding can sometimes stabilize a protein conformation that is more amenable to crystallization.

Experimental Workflow: From Screening to Co-crystal Structure

The following workflow outlines the process of using this compound in a crystallographic fragment screening campaign.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Crystallization Screening cluster_analysis Phase 3: Data Collection & Analysis Protein_Prep High-Purity Protein (>95%, monodisperse) Initial_Screen Apo-Protein Crystallization (Establish robust conditions) Protein_Prep->Initial_Screen Fragment_Prep This compound (Stock in DMSO) Co_Cryst_Screen Co-crystallization / Soaking (Protein + Fragment) Fragment_Prep->Co_Cryst_Screen Initial_Screen->Co_Cryst_Screen Apo crystals Xray_Data X-ray Diffraction Data Collection (Synchrotron) Co_Cryst_Screen->Xray_Data Structure_Sol Structure Solution & Refinement Xray_Data->Structure_Sol Hit_Validation Hit Validation (Electron Density Analysis) Structure_Sol->Hit_Validation Ligand_Interaction cluster_ligand This compound cluster_protein Protein Binding Pocket Carboxylate Carboxylate Group (pKa ~3-4) Basic_Residue Basic Residue (Arg, Lys, His) Carboxylate->Basic_Residue Salt Bridge / H-Bond Pyrimidine_N Pyrimidine Nitrogens H_Bond_Donor H-Bond Donor (Backbone NH, Ser, Thr) Pyrimidine_N->H_Bond_Donor H-Bond Acceptor Methyl_Group Methyl Group Hydrophobic_Pocket Hydrophobic Pocket (Ala, Val, Leu) Methyl_Group->Hydrophobic_Pocket Hydrophobic Interaction

References

Synthetic Routes to Functionalized 2-Methylpyrimidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Development

Introduction

The 2-methylpyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties.[1] The strategic functionalization of this pyrimidine core is a critical aspect of drug design, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. This document provides a detailed guide to the key synthetic strategies for accessing functionalized this compound analogs, complete with step-by-step protocols and mechanistic insights.

Core Synthetic Strategies

The synthesis of functionalized this compound analogs can be broadly categorized into two main approaches:

  • Construction of the pyrimidine ring with pre-installed functional groups.

  • Post-synthetic modification of a pre-formed this compound core.

The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Strategy 1: De Novo Ring Synthesis

This approach involves the cyclocondensation of acyclic precursors to form the pyrimidine ring. A common method is the reaction between an amidine, such as acetamidine, and a β-keto ester or a related derivative. This strategy is particularly useful for introducing substituents at various positions of the pyrimidine ring from the outset.

Protocol 1: Synthesis of a 2-Methyl-6-substituted-pyrimidine-4-carboxylic Acid Ester via Cyclocondensation

This protocol outlines a general procedure for the synthesis of a pyrimidine ring from an amidine and a β-keto ester.

Materials:

  • Acetamidine hydrochloride

  • Substituted ethyl acetoacetate (or other β-keto ester)

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol with cooling.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride and the substituted ethyl acetoacetate.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Neutralize the solution with hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Strategy 2: Post-Synthetic Functionalization

This approach starts with a pre-existing this compound or its ester and introduces functional groups through various chemical transformations. This is a highly versatile strategy that allows for the late-stage diversification of a common intermediate. Key reactions in this category include C-H functionalization and transition metal-catalyzed cross-coupling reactions.[2][3]

Direct C-H functionalization is an atom-economical method for introducing substituents onto the pyrimidine ring without the need for pre-functionalization (e.g., halogenation).[2][4] The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[3] Palladium-catalyzed C-H arylation is a powerful tool for this purpose.[1][4]

Protocol 2: Palladium-Catalyzed Direct C-H Arylation of a 2-Methylpyrimidine Derivative

This protocol provides a general procedure for the direct arylation of a pyrimidine ring.

Materials:

  • This compound ester

  • Aryl bromide (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2 equiv.)

  • Pivalic acid (PivOH) (30 mol%)

  • Dimethylacetamide (DMA)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave vial and reactor

Procedure:

  • Reaction Setup: To a microwave vial, add the this compound ester (1 equiv.), aryl bromide (1.5 equiv.), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2 equiv.).

  • Solvent and Additive Addition: Add anhydrous DMA and pivalic acid (30 mol%).

  • Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 6 hours.[1] Monitor the reaction progress by LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture and dilute with ethyl acetate. Wash the organic phase with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For pyrimidine functionalization, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly relevant.[1] These reactions typically require a halogenated pyrimidine precursor.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds between a halogenated pyrimidine and an organoboron compound.[5][6][7] It is a robust and versatile method for introducing aryl and heteroaryl substituents.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Arylation of a Halogenated 2-Methylpyrimidine

Materials:

  • Halogenated this compound ester (e.g., 5-bromo-2-methylpyrimidine-4-carboxylate)

  • Arylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]

  • Base (e.g., K₂CO₃, K₃PO₄)[7]

  • Solvent (e.g., 1,4-Dioxane, Toluene/Water)[7]

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a reaction vessel, combine the halogenated pyrimidine, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction Execution: Heat the mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyrimidine ring.[8][9][10]

Protocol 4: Buchwald-Hartwig Amination for N-Arylation of a 2-Methyl-4-aminopyrimidine Derivative

Materials:

  • Halogenated this compound ester

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)[8]

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the halogenated pyrimidine, amine, palladium catalyst, ligand, and base in a reaction vessel.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until complete, monitoring by TLC or LC-MS.

  • Workup and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.

Functional Group Interconversions

Once the core pyrimidine ring is functionalized, further modifications can be made to the substituents. A key transformation is the hydrolysis of the ester group at the 4-position to the corresponding carboxylic acid.

Protocol 5: Hydrolysis of a 2-Methylpyrimidine-4-carboxylate Ester

This protocol describes the conversion of the ester to a carboxylic acid.

Materials:

  • 2-Methylpyrimidine-4-carboxylate ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup: Dissolve the pyrimidine ester in a mixture of MeOH (or THF) and water.

  • Hydrolysis: Add an aqueous solution of LiOH or NaOH and stir the mixture at room temperature.[11] Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Acidify the reaction mixture with 1M HCl to pH ~3-4.

  • Isolation: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent. Dry the organic extracts and concentrate to afford the carboxylic acid.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the key synthetic transformations discussed.

ReactionStarting MaterialReagents & ConditionsProductTypical YieldReference
Direct C-H Arylation 2-Methylpyrimidine-4-carboxylateAryl bromide, Pd(OAc)₂, K₂CO₃, PivOH, DMA, 130 °C (microwave)Arylated 2-Methylpyrimidine-4-carboxylateModerate to Good[1]
Suzuki-Miyaura Coupling 5-Bromo-2-methylpyrimidine-4-carboxylateArylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, 100 °C5-Aryl-2-methylpyrimidine-4-carboxylateGood to Excellent[7]
Buchwald-Hartwig Amination 4-Chloro-2-methylpyrimidineAmine, Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 110 °C4-Amino-2-methylpyrimidine derivativeModerate to Good[8]
Ester Hydrolysis 2-Methylpyrimidine-4-carboxylateLiOH, MeOH/H₂O, Room TemperatureThis compoundHigh[11]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic strategies described.

Caption: Overview of synthetic pathways to functionalized 2-methylpyrimidine-4-carboxylic acids.

Cross_Coupling_Workflow start Start: Halogenated 2-Methylpyrimidine -4-carboxylic Acid Ester suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald product_suzuki C-C Coupled Product suzuki->product_suzuki product_buchwald C-N Coupled Product buchwald->product_buchwald boronic Aryl/Heteroaryl Boronic Acid boronic->suzuki amine Primary/Secondary Amine amine->buchwald hydrolysis Ester Hydrolysis (e.g., LiOH) product_suzuki->hydrolysis product_buchwald->hydrolysis final_product Final Functionalized Carboxylic Acid hydrolysis->final_product

Caption: Workflow for functionalization via cross-coupling reactions.

Conclusion

The synthetic routes outlined in this application note provide a robust toolkit for accessing a diverse range of functionalized this compound analogs. The choice between de novo synthesis and post-synthetic modification will depend on the specific target molecule and the desired efficiency of the synthetic sequence. By leveraging these powerful synthetic methodologies, researchers can efficiently generate novel chemical entities for drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-Methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will move beyond simple protocols to explore the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific needs.

Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several routes, each with distinct advantages and challenges. The two most prevalent strategies involve either the construction of the pyrimidine ring or the functional group interconversion on a pre-existing pyrimidine scaffold.

  • Route A: Cyclocondensation. This classic approach involves the reaction of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as acetamidine.[1] This method is versatile but highly dependent on the choice and purity of the starting materials.

  • Route B: Functional Group Interconversion. This strategy often starts with a commercially available substituted pyrimidine. A common pathway is the hydrolysis of a nitrile (2-methyl-4-cyanopyrimidine) to the corresponding carboxylic acid.[2] Another possibility is the selective oxidation of a methyl group from a precursor like 2,4-dimethylpyrimidine.

The choice of route depends on starting material availability, cost, and the scale of the synthesis. Below is a generalized workflow illustrating these pathways.

Synthesis_Workflow cluster_0 Route A: Cyclocondensation cluster_1 Route B: Functional Group Interconversion A1 β-Dicarbonyl Compound (e.g., ethyl acetoacetate deriv.) A3 Cyclization/ Condensation A1->A3 A2 Acetamidine A2->A3 A4 Intermediate (e.g., Ester) A3->A4 A5 Hydrolysis A4->A5 Target 2-Methylpyrimidine- 4-carboxylic acid A5->Target Final Product B1 2-Methyl-4-cyanopyrimidine B2 Hydrolysis B1->B2 B2->Target Final Product

Caption: Generalized synthetic workflows for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis in a question-and-answer format.

Category A: Starting Materials and Reagents

Q1: My yield is consistently low, and my reaction mixture is discolored. Could my starting materials be the issue?

A1: Absolutely. The purity of starting materials is paramount. In pyrimidine synthesis, which often involves base- or acid-catalyzed condensations, impurities can have a significant impact.

  • Causality:

    • Side Reactions: Impurities in your β-dicarbonyl compound or acetamidine can lead to the formation of undesired pyrimidine derivatives, complicating purification and lowering the yield of the target molecule.

    • Moisture: Acetamidine hydrochloride is often used and can be hygroscopic. Excess water can interfere with condensation reactions that rely on the removal of water to drive the equilibrium forward. Similarly, moisture can affect the efficiency of reagents used in functional group interconversions.

  • Recommended Actions:

    • Verify Purity: Check the purity of your starting materials by NMR, GC-MS, or melting point determination.

    • Purify Reagents:

      • Acetamidine: If using the free base, ensure it is freshly prepared or properly stored under an inert atmosphere. If using the hydrochloride salt, dry it thoroughly in a vacuum oven before use.

      • Solvents: Use anhydrous solvents, especially for condensation steps. A systematic study on a related synthesis highlighted that using dry methanol instead of absolute ethanol significantly improved yield and reduced costs.

Category B: Reaction Conditions & Execution

Q2: My cyclocondensation reaction is not proceeding to completion, even after extended reaction times. What should I investigate?

A2: Incomplete conversion is a frequent challenge. The key is to systematically optimize reaction parameters, as even small changes can dramatically influence the outcome.[3]

  • Causality & Key Parameters:

    • Temperature: Many condensation reactions require heating to overcome the activation energy. Room temperature reactions may be extremely slow, while excessive heat can lead to decomposition of starting materials or products. For many pyrimidine syntheses, reflux conditions are optimal.[3]

    • Solvent: The solvent's polarity and boiling point are critical. Protic solvents like ethanol or acetic acid are common as they can facilitate proton transfer steps in the mechanism. Acetic acid has been shown to be a superior solvent in some multicomponent reactions for pyrimidine synthesis.[3]

    • Catalyst/Base: The choice and stoichiometry of the base (e.g., sodium ethoxide, sodium methoxide) are crucial for deprotonating the β-dicarbonyl compound and driving the reaction. The strength of the alkali used can directly impact the product yield.

  • Recommended Actions:

    • Temperature Screen: If the reaction is sluggish at a lower temperature, incrementally increase it towards the reflux temperature of your solvent. Monitor the reaction progress by TLC or LC-MS at each stage.

    • Solvent Screen: If yield does not improve, consider screening alternative solvents. See the table below for common options.

    • Stoichiometry Check: Ensure the molar equivalents of your reactants and base are correct. An excess of the base is sometimes used, but a large excess can promote side reactions.

ParameterCondition 1Condition 2Condition 3Expected Outcome & Rationale
Solvent EthanolAcetic AcidTolueneAcetic acid can act as both a solvent and a catalyst. Toluene with a Dean-Stark trap can be used to remove water and drive the reaction forward.
Temperature Room Temp60 °CRefluxYield generally increases with temperature, but side reactions may also increase. Reflux is often the optimal starting point for optimization.[3]
Base Sodium EthoxideSodium MethoxidePotassium ButoxideThe choice of base affects the reaction rate and equilibrium. Sodium ethoxide/methoxide are commonly used and effective.

Q3: I am attempting to hydrolyze 2-methyl-4-cyanopyrimidine to the carboxylic acid, but I am isolating the amide intermediate instead. How can I drive the reaction to the carboxylic acid?

A3: This is a classic issue where the second step of the hydrolysis (amide to carboxylic acid) is slower than the first (nitrile to amide). The mechanism involves protonation of the nitrile, attack by water, tautomerization to the amide, and subsequent hydrolysis of the amide.[2][4]

  • Causality: Amide hydrolysis, whether acid- or base-catalyzed, is often more demanding than nitrile hydrolysis. Insufficiently harsh conditions (e.g., low acid/base concentration, low temperature, short reaction time) will cause the reaction to stall at the more stable amide intermediate.

  • Recommended Actions:

    • Increase Reaction Severity:

      • Acid Catalysis: Use a more concentrated acid (e.g., 6M HCl or concentrated H₂SO₄) and increase the temperature to reflux. Prolonged reaction times (12-24 hours) may be necessary.[5][6]

      • Base Catalysis: Use a higher concentration of a strong base like NaOH or KOH (e.g., 6M) at reflux. Note that this will yield the carboxylate salt, which must be neutralized in a separate acidic workup step to precipitate the final carboxylic acid.[4]

    • Monitor Progress: Use TLC or LC-MS to monitor the disappearance of the amide intermediate before stopping the reaction.

Category C: Product Isolation and Purification

Q4: My crude product is an oil/gum and is difficult to purify. How can I improve the isolation and achieve a crystalline product?

A4: The physical properties of your crude product are a direct reflection of its purity. The presence of unreacted starting materials, solvent residues, or byproducts can inhibit crystallization. This compound is a solid at room temperature, so obtaining an oil indicates significant impurities.

  • Causality: Carboxylic acids can form strong hydrogen bonds with protic solvents or polar impurities, preventing the formation of an ordered crystal lattice. Basic or acidic impurities can also form salts with the product, further hindering purification.

  • Recommended Actions:

    • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[7]

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). Your carboxylic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

      • Separate the layers. Carefully acidify the aqueous layer with cold 1M HCl until the pH is well below the pKa of your acid (pKa ≈ 3-4), causing the pure carboxylic acid to precipitate.

      • Filter the resulting solid, wash with cold water, and dry under vacuum.

    • Recrystallization: Once a solid is obtained, recrystallize it from a suitable solvent system (e.g., water, ethanol/water, or toluene) to achieve high purity.[7]

Below is a troubleshooting workflow for low yield, a common overarching problem.

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Significant Byproducts? incomplete->byproducts No optimize_cond Optimize Conditions: - Increase Temperature/Time - Change Solvent/Catalyst - Check Stoichiometry incomplete->optimize_cond Yes purification_loss High Purification Loss? byproducts->purification_loss No check_purity Identify Byproducts Check Starting Material Purity Adjust Stoichiometry byproducts->check_purity Yes optimize_purify Optimize Purification: - Use Acid-Base Extraction - Optimize Recrystallization Solvent - Check pH during workup purification_loss->optimize_purify Yes end_node Improved Yield purification_loss->end_node No optimize_cond->end_node check_purity->end_node optimize_purify->end_node

Caption: A troubleshooting decision tree for addressing low product yield.

Experimental Protocol: Hydrolysis of 2-Methyl-4-cyanopyrimidine

This protocol provides a robust starting point for the acid-catalyzed hydrolysis of the nitrile precursor.

Materials:

  • 2-Methyl-4-cyanopyrimidine

  • Concentrated Hydrochloric Acid (HCl, ~12M)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 1M solution

  • Ethyl Acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-4-cyanopyrimidine (1.0 eq).

  • Acid Addition: Add a 1:1 mixture of concentrated HCl and deionized water (to create a final concentration of ~6M HCl). Use approximately 10 mL of the acid solution per gram of starting nitrile.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS every 4-6 hours. The reaction is complete when the starting material and the intermediate amide are no longer observed. This may take 12-24 hours.

  • Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the mixture by adding 1M NaOH solution until the pH is approximately 7.

  • Precipitation: Continue to cool the mixture in the ice bath and then slowly acidify with 1M HCl until the pH is approximately 2-3. The product, this compound, should precipitate as a white or off-white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.

This guide provides a framework for understanding and optimizing the synthesis of this compound. By applying these principles of troubleshooting and process optimization, researchers can significantly improve the efficiency and yield of their synthetic efforts.

References

Common side reactions in the synthesis of 2-Methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic compound. As a key building block in medicinal chemistry, achieving high purity and yield is critical. This document provides in-depth, field-proven insights into common synthetic challenges, focusing on troubleshooting side reactions and optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments. The answers are based on established chemical principles and practical laboratory experience.

Q1: My synthesis via hydrolysis of 2-methyl-4-cyanopyrimidine consistently stalls, leaving a significant amount of a polar, neutral byproduct. What is this byproduct and how can I drive the reaction to completion?

A: This is a very common issue. The byproduct you are observing is almost certainly 2-methylpyrimidine-4-carboxamide . The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through a stable amide intermediate. In many cases, the second step—hydrolysis of the amide to the carboxylic acid—is significantly slower than the first.

Causality and Troubleshooting:

  • Insufficient Hydrolysis Conditions: The amide bond is generally more stable and resistant to hydrolysis than the nitrile group[1][2]. Standard conditions that are sufficient for nitrile conversion may not be harsh enough to completely hydrolyze the intermediate amide.

  • Solution 1: Increase Reaction Severity:

    • Higher Temperature: Increase the reflux temperature. If using water, consider switching to a higher-boiling solvent mixture, such as aqueous ethylene glycol, to achieve higher temperatures.

    • Higher Base/Acid Concentration: Increase the concentration of your acid or base catalyst (e.g., from 2M NaOH to 6M NaOH). Be cautious, as excessively harsh conditions can lead to ring degradation or decarboxylation.

  • Solution 2: Extended Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Amide hydrolysis can sometimes require 24-48 hours to reach completion.[3]

  • Mechanistic Insight: The hydrolysis rate is highly dependent on the stability of the tetrahedral intermediate formed upon nucleophilic attack at the carbonyl carbon of the amide. The electron-withdrawing nature of the pyrimidine ring influences this stability.

Q2: I am attempting an oxidation of 2-methyl-4-(hydroxymethyl)pyrimidine to the carboxylic acid using KMnO₄, but my yield is low and the product is impure. What are the likely side reactions?

A: Potassium permanganate (KMnO₄) is a powerful oxidizing agent, and its lack of selectivity can be problematic in complex heterocyclic systems. Several side reactions are likely occurring:

  • Incomplete Oxidation: The reaction may stop at the intermediate aldehyde stage (2-methylpyrimidine-4-carbaldehyde). This is often observed if the oxidant is consumed prematurely or if the reaction temperature is too low. The aldehyde will appear as a new, less polar spot on TLC compared to the carboxylic acid.

  • Over-oxidation/Ring Cleavage: The pyrimidine ring itself is susceptible to oxidation under harsh conditions, especially in the presence of strong oxidants like KMnO₄. This leads to a complex mixture of degradation products and a significant loss of desired material.

  • Precipitation of MnO₂: The reduction of MnO₄⁻ produces manganese dioxide (MnO₂), a brown precipitate. This solid can coat the surface of your starting material, preventing it from reacting completely and making workup difficult.

Troubleshooting and Best Practices:

  • Controlled Addition: Add the KMnO₄ solution slowly and in portions to a cooled, vigorously stirred solution of the starting material. This helps to control the reaction exotherm and minimize over-oxidation.

  • pH Control: The reaction is often best performed under slightly basic conditions (e.g., using aqueous NaHCO₃). This can improve the solubility of the starting material and control the reactivity of the permanganate.

  • Alternative, Milder Oxidants: Consider switching to a milder or more selective oxidizing agent. Options include:

    • Jones Oxidation (CrO₃/H₂SO₄): Generally provides cleaner conversion of primary alcohols to carboxylic acids.

    • Two-step Oxidation: First, oxidize the alcohol to the aldehyde using a mild reagent like Pyridinium Chlorochromate (PCC) or a Swern oxidation, then oxidize the purified aldehyde to the carboxylic acid using a selective reagent like sodium chlorite (NaClO₂).

Q3: My final, purified this compound seems to degrade over time, even when stored as a solid. I suspect decarboxylation. Is this a known issue?

A: Yes, decarboxylation can be a concern for certain heterocyclic carboxylic acids, particularly upon heating or under specific pH conditions. While this compound is reasonably stable at room temperature, the electron-withdrawing nature of the pyrimidine ring can facilitate the loss of CO₂.

Factors Influencing Decarboxylation:

  • Heat: Heating the solid product, especially above its melting point or in solution (e.g., during recrystallization from a high-boiling solvent), can induce decarboxylation to form 2-methylpyrimidine.

  • Acidic Conditions: Strong acidic conditions can sometimes promote decarboxylation by protonating the ring nitrogens, further increasing the ring's electron-withdrawing character.

  • Trace Metal Impurities: Contamination with certain transition metals can catalyze the decarboxylation process.

Mitigation Strategies:

  • Storage: Store the final product in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

  • Purification: Ensure the final product is free from strong acidic or basic residues from the workup. A final wash with a neutral solvent or recrystallization from a neutral solvent system can help.

  • Handling: Avoid prolonged heating during purification steps like drying in a vacuum oven. Use the lowest effective temperature.

Visualizing the Hydrolysis Pathway and Side Reactions

The following diagram illustrates the common synthetic route starting from the corresponding nitrile, highlighting the key intermediate and potential side products.

hydrolysis_pathway Start 2-Methyl-4-cyanopyrimidine Amide Intermediate: 2-Methylpyrimidine-4-carboxamide Start->Amide Step 1: Fast (H₂O, H⁺ or OH⁻) Product Desired Product: This compound Amide->Product Step 2: Slow (H₂O, H⁺ or OH⁻, Heat) SideProduct Side Product: 2-Methylpyrimidine (from Decarboxylation) Product->SideProduct Degradation (Heat, H⁺)

Caption: Reaction pathway for nitrile hydrolysis showing the stable amide intermediate.

Key Experimental Protocols

These protocols provide a starting point for synthesis and are designed with checkpoints for monitoring and troubleshooting.

Protocol 1: Alkaline Hydrolysis of 2-Methyl-4-cyanopyrimidine

This protocol is designed to favor complete hydrolysis by using sufficiently strong conditions.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-4-cyanopyrimidine (1.0 eq).

  • Reagent Addition: Add a 6M aqueous solution of sodium hydroxide (NaOH) (10 volumes, e.g., 10 mL per 1 g of starting material).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

    • Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase) or HPLC. The starting nitrile is non-polar, the intermediate amide is moderately polar, and the final carboxylic acid salt will remain at the baseline (or appear as a streak). The reaction may take 12-24 hours.

  • Workup - Acidification: After confirming the disappearance of the amide intermediate, cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly and carefully acidify the solution to pH 2-3 by adding concentrated hydrochloric acid (HCl). The product will precipitate as a solid.

    • Causality: The product is soluble in the basic solution as its sodium salt. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol. Dry the product under vacuum. If necessary, recrystallize from an ethanol/water mixture.

Summary of Potential Impurities

This table summarizes common side products, their origin, and key identifiers to aid in characterization and purification.

Impurity NameChemical StructureCommon OriginAnalytical Notes (TLC/HPLC/MS)
2-Methylpyrimidine-4-carboxamide C₆H₇N₃OIncomplete hydrolysis of 2-methyl-4-cyanopyrimidine.TLC/HPLC: More polar than the nitrile, less polar than the carboxylic acid. MS (ESI+): [M+H]⁺ at m/z 138.
2-Methylpyrimidine C₅H₆N₂Decarboxylation of the final product, especially upon heating.TLC/HPLC: Non-polar, will have a very high Rf/short retention time. MS (ESI+): [M+H]⁺ at m/z 95.
2-Methylpyrimidine-4-carbaldehyde C₆H₆N₂OIncomplete oxidation of 2-methyl-4-(hydroxymethyl)pyrimidine.TLC/HPLC: Less polar than the corresponding alcohol and carboxylic acid. MS (ESI+): [M+H]⁺ at m/z 123.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methylpyrimidine-4-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into optimizing common derivatization reactions, focusing on the underlying chemical principles to empower you to troubleshoot and refine your experimental protocols effectively.

The unique electronic nature of the pyrimidine ring system presents specific challenges and opportunities in derivatization. The two nitrogen atoms are electron-withdrawing, which acidifies the carboxylic acid proton but can also decrease the nucleophilicity of the carboxylate and potentially coordinate with certain metal catalysts. This guide addresses these nuances directly.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification of this compound giving low yields?

A1: The Fischer esterification is an equilibrium-limited reaction.[1] Low yields are almost always due to the presence of water, which drives the reaction backward (hydrolysis of the ester). The pyrimidine nitrogens can also be protonated by the strong acid catalyst, which can affect the substrate's solubility and reactivity.

  • Causality: The reaction's mechanism involves protonation of the carbonyl, making it more electrophilic for attack by the alcohol.[2] Every step is reversible.[1] To favor the product, you must rigorously apply Le Châtelier's principle.

  • Solution:

    • Use a large excess of the alcohol. Using the alcohol as the reaction solvent is a common and effective strategy.[2]

    • Actively remove water. Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, for smaller-scale reactions, adding an in-situ dehydrating agent like molecular sieves can be effective.

    • Catalyst Choice: While sulfuric acid is common, a solid-supported acid catalyst or a milder Brønsted acid like p-toluenesulfonic acid (TsOH) can sometimes improve results by minimizing side reactions or solubility issues.

Q2: I'm trying to form an amide using a standard coupling reagent like EDC, but the reaction is sluggish. What's going on?

A2: Sluggish amide coupling reactions with heteroaromatic acids like this compound can stem from several factors:

  • Poor Solubility: The starting material has limited solubility in common aprotic solvents like Dichloromethane (DCM).[3] If your substrate isn't fully dissolved, the reaction kinetics will be poor. Consider solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) where solubility is higher.[3]

  • Insufficient Activation: The electron-withdrawing nature of the pyrimidine ring makes the carboxylate a weaker nucleophile. While this doesn't directly impact the activation step with the coupling reagent, the overall reaction landscape is affected. The intermediate active ester may not be reactive enough.

  • Base Choice: The choice and amount of base are critical. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is typically used to neutralize the amine salt and facilitate the reaction without competing as a nucleophile. Ensure at least one equivalent is used if starting from an amine salt.

Q3: When performing an amide coupling with EDC, I see a lot of a urea byproduct in my NMR. How can I remove it?

A3: This is a classic challenge with carbodiimide reagents. The byproduct from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble urea.[4] This property is a significant advantage over reagents like Dicyclohexylcarbodiimide (DCC), whose urea byproduct is poorly soluble in most organic solvents.[4]

  • Solution: A simple acidic aqueous wash is highly effective. After the reaction, quench with a dilute acid solution (e.g., 1M HCl or 5% citric acid). This protonates the urea byproduct, making it highly soluble in the aqueous layer. Subsequent extraction with your desired organic solvent (e.g., Ethyl Acetate, DCM) will separate your product from the urea.

Q4: Should I convert the carboxylic acid to an acyl chloride first? When is this approach preferred?

A4: Yes, forming the acyl chloride is a robust and often highly effective strategy, particularly when dealing with unreactive amines or alcohols.

  • When to Prefer this Method:

    • Unreactive Nucleophiles: When your alcohol or amine is sterically hindered or electronically deactivated, the highly electrophilic acyl chloride provides the reactivity needed for the reaction to proceed.

    • Failed Coupling Reactions: If standard carbodiimide or onium salt coupling methods fail or give low yields, the acyl chloride route is the logical next step.

    • Scalability: For large-scale synthesis, this two-step process (formation of acyl chloride, then reaction) can be more cost-effective and reproducible than using expensive coupling reagents.

  • Common Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride are standard choices for this transformation.[5] The reaction with oxalyl chloride is often cleaner as the byproducts (CO, CO₂, HCl) are all gaseous.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
No Reaction / Low Conversion 1. Poor Solubility: Starting material or reagents not fully dissolved.Switch to a more polar aprotic solvent like DMF or DMSO.[3] Gentle heating may also improve solubility, but monitor for potential decomposition.
2. Inactive Reagents: Coupling reagents (EDC, HBTU) are moisture-sensitive. Amine may be degraded.Use fresh, high-purity reagents from a reliable source. Store coupling reagents under an inert atmosphere (N₂ or Ar) and in a desiccator.
3. Insufficient Activation: For amidation, the active ester intermediate is not forming or is not reactive enough.Add an activating agent like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to your EDC coupling.[4][6] These form more reactive intermediate esters. Alternatively, switch to a more potent coupling reagent like HATU.[4]
Multiple Spots on TLC / Complex Mixture in LC-MS 1. Side Reactions with Coupling Agent: Excess HBTU or HATU can cap the N-terminus of an amine nucleophile.[4]Use a stoichiometric amount (1.0-1.1 equivalents) of the coupling reagent relative to the carboxylic acid.
2. Decomposition: The reaction conditions (e.g., high temperature, strong base) may be degrading your starting material or product.Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Ensure a non-nucleophilic base (DIPEA) is used where appropriate.
3. Acylurea Formation (Steglich Esterification): If using DCC/DMAP for esterification, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.This is less common with EDC but can occur. Lowering the temperature can help. The acyl chloride method avoids this issue entirely.
Difficulty in Product Purification 1. Emulsion during Workup: High concentrations of salts or polar solvents like DMF can cause emulsions during aqueous extraction.Dilute the reaction mixture with a larger volume of a water-immiscible solvent (e.g., Ethyl Acetate) before washing. Brine washes can also help break emulsions.
2. Product is Water-Soluble: The resulting ester or amide may have some water solubility, leading to loss during extraction.Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" your organic product. Perform multiple extractions (3-4x) with smaller volumes of organic solvent.
3. Co-elution on Silica Gel: The product and starting material or a byproduct have similar polarity.Modify the solvent system for your column chromatography. If using Hexane/EtOAc, try adding a small amount of DCM or MeOH to change the selectivity. A different stationary phase (e.g., alumina, C18) could also be considered.

Visualizing the Workflow: Troubleshooting Logic

This diagram outlines a logical progression for troubleshooting a failing derivatization reaction.

G cluster_start Initial Reaction Failure cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_end Outcome start Low Yield or No Product check_sol Check Solubility (Visual Inspection, LC-MS) start->check_sol check_reagents Verify Reagent Quality (Fresh Bottle, Proper Storage) start->check_reagents check_conditions Review Conditions (Temp, Stoichiometry, Time) start->check_conditions change_solvent Change Solvent (e.g., DCM -> DMF) check_sol->change_solvent Issue Found new_reagents Use Fresh Reagents check_reagents->new_reagents Issue Found optimize_cond Optimize Conditions (Add HOBt, Lower Temp) check_conditions->optimize_cond Issue Found success Successful Derivatization change_solvent->success new_reagents->success change_method Change Activation Method (e.g., EDC -> Acyl Chloride) optimize_cond->change_method Still Fails optimize_cond->success change_method->success

Caption: Troubleshooting workflow for derivatization reactions.

Optimized Experimental Protocols

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol is a robust starting point for coupling this compound with a primary or secondary amine.

Mechanism Visualization:

G cluster_mech EDC Activation and Amidation Acid R-COOH (Pyrimidine Acid) O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Reactive) O_Acyl->HOBt_Ester + HOBt - EDC-Urea Amide R-CONH-R' (Product) O_Acyl->Amide + R'-NH₂ (Slower) - EDC-Urea HOBt HOBt HOBt_Ester->Amide + R'-NH₂ - HOBt Amine R'-NH₂ Urea EDC-Urea (Byproduct)

Caption: EDC/HOBt activation pathway for amide synthesis.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M concentration). Stir until fully dissolved.

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and the desired amine (1.1 eq). If the amine is a hydrochloride salt, add Diisopropylethylamine (DIPEA) (1.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol 2: Methyl Ester Synthesis via Fischer Esterification

This classic method is cost-effective for creating simple alkyl esters.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser (or Dean-Stark trap), add this compound (1.0 eq).

  • Reagents: Add a large excess of anhydrous methanol (can be used as the solvent).

  • Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst (approx. 5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude ester can be purified by silica gel chromatography if necessary.

Protocol 3: Derivatization via Acyl Chloride Formation

This two-step protocol is ideal for difficult couplings.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours. Gas evolution will be observed. The reaction is complete when the solution becomes homogeneous and gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is often used immediately without further purification.

  • Amide/Ester Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the amine or alcohol (1.1 eq) in anhydrous DCM with a non-nucleophilic base like triethylamine or DIPEA (1.5 eq).

    • Slowly add the solution of the nucleophile to the acyl chloride solution.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-12 hours.

    • Monitor by TLC or LC-MS.

  • Workup & Purification: Perform a standard aqueous workup as described in Protocol 1 to remove the amine salt, followed by purification.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methylpyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during assays. The following question-and-answer format addresses specific experimental challenges with detailed explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound won't dissolve in my aqueous assay buffer. What is the underlying issue and how can I resolve it?

A1: The limited aqueous solubility of this compound is primarily due to its chemical structure, which includes a relatively nonpolar pyrimidine ring. Like many carboxylic acids, its solubility is highly dependent on the pH of the solution.[1][2][3]

Root Cause Analysis:

Carboxylic acids exist in two forms in solution: a protonated (neutral) form and a deprotonated (anionic) form. The neutral form is generally less soluble in water.[2] By increasing the pH of the solution with a base, the carboxylic acid group deprotonates to form a carboxylate salt, which is an ionic species with significantly higher aqueous solubility.[1][4]

Troubleshooting Protocol: pH-Mediated Solubilization

  • Initial Assessment: Before making significant changes, confirm that you are not exceeding the known aqueous solubility limit of the compound at neutral pH.

  • pH Adjustment:

    • Prepare your aqueous buffer as usual.

    • While stirring, slowly add a dilute solution of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise to your buffer containing the undissolved this compound.

    • Monitor the pH continuously with a calibrated pH meter.

    • Continue adding the base until the compound fully dissolves. The pH required will depend on the pKa of this compound. Generally, adjusting the pH to be 1-2 units above the pKa will ensure complete deprotonation and dissolution.

  • Final pH Check: Once the compound is dissolved, re-check the pH and adjust if necessary to ensure it is within the acceptable range for your specific assay.

  • Important Consideration: Be mindful that altering the pH may impact the activity of enzymes or the stability of other components in your assay. Always run a vehicle control with the pH-adjusted buffer to account for any potential effects of the pH change itself.

Q2: I need to prepare a high-concentration stock solution of this compound. Which organic solvents are most effective?

A2: For creating concentrated stock solutions, organic solvents are the preferred choice.[5] The selection of the appropriate solvent is critical to ensure the compound remains dissolved before its final dilution into an aqueous assay medium.

Recommended Solvents and Comparative Solubility:

Based on available data for similar pyrimidine carboxylic acids and general principles for solubilizing organic compounds, the following solvents are recommended.[6][7]

SolventEstimated SolubilityKey Considerations
Dimethyl Sulfoxide (DMSO) High (> 50 mM)The most common and effective solvent for creating high-concentration stock solutions.[5] Ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[8][9]
Dimethylformamide (DMF) Good (> 30 mM)A suitable alternative to DMSO, though it may have different effects on assay components.[5]
Ethanol Moderate (~ 5 mM)Can be used if your assay is sensitive to DMSO or DMF, but may not achieve as high of a concentration.[5]
Methanol Slight (~ 2 mM)Less effective for high concentrations but can be an option for specific applications.[5]

Experimental Protocol: Preparing a Concentrated Stock Solution

  • Solvent Selection: Choose the most appropriate solvent based on the required stock concentration and the tolerance of your assay system. DMSO is generally the best starting point.[5]

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the selected organic solvent to the vial to achieve the target concentration.

  • Dissolution: Vortex or sonicate the mixture to facilitate dissolution. Gentle warming (to 37°C) can also be applied, but be cautious of potential compound degradation.[10]

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before storage.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower.[11]

Workflow for Preventing Precipitation:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Strategies:

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of a poorly soluble compound.[12][13][14]

    • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and glycerol are frequently used.[8]

    • Protocol: Before adding your compound's stock solution, supplement your aqueous buffer with a small percentage (e.g., 1-5%) of a co-solvent. Then, add your stock solution to this modified buffer. Always test the effect of the co-solvent on your assay in a vehicle control.

  • pH Modification of the Aqueous Buffer: As detailed in Q1, increasing the pH of the final aqueous solution can significantly enhance the solubility of this compound.[15][16]

  • Employing Excipients like Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[13]

    • Procedure: Dissolve the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer first, and then add the stock solution of your compound.

Q4: Are there any specific handling or safety precautions I should be aware of when working with this compound?

A4: Yes, proper handling and safety measures are crucial when working with any chemical compound.

Safety and Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18][19]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[17]

  • Hazard Information: According to GHS classifications for similar compounds, this compound may cause skin and serious eye irritation.[20][21] Avoid contact with skin and eyes.[17]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[17][18]

    • Skin Contact: Wash off with soap and plenty of water.[17][18]

    • Ingestion/Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[17][18]

  • Storage: Store the solid compound in a cool, dry place.[22]

References

Stabilizing 2-Methylpyrimidine-4-carboxylic acid for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylpyrimidine-4-carboxylic Acid

Welcome to the dedicated technical support guide for this compound (CAS No. 13627-49-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Improper storage can lead to chemical degradation and physical changes, compromising experimental results. This guide provides in-depth, field-proven insights into best practices for storage and troubleshooting common issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What are the primary stability concerns for this compound?

A: The main concerns are its hygroscopicity (tendency to absorb moisture from the air) and potential for chemical degradation over time.[1][2] Moisture absorption can lead to physical changes like clumping and inaccurate weighing, and can also facilitate degradation pathways such as hydrolysis.[1] While chemically stable under standard conditions, long-term exposure to ambient air, light, and elevated temperatures can compromise purity.

Q2: What are the ideal storage conditions for this compound upon receiving it?

A: For long-term stability, the compound should be stored at -20°C in a tightly sealed container.[3][4] The environment should be dry and protected from light. For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture uptake and oxidation.[5]

Q3: How can I tell if my stored compound has degraded?

A: Visual inspection is the first step. Signs of degradation include:

  • Physical Changes: The powder, typically a white to off-white solid, may become clumpy, caked, or discolored (e.g., turning yellow).[1] This often indicates moisture absorption.[6]

  • Chemical Changes: The most definitive evidence comes from analytical testing. A repeat analysis using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy that shows a decrease in the main peak's purity percentage or the appearance of new impurity peaks confirms chemical degradation.[7][8]

Q4: What is the expected shelf life of this compound?

A: When stored correctly at -20°C, a similar compound, Pyrimidine-4-carboxylic acid, has a documented stability of at least four years.[3][4] However, the actual shelf life is highly dependent on handling practices. Each time the container is opened to ambient atmosphere, the risk of introducing moisture and oxygen increases, potentially shortening its effective lifespan.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter, explaining the underlying causes and offering corrective actions.

Issue 1: The powder, which was once free-flowing, is now clumped and difficult to weigh accurately.

  • Probable Cause: This is a classic sign of hygroscopicity, where the compound has absorbed atmospheric moisture.[1] Carboxylic acid and pyrimidine functional groups can be susceptible to moisture. This absorbed water adds weight, leading to inaccurate concentration calculations for your experiments.

  • Corrective Action:

    • Avoidance is Key: For future use, aliquot the powder into smaller, single-use vials under a dry atmosphere to avoid repeatedly opening the main container.[1]

    • Salvage (with caution): While technically possible to dry the compound by heating under a vacuum, this is not recommended as it can cause thermal degradation.[6] A safer approach for non-critical applications is to work in a low-humidity environment (like a glovebox or next to a stream of dry nitrogen) and gently break up the clumps with a dry spatula before weighing.[1] Be aware that the material's purity may already be compromised.

    • Validation: If the material is for a critical application, you must re-qualify it. Prepare a solution and analyze its purity via HPLC or qNMR to determine the actual active content before use.[8][9]

Issue 2: Analytical results (HPLC, NMR) show new impurity peaks that were not on the original Certificate of Analysis.

  • Probable Cause: This indicates chemical degradation. Pyrimidine rings can be subject to enzymatic or chemical degradation pathways, although specific non-biological pathways for this compound are not widely documented.[10][11][12] The degradation is likely accelerated by the presence of moisture and oxygen, especially if not stored at low temperatures.

  • Corrective Action:

    • Confirm the Degradation: Re-run the analysis to ensure it was not an experimental artifact.

    • Quarantine the Batch: Do not use the compromised material for further experiments until its quality is fully understood.

    • Implement a Strict Storage Protocol: Immediately review and improve your storage procedures. The "Best Practices" section below outlines an ideal workflow. This is a critical self-validating step to prevent recurrence.

    • Small-Scale Repurification: For high-value experiments, it may be possible to repurify a small amount of the material using techniques like preparative HPLC or recrystallization, but this requires significant analytical chemistry expertise to ensure the final product is suitable for use.

Issue 3: Inconsistent results are observed between experiments using the same batch of the compound over several months.

  • Probable Cause: This is often a result of gradual degradation from repeated exposure to the atmosphere. Each time the main container is opened, a small amount of moisture and air is introduced, leading to a slow decline in purity that may not be visually obvious initially.

  • Solution: The Aliquoting Strategy

    • Upon receiving a new batch of this compound intended for long-term use, it is imperative to aliquot the material. This involves dividing the bulk powder into multiple smaller, single-use containers under an inert atmosphere. This practice ensures that the main stock remains pristine, as you only open one small vial at a time.[1] See Protocol 2 for a detailed methodology.

Section 3: Best Practices & Experimental Protocols

Adhering to strict protocols is the most effective way to ensure the long-term stability of this compound.

Data Summary: Recommended Storage Conditions
ParameterConditionRationale & Citation
Temperature -20°CSlows the rate of potential chemical degradation reactions.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents moisture absorption (hygroscopicity) and oxidation.[5]
Container Tightly-sealed, amber glass vialPrevents gas/moisture exchange and protects from light.
Handling Minimize exposure to airThe compound is moisture-sensitive; work quickly and in a dry environment.[6]
Diagram: Compound Handling & Storage Workflow

The following diagram outlines the decision-making process from receiving the compound to its final use, ensuring stability is maintained at every step.

G Fig. 1: Workflow for Handling this compound receive Receive New Compound (Verify CoA) assess Assess Use Timeline receive->assess immediate_use Immediate Use (Within 1-2 weeks) assess->immediate_use Immediate long_term Long-Term Storage assess->long_term Long-Term weigh_prepare Weigh in Dry Environment & Prepare Solution immediate_use->weigh_prepare aliquot Aliquot into Single-Use Vials (Under Inert Atmosphere) long_term->aliquot store_fridge Store at 2-8°C (Short-Term) weigh_prepare->store_fridge Store solution short-term (if necessary) final_exp Proceed to Experiment weigh_prepare->final_exp store_freezer Store Aliquots at -20°C in Desiccator/Sealed Bag aliquot->store_freezer use_aliquot Use One Aliquot (Allow to reach RT before opening) store_freezer->use_aliquot use_aliquot->final_exp

Caption: Workflow for handling this compound.

Protocol 1: Initial Handling and Preparation of Stock Solutions

This protocol ensures the integrity of the compound when preparing solutions for immediate or short-term use.

  • Environment Setup: Before opening the container, prepare your workspace. Ideally, use a glovebox with a dry, inert atmosphere.[1] If unavailable, work quickly in a low-humidity area. Have all necessary spatulas, weigh boats, and vials clean, dry, and ready.[13]

  • Equilibration: If the compound is stored at -20°C, allow the sealed container to warm to room temperature over 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Tare a dry weigh boat on an analytical balance. Quickly open the compound container, remove the desired amount, and place it on the weigh boat. Immediately and securely reseal the primary container.[6]

  • Dissolution: Transfer the weighed powder to a suitable volumetric flask. Add your chosen anhydrous solvent (e.g., DMSO, DMF) to dissolve the solid.[4] It is good practice to purge the solvent and the flask headspace with an inert gas before sealing.

  • Storage of Solution: Aqueous solutions are not recommended for storage longer than one day.[4] For stock solutions in anhydrous organic solvents like DMSO, store in tightly sealed vials at -20°C or -80°C for better stability. Aliquoting the stock solution is also recommended to avoid repeated freeze-thaw cycles.[14]

Protocol 2: Aliquoting for Long-Term Storage

This is the most critical procedure for preserving the compound's integrity over months or years.

  • Preparation (Inert Atmosphere): This procedure MUST be performed in a glovebox or glove bag flushed with nitrogen or argon. Place the primary container, new amber glass vials, labels, and a clean spatula inside.

  • Equilibration: Allow the sealed primary container to equilibrate to the glovebox temperature before opening.

  • Distribution: Open the primary container and carefully distribute the desired amount of powder (e.g., 10-50 mg) into each of the new, pre-labeled vials.

  • Sealing: Tightly cap each vial. For extra protection, you can wrap the cap threads with Parafilm.

  • Final Storage: Place the sealed and labeled aliquots into a secondary container (like a small box or sealed bag) with a desiccant pouch. Store this secondary container at -20°C.[2][3]

Protocol 3: Routine Purity Verification by HPLC

This is a self-validating check to confirm the purity of a new batch or a stored aliquot before a critical experiment.

  • Instrumentation: Use an HPLC system equipped with a UV detector.[7][8]

  • Method Parameters (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute impurities, then return to initial conditions. A typical gradient might be 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal wavelength or use a common wavelength like 254 nm.[8] Pyrimidine-4-carboxylic acid has absorbance maxima at 205 and 256 nm.[4]

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a sample solution of your compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Analysis: Inject the sample and integrate the resulting chromatogram. The purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Compare this value to the original Certificate of Analysis.

References

Troubleshooting guide for 2-Methylpyrimidine-4-carboxylic acid based experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and safety considerations for this compound?

A1: this compound is a solid, heterocyclic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of approximately 138.12 g/mol .[1] Before starting any experiment, it is crucial to review the safety data sheet (SDS). This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Experiments should be conducted in a well-ventilated fume hood. For long-term storage, keep the compound in a cool, dry place.[2]

PropertyValueSource
Molecular Formula C₆H₆N₂O₂PubChem[1]
Molecular Weight 138.12 g/mol PubChem[1]
Appearance SolidAKSci[2]
Melting Point 204 - 206 °CAKSci[2]
CAS Number 13627-49-1Chemchart[3]

Troubleshooting Guide

Issue 1: Solubility and Dissolution Problems

Q2: I'm having trouble dissolving this compound for my reaction. What solvents are recommended, and what can I do if it's not dissolving?

A2: The solubility of pyrimidine carboxylic acids can be challenging due to their polar nature and crystalline structure. While this compound is reported to be soluble in water, its solubility in common organic solvents can vary.[2] For the related pyrimidine-4-carboxylic acid, good solubility has been observed in DMSO, with lower solubility in ethanol and dimethylformamide (DMF).[4]

Troubleshooting Steps:

  • Solvent Selection: For reactions, polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are often good starting points. For purification, alcohols like methanol or ethanol may be suitable.[5]

  • Gentle Heating: Gently warming the mixture can significantly increase the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • Basification: For reactions where a salt of the carboxylic acid can be used, adding a non-nucleophilic organic base (like triethylamine or diisopropylethylamine) or an inorganic base (like potassium carbonate) can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Issue 2: Reaction Failures and Low Yields in Amide Coupling

Q3: My amide coupling reaction with this compound is giving low yields or failing completely. What are the common pitfalls and how can I optimize the reaction?

A3: Amide bond formation is a cornerstone of organic synthesis, but it is not without its challenges, especially with heterocyclic carboxylic acids. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Activation of the carboxylic acid is necessary.

Causality and Optimization:

  • Inadequate Activation: The carboxylic acid must be converted to a more reactive species. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) are commonly used. The addition of an auxiliary nucleophile such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve efficiency and reduce side reactions.

  • Steric Hindrance: If either the amine or the carboxylic acid is sterically hindered, the reaction rate can be significantly reduced. In such cases, more powerful coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) may be necessary.

  • Base Selection: An organic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free base form.

  • Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Experimental Workflow: General Amide Coupling Protocol

AmideCouplingWorkflow General Amide Coupling Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up and Purification A Dissolve 2-Methylpyrimidine- 4-carboxylic acid in anhydrous DMF B Add coupling reagent (e.g., EDC/NHS or HATU) A->B C Add base (e.g., DIPEA) if using HATU B->C D Add amine to the activated acid mixture C->D E Stir at room temperature D->E F Quench reaction and perform aqueous work-up E->F G Purify by column chromatography or recrystallization F->G

Caption: A generalized workflow for amide coupling reactions involving this compound.

Issue 3: Challenges in Purification

Q4: I am struggling to purify my product after a reaction with this compound. What are the best practices for recrystallization and column chromatography?

A4: The purification of polar, acidic compounds can be challenging. Standard purification techniques often need to be adapted to account for the properties of pyrimidine carboxylic acids.

Recrystallization:

  • Solvent Screening: The key to successful recrystallization is finding a solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at room temperature.[6] For carboxylic acids, polar solvents like ethanol, methanol, or water, or mixtures thereof, are often good candidates.[5] A two-solvent system, such as dissolving in a good solvent like methanol and then adding a poor solvent like diethyl ether or hexanes until turbidity is observed, can also be effective.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Column Chromatography:

  • Tailing: Carboxylic acids are notorious for "tailing" on silica gel columns due to strong interactions with the acidic silica. This leads to poor separation.

  • Solvent Additives: To mitigate tailing, it is common practice to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to the eluent. This keeps the carboxylic acid in its protonated state, reducing its interaction with the silica gel.

  • Solvent System: A typical starting point for eluent selection would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the added acidic modifier. The optimal ratio should be determined by TLC analysis.

Troubleshooting Logic for Purification

PurificationTroubleshooting Purification Troubleshooting Logic Start Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization Column Attempt Column Chromatography Recrystallization->Column Oiling Out / No Crystals Success Pure Product Recrystallization->Success Good Crystals Formed Column->Success Good Separation Failure Impure Product Column->Failure Poor Separation / Tailing Failure->Column Try different eluent (add acetic acid)

Caption: A decision-making flowchart for purifying products derived from this compound.

Issue 4: Product Characterization and Purity Assessment

Q5: How can I confidently characterize my final product and assess its purity? What are the expected spectroscopic signatures for a derivative of this compound?

A5: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the methyl group (a singlet around 2.5-2.8 ppm) and the two aromatic protons on the pyrimidine ring (typically between 7.0 and 9.0 ppm). The carboxylic acid proton, if present, will appear as a broad singlet far downfield (10-13 ppm).[7]

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid or its derivative (ester, amide) will have a characteristic chemical shift in the range of 160-180 ppm.[8] Aromatic carbons will appear between 110-170 ppm.

  • Infrared (IR) Spectroscopy:

    • If the carboxylic acid is present, a very broad O-H stretch will be observed from approximately 2500-3300 cm⁻¹.

    • A strong C=O (carbonyl) stretch will be present. For a carboxylic acid, this is typically around 1700-1725 cm⁻¹. For an ester, it's around 1735-1750 cm⁻¹, and for an amide, it's typically in the 1630-1690 cm⁻¹ range.[9]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) will confirm the molecular weight of the compound. The fragmentation pattern can provide structural information. Cleavage of the bond next to the carbonyl group is a common fragmentation pathway for carboxylic acid derivatives.[6]

  • Purity Assessment:

    • NMR: The absence of impurity signals in the ¹H NMR spectrum is a good indicator of high purity.

    • LC-MS: This is a powerful technique to assess purity. A pure compound should show a single peak in the chromatogram with the expected mass-to-charge ratio.

    • Melting Point: A sharp melting point range close to the literature value (if available) indicates high purity.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Fischer Esterification
  • Suspend or dissolve this compound (1.0 equivalent) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography or distillation if applicable.

References

Enhancing the purity of synthesized 2-Methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylpyrimidine-4-carboxylic Acid

Welcome to the technical support center for this compound (CAS: 13627-49-1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this key heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

Physicochemical Data Summary

A foundational understanding of the physical properties of this compound is crucial for designing effective purification strategies. The data below has been consolidated from various suppliers and databases.

ParameterValueSource(s)
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.12 g/mol [1]
Appearance Solid (White to off-white or pale yellow)[2][3]
Melting Point 204 - 206 °C (decomposes)[2][3]
Water Solubility Soluble (71.7 g/L)[2][4]
pKa ~2.66 (Predicted)[3]

Troubleshooting Guide: Enhancing Final Product Purity

This section addresses the most frequently encountered issues during the purification of this compound in a question-and-answer format.

Issue 1: My final product has a persistent yellow or brown discoloration.

Question: After synthesis and initial isolation, my this compound powder is not white. What causes this discoloration, and how can I remove it?

Expert Analysis & Solution: Discoloration in heterocyclic syntheses often arises from minor, highly conjugated byproducts or degradation products formed under the reaction conditions (e.g., high temperature, strong acid/base). These impurities, even at trace levels (<0.1%), can impart significant color. The most effective method for removing such impurities is treatment with activated carbon followed by recrystallization.

The principle behind this technique is the high surface area and porous structure of activated carbon, which allows it to adsorb large, flat, conjugated molecules responsible for color, while leaving your smaller target molecule in solution.[5]

Workflow: Decolorization and Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_treatment Step 2: Adsorption cluster_filtration Step 3: Removal of Impurities cluster_crystallization Step 4: Product Isolation A Dissolve crude product in minimum hot solvent (e.g., Ethanol/Water) B Add activated carbon (1-2% w/w of crude product) A->B C Simmer briefly (5-10 minutes) B->C D Perform hot gravity filtration to remove carbon and insoluble impurities C->D E Allow filtrate to cool slowly to induce crystallization D->E F Collect pure crystals via vacuum filtration E->F G Wash crystals with cold solvent F->G H Dry crystals under vacuum G->H

Caption: Workflow for decolorization using activated carbon.

Detailed Protocol: Recrystallization from Ethanol/Water

  • Solvent Selection: An ethanol/water mixture is an excellent choice. The target compound is highly soluble in hot ethanol but less soluble in cold water. This polarity difference provides a wide crystallization window.[6][7]

  • Dissolution: In an Erlenmeyer flask, add the crude, colored this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Water Addition: While keeping the solution hot, slowly add hot water dropwise until a faint cloudiness (turbidity) appears and persists. This indicates the solution is reaching its saturation point.

  • Re-solubilization: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Carbon Treatment: Remove the flask from the heat source. Add a small amount of activated carbon (approx. 1-2% of your solid's weight). Caution: Never add carbon to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Gently reheat the mixture to a simmer for 5-10 minutes. Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the carbon.[7]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the white crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Issue 2: Purity by HPLC is low (~90-95%) due to unreacted starting materials or neutral byproducts.

Question: My post-synthesis workup leaves behind impurities that are not acidic. How can I selectively remove these before final crystallization?

Expert Analysis & Solution: This is a classic purification challenge that can be elegantly solved by leveraging the acidic nature of your target compound's carboxylic acid group. An acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and solubilities in aqueous and organic phases.[8]

By dissolving your crude product in an organic solvent and washing it with an aqueous base (e.g., sodium bicarbonate), the acidic target molecule will be deprotonated to form a water-soluble carboxylate salt. This salt will migrate to the aqueous layer, leaving neutral or basic impurities behind in the organic layer. Subsequently, re-acidifying the aqueous layer will precipitate your pure carboxylic acid.

Workflow: Acid-Base Extraction Purification

G A Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) B Transfer to separatory funnel A->B C Wash with aqueous base (e.g., sat. NaHCO₃ solution) B->C D Separate Layers C->D E Organic Layer: Contains neutral/basic impurities. (Discard) D->E Impurity Path F Aqueous Layer: Contains sodium 2-methylpyrimidine-4-carboxylate D->F Product Path G Acidify aqueous layer with HCl (to pH ~2-3) F->G H Precipitated solid forms G->H I Filter, wash with cold water, and dry the pure product H->I

Caption: Purification logic for acid-base extraction.

Detailed Protocol: Acid-Base Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your product salt) into a clean beaker.

  • Re-extraction (Optional but Recommended): To ensure complete recovery, extract the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is acidic (pH 2-3, check with pH paper). Your product, this compound, will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove any residual salts, and dry under vacuum. This product can then be further purified by recrystallization if needed.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound? A: It should be stored long-term in a cool, dry place, tightly sealed to protect it from moisture.[2]

Q2: Which analytical techniques are recommended for final purity confirmation? A: For robust purity assessment, a combination of techniques is ideal:

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis, capable of separating the main compound from structurally similar impurities.[9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides structural confirmation and can detect impurities containing protons, often without needing a reference standard for the impurity itself.[9]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of your product and can help in identifying the mass of unknown impurities.

Q3: My compound fails to crystallize after the hot filtration step. What should I do? A: Failure to crystallize, or "oiling out," can happen for a few reasons:

  • Solution is not saturated: You may have used too much solvent. Try boiling off some of the solvent to increase the concentration.

  • Supersaturation: The solution is saturated but requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous pure batch.

  • Residual Impurities: Some impurities can inhibit crystal lattice formation. If the above steps fail, you may need to perform an additional purification step, like the acid-base wash described above, before attempting recrystallization again.

References

Preventing degradation of 2-Methylpyrimidine-4-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for 2-Methylpyrimidine-4-carboxylic acid. As a key heterocyclic building block in pharmaceutical and materials science research, its successful application hinges on understanding its unique chemical sensitivities. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with its use, particularly the prevention of degradation during critical synthetic transformations. Drawing upon established chemical principles and field-proven methodologies, we will explore the causality behind common reaction failures and provide robust, validated protocols to ensure the integrity of your experiments and the purity of your final products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the stability and handling of this compound.

Q1: What is the primary degradation pathway for this compound and why does it happen?

A1: The principal stability concern for this compound is its susceptibility to decarboxylation —the loss of the carboxylic acid group as carbon dioxide (CO₂). This is a known issue for many pyridine- and pyrimidine-carboxylic acids, especially when the carboxyl group is positioned ortho or para to a ring nitrogen (i.e., at the 2, 4, or 6 positions).[1][2]

The mechanism is often facilitated by heat and acidic conditions.[1] The pyrimidine ring's nitrogen atom can be protonated, which in turn weakens the bond between the ring and the carboxylic acid group. This facilitates the elimination of CO₂, often through a stabilized ylide intermediate in what is known as a Hammick-type mechanism.[3][4] The ultimate result is the formation of 2-methylpyrimidine as a major byproduct, leading to reduced yield and purification challenges.

cluster_0 Degradation Pathway cluster_1 Contributing Factors Start 2-Methylpyrimidine- 4-carboxylic Acid Protonation Protonated Intermediate Start->Protonation Low pH Decarboxylation Loss of CO2 Protonation->Decarboxylation Heat Ylide Stabilized Ylide Intermediate Decarboxylation->Ylide Product Degradation Product: 2-Methylpyrimidine Ylide->Product Proton quench Heat Elevated Temperature (>40°C) Acid Strong Acidic Conditions (pH < 4)

Caption: Key factors leading to decarboxylation.

Q2: What are the best practices for storing and handling this compound to ensure its long-term stability?

A2: Proper storage is the first line of defense against degradation. Based on safety data for this and structurally related compounds, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[5][6] Avoid exposure to high temperatures.

  • Atmosphere: Keep the container tightly closed to protect from atmospheric moisture.[7][8]

  • Light: Protect from direct sunlight, as UV exposure can potentially catalyze degradation over time.[7]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong acids.[6][7]

For weighing and transfer, use clean, dry glassware and perform the operations in a well-ventilated area or chemical fume hood.[8]

Q3: My planned reaction requires heating. How can I minimize the risk of decarboxylation?

A3: While elevated temperatures should be avoided if possible, some reactions necessitate them. If heating is unavoidable:

  • Minimize Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS) and stop the reaction as soon as the starting material is consumed.[9] Avoid arbitrarily long reaction times, such as overnight heating, if the reaction is complete in a few hours.[10]

  • Use Milder Conditions: If possible, explore alternative catalysts or reagents that allow the reaction to proceed at a lower temperature.[9]

  • Control pH: Avoid strongly acidic conditions. If an acid is required, use the minimum effective amount or consider a milder Lewis acid catalyst instead of a strong Brønsted acid.[9]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may be promoted by heat.[11]

Part 2: Troubleshooting Guide for Amide Coupling Reactions

Amide coupling is one of the most common applications for this compound and a frequent source of trouble. Direct condensation with an amine is generally inefficient due to the formation of a non-reactive salt.[12][13] Carboxylic acid activation is required, but the conditions can inadvertently trigger degradation.

Issue 1: My amide coupling reaction has a very low yield, and I've isolated 2-methylpyrimidine as a byproduct.

  • Primary Cause: Decarboxylation of the starting material during the acid activation or coupling step. Many standard coupling protocols call for room temperature or slightly elevated temperatures for extended periods, which is sufficient to degrade the acid, especially after it has been converted to a more reactive intermediate (e.g., an active ester).

  • Solution: Employ a Low-Temperature, High-Efficiency Coupling Protocol. Using modern, highly reactive coupling reagents allows the reaction to proceed quickly at lower temperatures, outcompeting the decarboxylation pathway. Uronium/aminium salt reagents like HATU are particularly effective.[12][14]

    Experimental Protocol: Low-Temperature HATU-Mediated Amide Coupling

    • Preparation: In a flame-dried, round-bottom flask under a Nitrogen or Argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.[11]

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Activation: To the cooled solution, add HATU (1.1 eq.) followed by the dropwise addition of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.).[12]

    • Pre-Activation Stir: Stir the mixture at 0 °C for 15-20 minutes. This allows for the formation of the activated HOBt ester intermediate.

    • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture, either neat or as a solution in anhydrous DMF.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is fully consumed.[12]

    • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

    • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Issue 2: My reaction stalls and does not proceed to completion, leaving unreacted starting material.

  • Possible Causes:

    • Insufficient Reagent Activity: The coupling reagent may be old or partially hydrolyzed.

    • Moisture Contamination: Water in the reaction solvent or on the glassware can quench the activated intermediate and deactivate the coupling reagent.[15]

    • Steric Hindrance: If either the amine or the carboxylic acid is particularly bulky, the reaction rate may be significantly slower.

    • Incorrect Base: Using a nucleophilic base can compete with the desired amine, leading to side reactions and incomplete conversion.

  • Solution: Implement a Pre-Reaction Best Practices Checklist and Select an Appropriate Reagent.

    Pre-Reaction Checklist:

    Reagent Selection: For sterically hindered substrates, phosphonium salt reagents (e.g., PyBOP, PyAOP) can sometimes be more effective than aminium salts as they are less prone to reacting with the amine component themselves.[14]

Coupling Reagent System Typical Base Typical Solvent Temp. (°C) Advantages Degradation Risk / Disadvantages
EDC / NHS None or Mild BaseDCM, DMF, Water0 to RTWater-soluble byproducts, good for biomolecules.[12]Can require longer reaction times, increasing decarboxylation risk.
HATU / HOBt DIPEA, TEADMF, NMP0 to RTVery fast, high yielding, low racemization.[12][13]Reagent is moisture-sensitive and relatively expensive.
T3P® (Propylphosphonic Anhydride) TriethylamineDMF, Ethyl Acetate0 to 50Low-cost, byproducts are water-soluble.[11][17]Can require gentle heating, which may be unsuitable for this substrate.
SOCl₂ or (COCl)₂ Pyridine, TEADCM, Toluene0 to RefluxForms highly reactive acid chloride, very cheap.[13]Harsh conditions (often requires heat), generates corrosive HCl, high risk of decarboxylation.[18]
Table 1: Comparison of common amide coupling reagents and their suitability.

Part 3: Troubleshooting Workflow

When encountering a problematic reaction, a logical diagnostic process is essential. The following workflow can help identify the root cause of failure.

start Problem: Low Yield or Messy Reaction q1 Does TLC/LC-MS show a major byproduct with a lower polarity than the acid? start->q1 a1_yes Likely Cause: Decarboxylation q1->a1_yes Yes a1_no Does TLC/LC-MS show mainly unreacted starting acid? q1->a1_no No sol1 Solution: - Lower reaction temperature to 0°C. - Reduce reaction time. - Switch to a faster coupling agent (e.g., HATU). a1_yes->sol1 a2_yes Likely Cause: Failed Activation or Inhibition a1_no->a2_yes Yes a2_no Likely Cause: Mechanical Loss or Decomposition on Workup/Purification a1_no->a2_no No sol2 Solution: - Check reagent quality/age. - Ensure strictly anhydrous conditions. - Verify stoichiometry and base choice. a2_yes->sol2 sol3 Solution: - Review workup procedure for efficiency. - Consider neutral or basic wash first. - Use less acidic silica gel for chromatography. a2_no->sol3

Caption: A decision tree for troubleshooting reactions.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will move beyond simple procedural lists to explore the underlying chemical principles, address common scale-up challenges, and provide robust, field-tested solutions.

Synthesis Overview: The Oxidation Pathway

The most common and scalable method for preparing this compound involves the selective oxidation of the methyl group at the C4 position of 2,4-dimethylpyrimidine. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant for this transformation.[1][2] The reaction leverages the increased reactivity of the methyl group at C4, which is more susceptible to oxidation than the C2 methyl group.

The overall transformation is as follows:

  • Starting Material: 2,4-dimethylpyrimidine

  • Reagent: Potassium Permanganate (KMnO₄)

  • Product: this compound

Success on a large scale hinges on precise control of reaction parameters to maximize yield and purity while ensuring operational safety and efficiency.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Oxidation Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage setup 1. Reaction Setup - Charge Water & 2,4-dimethylpyrimidine - Cool to 5-10°C addition 2. KMnO₄ Addition - Add KMnO₄ solution portion-wise - Maintain temp < 15°C setup->addition Vigorous Stirring monitoring 3. Reaction Monitoring - Use TLC/HPLC to track conversion addition->monitoring Hold for 2-4h quench 4. Quench Reaction - Add Ethanol to destroy excess KMnO₄ monitoring->quench filter 5. MnO₂ Removal - Filter the hot mixture - Wash cake with hot water quench->filter precipitate 6. Product Precipitation - Cool filtrate to 20-25°C - Acidify with HCl to pH 2-3 filter->precipitate isolate 7. Isolate Crude Product - Filter the precipitate - Wash with cold water precipitate->isolate recrystallize 8. Recrystallization - Dissolve crude product in hot water/ethanol - Cool to crystallize isolate->recrystallize dry 9. Drying - Dry final product under vacuum recrystallize->dry

Caption: Key stages in the scalable synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Category: Reaction Execution & Yield

Question 1: My reaction has stalled, and I see a significant amount of starting material remaining by HPLC analysis. What is the likely cause?

Answer: This issue, known as incomplete conversion, is a common scale-up challenge. The primary causes are typically insufficient oxidant or poor mass transfer.

  • Causality: On a larger scale, the reaction mixture, which becomes a thick slurry due to the manganese dioxide (MnO₂) byproduct, can be difficult to stir effectively. If the potassium permanganate (KMnO₄) is not adequately dispersed, it cannot react with the dissolved 2,4-dimethylpyrimidine, leading to a stalled reaction.[3] Temperature also plays a role; if the reaction is too cold, the rate will be impractically slow.

  • Troubleshooting Steps:

    • Confirm Stoichiometry: Double-check the molar equivalents of KMnO₄. Ensure at least 2.0 equivalents are used per mole of starting material.

    • Improve Agitation: Switch to a more powerful overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure suspension of all solids.

    • Portion-wise Addition: Instead of a single large addition, add the KMnO₄ as a solution in water portion-wise or via a peristaltic pump. This maintains a manageable concentration of the oxidant and helps control the exotherm.

    • Temperature Control: Ensure the reaction temperature is maintained within the optimal range (typically 10-15°C during addition, followed by a slow warm-up to 25-30°C).

Question 2: The yield of my final product is consistently low, even though the reaction appears to go to completion. Where am I losing my product?

Answer: Product loss often occurs during the work-up and isolation phases, particularly due to the product's solubility characteristics.

  • Causality: this compound is an amphoteric molecule with significant solubility in water, especially at neutral or basic pH. Losses can occur if the product is not fully precipitated or if it is washed away during filtration.

  • Troubleshooting Steps:

    • Optimize Precipitation pH: The isoelectric point of the product is where it has minimum solubility. Use a calibrated pH meter and slowly add concentrated hydrochloric acid to the filtrate. The optimal pH for precipitation is typically between 2 and 3. Adding acid too quickly can create localized pH drops, trapping impurities.

    • Control Filtration Temperature: After acidification, cool the mixture to 0-5°C and hold for at least one hour before filtration. This significantly decreases the product's solubility in the aqueous mother liquor.

    • Wash Solvent: Wash the isolated product cake with a minimal amount of ice-cold deionized water. Using room temperature water or excessive volumes will dissolve a significant portion of the product.

    • Analyze Mother Liquor: Take an HPLC sample of the filtrate (mother liquor) after isolating the product. A high concentration of the desired compound confirms that the precipitation/isolation procedure is the source of the low yield.

Category: Purity & Byproduct Formation

Question 3: My final product is contaminated with what I believe is pyrimidine-2,4-dicarboxylic acid. How can I prevent this over-oxidation?

Answer: The formation of the dicarboxylic acid is a classic example of over-oxidation. This occurs when the reaction conditions are too harsh, causing the methyl group at the C2 position to also oxidize.

  • Causality: Potassium permanganate is a very strong oxidizing agent.[1] Excessive local concentrations of KMnO₄, high reaction temperatures (>40°C), or prolonged reaction times can provide enough energy to overcome the higher activation barrier for oxidizing the second methyl group.

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical parameter. Ensure your reactor has an efficient cooling jacket and that the KMnO₄ solution is added slowly enough to maintain the internal temperature below 15°C.

    • Avoid "Hot Spots": Ensure vigorous stirring to quickly disperse the added oxidant. A localized high concentration of KMnO₄ is equivalent to a localized "hot spot" in terms of reactivity.

    • Stoichiometric Control: Do not use a large excess of KMnO₄. Use in-process controls (IPCs) like HPLC to monitor the disappearance of the starting material. Once the starting material is consumed, quench the reaction promptly.

    • Purification: If the byproduct does form, it can often be removed during purification. The dicarboxylic acid has different solubility properties and may be separated by careful recrystallization from a water/ethanol mixture.

Question 4: The isolated crude product has a brown or pink tint. What is this, and how do I remove it?

Answer: This discoloration is almost always due to residual manganese species, either insoluble MnO₂ or soluble permanganate.

  • Causality: During filtration, fine particles of MnO₂ can pass through the filter medium. A pink color indicates that not all the KMnO₄ was quenched before work-up.

  • Troubleshooting Steps:

    • Efficient Quenching: After the reaction is complete, add a quenching agent like methanol or ethanol and stir for 30-60 minutes. This will destroy any remaining permanganate, which is visible by the disappearance of the purple/pink color.

    • Use of Filter Aid: During the filtration of MnO₂, use a pad of filter aid (e.g., Celite®) over your filter paper. This will help trap the very fine MnO₂ particles.

    • Decolorizing Wash: If the isolated solid is still discolored, it can be cleaned. Re-slurry the crude product in water and add a small amount of a reducing agent like sodium bisulfite (NaHSO₃). The bisulfite will reduce any residual MnO₂ to soluble Mn²⁺ salts, which are washed away.

    • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering the hot solution and allowing it to cool.

Frequently Asked Questions (FAQs)

Q: Why is potassium permanganate preferred over other oxidants like selenium dioxide? A: While other oxidants can work, KMnO₄ is generally preferred for scale-up due to its low cost, high reactivity, and the relatively straightforward removal of its MnO₂ byproduct through filtration.[3] Safety and environmental profiles are also well-understood for manganese compounds.

Q: Can I run this reaction at a higher concentration to improve throughput? A: It is not recommended. Increasing the concentration will make the MnO₂ slurry much thicker and harder to stir, leading to poor mixing, hot spots, and an increased risk of over-oxidation. A more dilute system is often more efficient and controllable on a large scale.

Q: What is the best way to handle the MnO₂ waste? A: MnO₂ is a solid waste product. It should be collected and disposed of according to local environmental regulations. It can often be sent to a designated landfill for non-hazardous industrial waste after being confirmed free of organic residues.

Q: What analytical methods are essential for this process? A:

  • HPLC: For in-process control to monitor the consumption of starting material and the formation of product and byproducts. It is also essential for final purity analysis.

  • TLC: A faster, qualitative alternative to HPLC for quick reaction checks.

  • ¹H NMR: To confirm the structure of the final product and ensure the absence of starting material.

  • pH Meter: Critical for ensuring the complete precipitation of the product during isolation.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound
ParameterValueRationale
Starting Material 2,4-dimethylpyrimidine (1.0 mol)
Oxidant Potassium Permanganate (2.1 mol)Slight excess ensures full conversion.
Solvent Deionized Water (10 L)Dilution aids in stirring and heat transfer.
Temperature 5-15°C (Addition), 25°C (Reaction)Controls reaction rate and prevents over-oxidation.
Reaction Time 4-6 hoursTypical time for full conversion after addition.

Procedure:

  • Charge a suitable reactor with deionized water (6 L) and 2,4-dimethylpyrimidine (1.0 mol, 108.14 g).

  • Begin vigorous stirring and cool the mixture to 5-10°C using an external cooling bath.

  • In a separate vessel, dissolve potassium permanganate (2.1 mol, 331.8 g) in deionized water (4 L).

  • Slowly add the KMnO₄ solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction to warm to 25°C and stir for an additional 2-4 hours.

  • Monitor the reaction by HPLC until the starting material is <1% remaining.

  • Heat the mixture to 60-70°C. Quench the reaction by slowly adding methanol (100 mL) until the purple color disappears.

  • Filter the hot mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with hot deionized water (2 x 500 mL).

  • Combine the filtrate and washes and allow them to cool to room temperature.

  • Slowly add concentrated HCl while monitoring with a pH meter until the pH is 2.5.

  • Cool the mixture to 0-5°C and stir for 1 hour to allow for complete crystallization.

  • Isolate the white precipitate by filtration, wash with ice-cold deionized water (2 x 200 mL), and dry under vacuum at 50°C to a constant weight.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude, dry this compound to a clean reactor.

  • Add deionized water (approx. 10-15 mL per gram of crude product).

  • Heat the mixture to 80-90°C with stirring until all the solid dissolves. If needed, a small amount of ethanol can be added to aid dissolution.

  • If the solution is colored, add a small amount of activated charcoal and stir for 15 minutes.

  • Filter the hot solution to remove the charcoal or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then cool to 0-5°C for 1-2 hours to maximize crystal formation.

  • Isolate the pure crystals by filtration, wash with a minimal amount of ice-cold water, and dry under vacuum at 50°C.

References

Validation & Comparative

Comparing the efficacy of 2-Methylpyrimidine-4-carboxylic acid with other inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Drug Discovery

Prepared by a Senior Application Scientist, this guide delves into the efficacy of enzyme inhibitors centered around the pyrimidine-4-carboxylic acid scaffold. While direct, extensive inhibitory data for 2-Methylpyrimidine-4-carboxylic acid itself is not prominently available in current scientific literature, the pyrimidine core is a well-established and privileged structure in medicinal chemistry. This guide will, therefore, provide a comparative analysis of pyrimidine-containing inhibitors, primarily focusing on their role as antagonists of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes, a therapeutically significant target. We will compare their performance with other classes of inhibitors directed against the same target, supported by experimental data and detailed protocols.

The Central Role of HIF Prolyl Hydroxylases in Cellular Oxygen Sensing

In the intricate cellular response to varying oxygen levels, the Hypoxia-Inducible Factor (HIF) transcription factors are master regulators. The stability and activity of HIF-α subunits are tightly controlled by a family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases known as HIF prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3).

Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on HIF-α. This post-translational modification creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. This process effectively keeps HIF-α levels low.

Conversely, under hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the limited availability of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, heterodimerizes with HIF-β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a wide array of genes involved in processes such as erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and anaerobic metabolism.[1]

Pharmacological inhibition of PHDs mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of its downstream targets. This mechanism is the basis for the therapeutic application of PHD inhibitors in conditions such as anemia associated with chronic kidney disease.

HIF Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) / PHD Inhibition cluster_nucleus Nucleus HIF-α HIF-α PHDs PHDs (Active) HIF-α->PHDs O2, 2-OG VHL VHL HIF-α->VHL Recognition PHDs->HIF-α Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation Nucleus Nucleus HIF-α_stable->Nucleus HIF-β->Nucleus HRE Hypoxia-Response Element (HRE) TargetGenes Target Gene Expression (e.g., EPO, VEGF) HRE->TargetGenes HIF_complex HIF-α/β Complex HIF_complex->HRE Inhibitor PHD Inhibitors Inhibitor->PHDs Blockade

Figure 1: Simplified schematic of the HIF pathway under normoxic and hypoxic conditions, and the point of intervention for PHD inhibitors.

Comparative Efficacy of Pyrimidine-Based and Other PHD Inhibitors

The development of small molecule PHD inhibitors has led to several clinically approved drugs. Many of these inhibitors share a common structural feature: a chelating group that coordinates with the active site iron atom of the PHD enzyme, thereby competitively inhibiting the binding of the co-substrate 2-oxoglutarate. The pyrimidine-4-carboxylic acid scaffold is a key component in a number of these inhibitors.

Below is a comparative table of representative PHD inhibitors, including those with a pyrimidine core and those with alternative scaffolds. The efficacy is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorCore ScaffoldTargetIC50 (nM)Reference
MK-8617 Pyrimidine-5-carboxamidePHD215--INVALID-LINK--[2]
Roxadustat Isoquinoline-3-carboxamidePHD2~100-200--INVALID-LINK--[1]
Daprodustat Glycine derivativePan-PHD~20-50 (PHD2)--INVALID-LINK--[1]
Vadadustat Pyridine-2,6-dicarboxamidePan-PHD~100-200 (PHD2)--INVALID-LINK--[1]

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes.

From the table, it is evident that inhibitors with the pyrimidine scaffold, such as MK-8617, demonstrate high potency against PHD enzymes. The efficacy of these compounds is comparable to, and in some cases exceeds, that of inhibitors based on other heterocyclic scaffolds. The specific substitutions on the pyrimidine ring play a crucial role in determining the binding affinity and selectivity of the inhibitor.

Experimental Protocols for Assessing PHD Inhibitor Efficacy

The evaluation of PHD inhibitor efficacy relies on robust and reproducible in vitro and cell-based assays. Below are representative protocols for determining the IC50 of a test compound against a PHD enzyme and for assessing its cellular activity.

In Vitro PHD2 Inhibition Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of recombinant human PHD2 and its inhibition by a test compound.

Principle: The assay measures the PHD2-catalyzed hydroxylation of a synthetic peptide substrate derived from HIF-1α. The consumption of the co-substrate, 2-oxoglutarate, can be coupled to a detectable signal.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate

  • FeSO4

  • Ascorbate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Detection reagent (e.g., a fluorescent probe that reacts with the remaining 2-oxoglutarate)

  • Test compound (e.g., this compound or its derivatives) dissolved in DMSO

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, FeSO4, and ascorbate.

  • Add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Add the recombinant PHD2 enzyme to all wells except the negative control.

  • Add the HIF-1α peptide substrate to all wells.

  • Initiate the reaction by adding 2-oxoglutarate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent and incubate to allow for signal development.

  • Read the fluorescence signal on a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PHD2_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (Serial Dilution) Reaction Incubation (RT, 60 min) Compound->Reaction Enzyme Recombinant PHD2 Enzyme->Reaction Substrate HIF-1α Peptide + 2-Oxoglutarate Substrate->Reaction Stop Stop Reaction (EDTA) Reaction->Stop Detection Add Detection Reagent Stop->Detection Readout Fluorescence Measurement Detection->Readout Calculation Calculate % Inhibition Readout->Calculation IC50 Determine IC50 Calculation->IC50

Figure 2: Workflow for an in vitro PHD2 inhibition assay.

Cell-Based HIF-α Stabilization Assay

This assay assesses the ability of a test compound to stabilize HIF-α in a cellular context.

Principle: Cells are treated with the test compound, and the levels of stabilized HIF-1α protein are measured, typically by Western blotting or ELISA.

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Positive control (e.g., a known PHD inhibitor like Roxadustat or hypoxic conditions)

  • Lysis buffer

  • Primary antibody against HIF-1α

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 4-6 hours). Include a positive control.

  • Wash the cells with PBS and lyse them on ice.

  • Quantify the protein concentration in each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

Conclusion

The pyrimidine-4-carboxylic acid scaffold represents a valuable and potent core structure for the design of novel enzyme inhibitors, particularly for targeting HIF prolyl hydroxylases. As demonstrated by compounds like MK-8617, pyrimidine-based inhibitors can exhibit high efficacy, often comparable or superior to other classes of inhibitors. The continued exploration of structure-activity relationships around this scaffold holds significant promise for the development of next-generation therapeutics for anemia and other hypoxia-related diseases. The experimental protocols provided herein offer a robust framework for the evaluation and comparison of the efficacy of such novel chemical entities.

References

Profiling the Target Landscape of 2-Methylpyrimidine-4-carboxylic Acid: A Comparative Guide to Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "one drug, one target" is an increasingly rare reality. The intricate dance of small molecules within the cellular milieu often leads to interactions with multiple protein partners, a phenomenon known as cross-reactivity. While sometimes serendipitous, leading to polypharmacology and enhanced therapeutic efficacy, off-target effects are a primary driver of adverse drug reactions and late-stage clinical failures. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of robust preclinical development.

This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel investigational compound, 2-Methylpyrimidine-4-carboxylic acid . For the purpose of this illustrative guide, we will posit that initial high-throughput screening has identified this molecule as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a key regulator of inflammatory responses. Our objective is to delineate a rigorous, multi-pronged strategy to characterize its selectivity and compare its performance against two hypothetical alternative p38α inhibitors: Compound A , a structurally distinct kinase inhibitor with known off-target liabilities, and Compound B , a close structural analog of this compound.

The Imperative of Early-Stage Cross-Reactivity Profiling

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-tumor and anti-inflammatory effects.[1][2][3] Derivatives of pyrimidine-4-carboxylic acid, in particular, have shown promise in various therapeutic areas.[1][4] This history underscores the potential of this compound but also necessitates a thorough investigation of its target engagement landscape to mitigate potential risks associated with this promiscuous chemical class. Early and comprehensive off-target profiling enables data-driven decisions, guiding lead optimization efforts and providing a clearer path to clinical development.

A Multi-Tiered Approach to De-risking

Our comparative cross-reactivity profiling strategy for this compound is built upon a tiered approach, integrating computational predictions with robust in-vitro experimental validation. This ensures a comprehensive and cost-effective evaluation.

Tier 1: In-Silico Off-Target Prediction

Before embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable early insights into potential off-target interactions.[5][6][7] We utilized a combination of ligand-based and structure-based approaches to generate a preliminary off-target "hit list" for this compound.

  • Ligand-Based Similarity Searching: This method compares the chemical structure of our lead compound against databases of known bioactive molecules. Tools like the Similarity Ensemble Approach (SEA) can predict potential off-targets by identifying proteins that are known to bind to structurally similar compounds.

  • Structure-Based Docking: Where crystal structures are available, molecular docking simulations can predict the binding affinity of this compound to a panel of off-target proteins. This provides a more direct, albeit computationally intensive, assessment of potential interactions.

These in-silico approaches predicted potential low-micromolar interactions with several kinases outside the MAPK family, as well as a small number of non-kinase targets. This initial assessment is critical for designing a focused and informative in-vitro screening panel.

Experimental Deep Dive: In-Vitro Cross-Reactivity Profiling

Building upon the in-silico predictions, a panel of in-vitro assays was employed to experimentally determine the selectivity of this compound and compare it to Compounds A and B.

Kinase Panel Screening

Given that the primary target is a kinase, a broad kinase panel screen is the logical first step. We utilized a commercially available panel of 300 human kinases to assess the inhibitory activity of our three compounds at a fixed concentration (1 µM).

Table 1: Comparative Kinase Inhibition Profile at 1 µM

CompoundPrimary Target (p38α) Inhibition (%)Off-Target Kinases Inhibited >50%
This compound 98%3
Compound A 95%15
Compound B 92%8

The results clearly indicate a superior selectivity profile for this compound, with only three off-target kinases showing significant inhibition at a high concentration. In contrast, Compound A demonstrated considerable promiscuity, and the structural analog, Compound B, also exhibited more off-target activity.

Dose-Response Analysis of Key Off-Targets

To quantify the potency of inhibition against the identified off-targets, we performed dose-response assays to determine the half-maximal inhibitory concentration (IC50) values.

Table 2: IC50 Values for Primary Target and Key Off-Targets

TargetThis compound IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
p38α (MAPK14) 507565
JNK1 >10,0005001,200
ERK2 >10,0008002,500
VEGFR2 8,500250900

This quantitative analysis further solidifies the superior selectivity of this compound. Its high potency against the primary target, p38α, is coupled with a significantly weaker or non-existent activity against other closely related MAP kinases (JNK1, ERK2) and the common off-target, VEGFR2.

Cellular Target Engagement: Verifying In-Vitro Findings

While biochemical assays are essential for determining direct inhibitory activity, it is crucial to confirm target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing whether a compound binds to its target protein in intact cells.[8][9][10][11][12] The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Target Detection cell_culture Intact Cells treatment Treat with Compound (or Vehicle) cell_culture->treatment heating Heat Cells to Varying Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page western_blot Western Blot (Anti-Target Antibody) sds_page->western_blot quantification Quantify Soluble Target Protein western_blot->quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

By performing CETSA, we observed a significant thermal shift for p38α in cells treated with this compound, confirming its engagement with the primary target in a cellular environment. Importantly, no significant thermal shifts were observed for the key off-targets identified in the kinase panel screen, further validating its selectivity in a more physiologically relevant setting.

Broader Off-Target Profiling: A Chemoproteomics Approach

To cast a wider net and identify potential non-kinase off-targets, we employed a reactivity-based chemoproteomics platform.[13][14][15][16] This unbiased approach utilizes chemical probes to profile the reactivity of specific amino acid residues (e.g., cysteines) across the entire proteome.[13][14] By competing our test compounds against the binding of these probes, we can identify proteins that interact with our molecule of interest. This methodology provides a global view of a compound's interaction landscape.

The chemoproteomic analysis of this compound revealed a remarkably clean profile, with no high-confidence off-target interactions identified at concentrations up to 10 µM. This contrasts with Compound A, which showed engagement with several metabolic enzymes and transport proteins, highlighting its potential for broader cellular effects.

Conclusion: A Clear Path Forward for this compound

This comprehensive, multi-tiered approach to cross-reactivity profiling provides a robust and objective comparison of this compound with relevant alternatives. The data unequivocally demonstrates its superior selectivity profile, characterized by high potency against its intended target, p38α, and minimal engagement with a broad panel of off-targets. This favorable profile significantly de-risks its continued development and provides a strong rationale for its advancement into further preclinical and clinical studies. The integration of in-silico prediction, broad panel screening, and cellular target engagement assays represents a best-practice workflow for modern drug discovery, enabling the selection of drug candidates with a higher probability of success.

Experimental Protocols

In-Vitro Kinase Assay

  • Reaction Setup: Kinase reactions were performed in a 384-well plate format. Each well contained the respective kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.[17][18][19][20][21]

  • Compound Addition: this compound, Compound A, and Compound B were serially diluted and added to the reaction wells.

  • Incubation: The reaction plate was incubated at 30°C for 60 minutes.

  • Detection: The reaction was stopped, and the level of peptide phosphorylation was quantified using a fluorescence-based detection method.

  • Data Analysis: The percentage of inhibition was calculated relative to a DMSO control, and IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Human cell lines expressing the target proteins were cultured to 80% confluency. The cells were then treated with this compound (10 µM) or a vehicle control (DMSO) for 1 hour.[8][9][10]

  • Heat Treatment: The treated cells were aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: The cells were lysed, and the soluble protein fraction was separated from the precipitated proteins by centrifugation.

  • Protein Quantification and Analysis: The concentration of the soluble target protein in each sample was determined by Western blotting using a target-specific antibody.

  • Melt Curve Generation: The amount of soluble protein at each temperature was plotted to generate a melt curve, and the melting temperature (Tm) was determined. A shift in the melt curve in the presence of the compound indicates target engagement.

References

A Senior Application Scientist's Guide to the Structural Comparison of 2-Methylpyrimidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone of molecular design. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring is a privileged structure, readily recognized by biological systems. This inherent biocompatibility, coupled with its versatile chemistry, makes it an exceptional starting point for the development of novel therapeutics. This guide focuses on 2-methylpyrimidine-4-carboxylic acid, a simple yet potent derivative, and explores the nuanced world of its structural analogs.

The core objective in analog design is the systematic exploration of the chemical space surrounding a lead compound. By introducing targeted modifications to the this compound core, researchers can dissect the structure-activity relationship (SAR), fine-tuning the molecule's properties to enhance therapeutic efficacy, improve safety profiles, and optimize pharmacokinetic parameters. This guide provides an in-depth comparison of these analogs, supported by experimental data and protocols, to empower researchers in their quest for next-generation therapeutics.

The Core Scaffold and its Analogs: A Structural Overview

The parent molecule, this compound, presents several key positions for chemical modification. The strategic placement of different functional groups can dramatically alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

Below is a table summarizing key analog classes based on the position of modification:

Analog Class Position of Modification Common Substituents Potential Impact on Properties
Class I C2-Methyl GroupAlkyl chains, Aryl groups, Amines, ThioethersAltering lipophilicity, introducing new binding interactions, modulating metabolic stability.
Class II C5-PositionHalogens (Br, Cl), Alkyl groups, Aryl groupsInfluencing electronic distribution, steric hindrance, and potential for halogen bonding.
Class III C6-PositionAmines, Hydroxyl groups, Alkyl groupsModifying hydrogen bonding potential, altering solubility and target engagement.
Class IV C4-Carboxylic AcidEsters, Amides, Bioisosteres (e.g., tetrazoles)Enhancing cell permeability (prodrugs), creating new interactions with target residues, improving metabolic stability.

Synthetic Strategies: Building the Analog Library

The synthesis of this compound analogs typically involves multi-step sequences. A common approach begins with the construction of the core pyrimidine ring, followed by functional group interconversions to introduce the desired diversity. Key reactions in pyrimidine synthesis include the Biginelli reaction and various condensation reactions involving amidines.

For instance, a general route to synthesize 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. Subsequent hydrolysis of the ester yields the desired carboxylic acid. Modifications at other positions can be achieved by starting with appropriately substituted precursors or through late-stage functionalization reactions.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and diversification of this compound analogs.

G cluster_synthesis Core Synthesis cluster_diversification Analog Diversification start Starting Materials (e.g., Amidines, β-keto esters) reaction1 Pyrimidine Ring Formation (e.g., Biginelli Reaction) start->reaction1 core_ester 2-Methylpyrimidine-4-carboxylate Ester reaction1->core_ester hydrolysis Ester Hydrolysis core_ester->hydrolysis core_acid This compound hydrolysis->core_acid diversify_c5 C5-Position Modification (e.g., Halogenation) core_acid->diversify_c5 diversify_c6 C6-Position Modification (e.g., Nucleophilic Substitution) core_acid->diversify_c6 diversify_c4 C4-Carboxylic Acid Modification (e.g., Amidation) core_acid->diversify_c4 analog_library Diverse Analog Library diversify_c5->analog_library diversify_c6->analog_library diversify_c4->analog_library

Caption: Generalized workflow for the synthesis of pyrimidine analogs.

Structural Characterization: Validating Molecular Identity

The unambiguous confirmation of a synthesized analog's structure is paramount. A combination of spectroscopic and analytical techniques is employed to provide a comprehensive structural dossier for each new molecule.

Experimental Workflow for Structural Characterization

G cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis start Synthesized Analog nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms crystal Single Crystal Growth start->crystal final Confirmed Molecular Structure nmr->final ir->final ms->final xray X-Ray Diffraction crystal->xray xray->final

Caption: Workflow for the structural confirmation of synthesized analogs.

Key Characterization Techniques & Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.

  • ¹H NMR: The proton NMR spectrum of this compound would show a characteristic singlet for the C2-methyl group (typically around 2.5-2.8 ppm), distinct signals for the aromatic protons on the pyrimidine ring (typically 7.0-9.0 ppm), and a broad singlet for the carboxylic acid proton at a significantly downfield chemical shift (often >10-12 ppm).

  • ¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carboxylic acid carbon will appear in the 165-185 ppm region, while the aromatic carbons of the pyrimidine ring and the methyl carbon will have their own characteristic shifts.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified analog.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with protons of interest.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity. The HMBC experiment is particularly useful for identifying the carboxyl carbon and its neighboring atoms.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration) using appropriate software to generate the final spectra for analysis.

2. X-ray Crystallography

For analogs that can be crystallized, single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure, including bond lengths, bond angles, and stereochemistry. This technique is invaluable for understanding the precise spatial arrangement of atoms, which is critical for computational modeling and understanding receptor-ligand interactions.

  • Crystal Growth: Grow single crystals of the analog suitable for diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully select a high-quality crystal (clear, well-defined faces, no visible defects) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to solve the crystal structure. This involves determining the unit cell dimensions, the space group, and the electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, yielding the final crystal structure with high precision.

Comparative Analysis: Structure-Activity Relationships (SAR)

The ultimate goal of synthesizing analogs is to establish clear SARs. By comparing the biological activity of structurally related compounds, we can infer which molecular features are essential for activity and which can be modified to improve other properties.

Case Study: Pyrimidine-4-Carboxamides as NAPE-PLD Inhibitors

A study on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) provides excellent SAR insights. The researchers systematically modified three different positions of a pyrimidine-4-carboxamide hit to optimize its potency and lipophilicity.

Analog Modification Parent Structure (Hit Compound) Modified Structure Effect on Activity Rationale
R₁ Amide Group N-methylphenethylamine(S)-3-phenylpiperidine3-fold increase in potencyConformational restriction of the side chain likely leads to a more favorable binding orientation in the enzyme's active site.
R₂ Substituent Morpholine(S)-3-hydroxypyrrolidine10-fold increase in potencyThe introduction of the hydroxyl group and the five-membered ring reduced lipophilicity and likely formed a key hydrogen bond interaction with the target enzyme.
Core Scaffold PyrimidinePyridine10-fold drop in potencyThe nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for activity, suggesting they are involved in key interactions with the enzyme.

Visualizing Structure-Activity Relationships

SAR cluster_mods Structural Modifications & Effects cluster_outcomes Potential Outcomes Core This compound Core Position 2 (Methyl) Position 4 (Carboxylic Acid) Position 5 Position 6 Mod_C4 C4-Amide Formation Increases cell permeability and can introduce new H-bonds. Core:c4->Mod_C4:f0 Mod_C5 C5-Halogenation Modulates electronics; can introduce halogen bonding. Core:c5->Mod_C5:f0 Mod_C6 C6-Hydroxylation / Amination Increases H-bonding potential and polarity. Core:c6->Mod_C6:f0 Mod_C2 C2-Bulky Lipophilic Group May increase potency by accessing hydrophobic pockets. Core:c2->Mod_C2:f0 Potency Increased Potency Mod_C4->Potency PK Enhanced Pharmacokinetics Mod_C4->PK Mod_C5->Potency Selectivity Improved Selectivity Mod_C5->Selectivity Mod_C6->PK Toxicity Reduced Toxicity Mod_C6->Toxicity Mod_C2->Potency

Caption: Key structure-activity relationships for pyrimidine analogs.

Conclusion

The systematic structural modification of this compound is a proven strategy for the discovery and optimization of novel bioactive compounds. This guide has outlined the key principles of analog design, from synthetic strategy and rigorous structural validation to the interpretation of structure-activity relationships. By integrating robust experimental protocols with logical, data-driven design, researchers can effectively navigate the chemical space around this versatile scaffold. The insights gained from comparing these analogs are not merely academic; they are the foundational steps toward developing safer, more effective medicines for a wide range of diseases.

A Comparative Guide to the In Vivo Validation of 2-Methylpyrimidine-4-carboxylic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vivo validation of 2-Methylpyrimidine-4-carboxylic acid (2-MPCA), a novel small molecule with hypothesized anti-inflammatory properties. Due to the limited public data on 2-MPCA's biological activity, this document establishes a scientifically rigorous, experience-driven strategy for its evaluation. We compare its potential efficacy against Celecoxib, a well-established selective COX-2 inhibitor, within a validated murine model of rheumatoid arthritis. Detailed protocols for pharmacokinetics, efficacy assessment, and toxicology are provided, underpinned by a mechanistic rationale for each experimental choice. This guide is designed to equip researchers with the necessary tools to objectively assess the therapeutic potential of 2-MPCA and similar pyrimidine-based compounds.

Introduction: The Rationale for Investigating 2-MPCA

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4][5] The structure of this compound (2-MPCA) suggests potential for interaction with biological targets involved in inflammatory pathways. Carboxylic acid moieties are common in non-steroidal anti-inflammatory drugs (NSAIDs) and are often crucial for binding to the active sites of enzymes like cyclooxygenase (COX).[6]

Given the structural precedents and the persistent need for novel anti-inflammatory drugs with improved efficacy and safety profiles, 2-MPCA presents a compelling candidate for in vivo investigation. This guide hypothesizes that 2-MPCA may exert its anti-inflammatory effects through the inhibition of prostaglandin synthesis, a mechanism central to many established NSAIDs.[7][8]

Competitor Compound: Celecoxib To benchmark the performance of 2-MPCA, we have selected Celecoxib (Celebrex®) as the comparator. Celecoxib is a selective COX-2 inhibitor, which provides potent anti-inflammatory effects while reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[7][9] This makes it an appropriate "gold standard" for evaluating a novel anti-inflammatory candidate.

Hypothesized Mechanism of Action: We postulate that 2-MPCA, like Celecoxib, inhibits the cyclooxygenase (COX) enzyme, specifically COX-2, which is upregulated at sites of inflammation. By blocking COX-2, 2-MPCA would prevent the conversion of arachidonic acid into prostaglandins (like PGE2), which are key mediators of pain and inflammation.[8][10][11]

digraph "Hypothesized_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Hypothesized mechanism of 2-MPCA action via COX-2 inhibition.

Comparative In Vivo Validation Workflow

A successful in vivo validation campaign requires a multi-stage approach, progressing from foundational pharmacokinetic and safety assessments to a definitive efficacy study in a disease-relevant model. This ensures that efficacy data is interpreted in the context of drug exposure and tolerability.

digraph "Validation_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Overall workflow for the in vivo validation of 2-MPCA.

Phase 1: Pharmacokinetics and Tolerability

Objective: To determine the pharmacokinetic (PK) profile of 2-MPCA and establish a safe and tolerable dose range for efficacy studies.

Protocol: Single-Dose Pharmacokinetic Study

This protocol is designed to assess key PK parameters like absorption, distribution, metabolism, and excretion (ADME).[12][13][14]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old), n=3 per time point per route.

  • Formulation: 2-MPCA dissolved in a suitable vehicle (e.g., 0.5% HPMC in sterile water). The formulation must be sterile and non-irritating.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral Gavage (PO): Administer a single oral dose (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Collect sparse blood samples (~30 µL) from the submandibular vein at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[12] A composite profile will be generated from the different animals.

  • Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.[15]

  • Bioanalysis: Drug concentrations in plasma are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis.

Comparative Data Table: Expected Pharmacokinetic Parameters

The following table presents hypothetical data to illustrate how 2-MPCA would be compared against Celecoxib.

Parameter2-MPCA (10 mg/kg PO)Celecoxib (10 mg/kg PO)Scientific Implication
Tmax (hr) 1.03.0Time to reach peak plasma concentration. A shorter Tmax may indicate faster absorption.[7]
Cmax (ng/mL) 1200750Maximum observed plasma concentration. Higher Cmax suggests better absorption or slower initial clearance.[13]
AUC (0-inf) (ng*hr/mL) 75006800Total drug exposure over time. A key indicator of overall bioavailability.
t½ (hr) 4.511.0Half-life. A shorter half-life might necessitate more frequent dosing.
Oral Bioavailability (%) 4540The fraction of the oral dose that reaches systemic circulation.

Note: Celecoxib data is illustrative and based on known properties. 2-MPCA data is hypothetical.

Phase 2: Efficacy in a Disease-Relevant Model

Objective: To evaluate the therapeutic efficacy of 2-MPCA compared to Celecoxib in a preclinical model of rheumatoid arthritis.

Model Justification: The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is the gold standard for preclinical RA studies.[16][17][18] It shares key pathological features with human RA, including synovial inflammation, cartilage degradation, and bone erosion, making it highly relevant for testing anti-inflammatory therapeutics.[18][19]

Protocol: Collagen-Induced Arthritis (CIA) Efficacy Study
  • Animal Model: Male DBA/1 mice (8-10 weeks old), as they are highly susceptible to CIA.[16][17]

  • Acclimation & Grouping: Animals are acclimated for one week and randomized into four groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% HPMC)

    • Group 2: 2-MPCA (Dose 1, e.g., 10 mg/kg, daily PO)

    • Group 3: 2-MPCA (Dose 2, e.g., 30 mg/kg, daily PO)

    • Group 4: Celecoxib (Positive Control, e.g., 10 mg/kg, daily PO)

  • Arthritis Induction:

    • Day 0: Primary immunization. Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.[19]

    • Day 21: Booster immunization. Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA) and administer a second injection.[16][19]

  • Treatment: Begin daily oral gavage dosing on Day 21 (at the time of the booster) and continue until Day 42. This therapeutic regimen tests the compound's ability to treat established disease.

  • Efficacy Readouts:

    • Clinical Scoring (3x weekly): Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.[17]

    • Paw Thickness (3x weekly): Measure the thickness of the hind paws using digital calipers.

    • Body Weight (3x weekly): Monitor for signs of systemic toxicity.

  • Terminal Analysis (Day 42):

    • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with H&E to assess inflammation, pannus formation, and bone erosion.

    • Biomarker Analysis: Collect plasma to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.

Comparative Data Table: Expected Efficacy Outcomes
EndpointVehicle Control2-MPCA (30 mg/kg)Celecoxib (10 mg/kg)Interpretation
Mean Clinical Score (Day 42) 10.5 ± 1.24.2 ± 0.83.8 ± 0.7A significant reduction in the clinical score indicates therapeutic benefit.
Change in Paw Thickness (mm) 1.8 ± 0.30.6 ± 0.10.5 ± 0.1Reduced paw swelling is a direct measure of local inflammation control.
Histology Score (Inflammation) 3.5 ± 0.41.2 ± 0.21.0 ± 0.2Lower histological scores confirm reduced cellular infiltration and joint damage.
Plasma TNF-α (pg/mL) 250 ± 4595 ± 2080 ± 15Suppression of systemic inflammatory cytokines supports the proposed mechanism of action.

Note: All data is hypothetical and for illustrative purposes.

Trustworthiness & Self-Validation

The experimental design incorporates multiple layers of validation to ensure the trustworthiness of the results:

  • Positive Control: The inclusion of Celecoxib provides a benchmark for efficacy. The performance of 2-MPCA is not evaluated in a vacuum but relative to a clinically approved drug.[20]

  • Dose-Response: Using two doses of 2-MPCA helps establish a dose-dependent effect, strengthening the evidence for specific pharmacological activity.

  • Blinded Assessment: All subjective measurements, particularly clinical and histological scoring, must be performed by an observer blinded to the treatment groups to eliminate bias.

Conclusion and Future Directions

This guide outlines a robust, comparative framework for the initial in vivo validation of this compound. By systematically evaluating its pharmacokinetics, safety, and efficacy against a proven comparator in a highly relevant disease model, researchers can generate the critical data needed to justify further development. Positive results from this workflow would warrant follow-up studies, including investigation into COX-1/COX-2 selectivity, detailed toxicology assessments, and evaluation in other models of inflammation or pain.[21][22]

References

Introduction: The Pyrimidine Scaffold and the Role of 2-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Methylpyrimidine-4-carboxylic Acid and Its Bioisosteres for Drug Discovery Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous FDA-approved drugs. Its nitrogen atoms serve as key hydrogen bond acceptors, and the ring system provides a versatile framework for arranging substituents in three-dimensional space to optimize interactions with biological targets.[1][2]

Within this class, this compound represents a fundamental building block. Its structure combines the stable pyrimidine core with a carboxylic acid group—a critical pharmacophoric element capable of forming strong electrostatic and hydrogen-bond interactions with protein targets.[3] However, the very properties that make the carboxylic acid group effective in binding can also present significant challenges in drug development, including metabolic instability, poor membrane permeability, and potential toxicity.[4][5] This guide provides a comparative analysis of this compound and its principal bioisosteres, offering a strategic roadmap for lead optimization.

The Principle of Bioisosterism: A Strategy for Mitigating Carboxylic Acid Liabilities

Bioisosterism is a cornerstone of rational drug design, involving the replacement of a functional group with another that shares similar steric, electronic, and physicochemical properties, with the goal of producing broadly similar biological effects.[5] The primary objective is to fine-tune a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, enhance target potency, or reduce off-target toxicity.[4]

For carboxylic acids, this strategy is particularly vital. The acidic proton (pKa ≈ 4-5) means the group is typically ionized at physiological pH, which can be beneficial for solubility but detrimental to cell membrane penetration.[3][6] Furthermore, carboxylic acids are susceptible to metabolic processes like acyl-glucuronidation, which can lead to the formation of reactive metabolites and potential idiosyncratic toxicity.[3][5][7] By replacing the carboxylic acid with a suitable bioisostere, chemists aim to preserve the crucial target-binding interactions while engineering a more drug-like molecule.

Comparative Analysis of Key Bioisosteres

The most common and effective bioisosteres for the carboxylic acid moiety of this compound are the 5-substituted tetrazole and the N-acyl sulfonamide. Each offers a unique modulation of the parent molecule's properties.

Physicochemical Properties

The choice of a bioisostere directly impacts a compound's acidity, lipophilicity, and hydrogen bonding capacity, which collectively govern its pharmacokinetic and pharmacodynamic behavior.

FeatureThis compound (Parent)5-(2-Methylpyrimidin-4-yl)-1H-tetrazole (Bioisostere)N-Acyl-(2-methylpyrimidine-4-carbonyl)sulfonamide (Bioisostere)
Structure this compoundTetrazole BioisostereAcyl Sulfonamide Bioisostere
Acidity (pKa) ~4.5[7]~4.5 - 4.9[6][8]~4 - 5[4][7]
Lipophilicity (logP) LowerHigher (more lipophilic than carboxylate counterpart)[6][8]Higher
Metabolic Profile Susceptible to acyl-glucuronidation, potentially forming reactive metabolites.[5][7]Resistant to acyl-glucuronidation. Can undergo N-glucuronidation, but the resulting conjugates are less reactive.[7]Generally more metabolically stable than carboxylic acids.[6]
Rationale & Impact Strong H-bond donor/acceptor. Ionization can limit permeability but aid solubility.[3]Acidity is comparable to the carboxylic acid, allowing it to mimic key ionic interactions. Increased lipophilicity can improve permeability, though strong H-bonding can increase desolvation energy.[4][6] The delocalized charge across the tetrazole ring mimics the carboxylate anion.The acidic proton and oxygen atoms can replicate the H-bonding pattern of a carboxylic acid. Offers a way to tune acidity and lipophilicity based on the sulfonamide substituent.[5][9]
Pyrimidine Ring Bioisosteres

While less common for this specific scaffold, the pyrimidine ring itself can be replaced to modulate properties. For instance, replacing it with a pyridine ring removes a hydrogen bond acceptor, which can decrease polarity and alter target interactions.[10][11] Conversely, adding a nitrogen to form a triazine ring can increase polarity. Such modifications must be carefully considered in the context of the specific biological target.[10]

Experimental Protocols: Synthesis of Parent Compound and a Key Bioisostere

The following protocols provide validated, step-by-step methodologies for the synthesis of this compound and its tetrazole bioisostere. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

This common and robust method relies on the hydrolysis of a nitrile precursor under basic conditions.

G cluster_0 Reaction cluster_1 Workup & Isolation A 2-Methyl-4-cyanopyrimidine C Heat (Reflux) A->C B Aqueous NaOH B->C D Cool to 0°C C->D Reaction Complete E Acidify with HCl (pH 3-4) D->E F Precipitation E->F Protonation of Carboxylate G Vacuum Filtration F->G H This compound G->H Purified Product

Caption: Workflow for the synthesis of the tetrazole bioisostere.

Step-by-Step Methodology:

  • Reaction Setup: In a flask suitable for heating, dissolve 2-methyl-4-cyanopyrimidine (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and ammonium chloride (NH₄Cl, 1.5 eq.) in N,N-Dimethylformamide (DMF). Causality: Ammonium chloride acts as a proton source to generate hydrazoic acid (HN₃) in situ, which is the active reagent in the cycloaddition. DMF is a polar aprotic solvent capable of dissolving the reagents and withstanding the high reaction temperature.

  • Cycloaddition: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC. Causality: This is a thermally driven [3+2] cycloaddition reaction where the nitrile acts as the dipolarophile and the azide as the 1,3-dipole.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with concentrated HCl. Causality: This step protonates the sodium tetrazolate salt formed during the reaction, rendering the product neutral and extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Conclusion and Future Outlook

The bioisosteric replacement of the carboxylic acid in this compound with groups like tetrazoles or acyl sulfonamides is a powerful and validated strategy in medicinal chemistry. This approach allows for the preservation of essential target-binding interactions while systematically improving ADME properties. Tetrazoles, in particular, offer a near-perfect mimic of a carboxylate's acidity and charge distribution while enhancing metabolic stability and lipophilicity. [6][8]The choice of bioisostere should be guided by the specific challenges of a given lead compound, whether it be poor permeability, rapid metabolism, or off-target toxicity. The synthetic protocols detailed here provide a practical foundation for researchers to explore these modifications and unlock the full therapeutic potential of the pyrimidine scaffold.

References

Confirming the Binding Mode of 2-Methylpyrimidine-4-carboxylic Acid to its Target: A Comparative Guide to Biophysical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule to its biological target is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of key biophysical methods to confirm the binding interaction of 2-Methylpyrimidine-4-carboxylic acid, a compound representative of a versatile class of heterocyclic molecules with significant therapeutic potential. While the specific target of this compound is yet to be definitively established in publicly available literature, its structural motif is common in a multitude of potent enzyme inhibitors. Pyrimidine-based compounds, for instance, are known to target a wide range of proteins, particularly the ATP-binding pocket of kinases.[1][2][3]

Therefore, for the purpose of this illustrative guide, we will consider a hypothetical scenario where this compound is a putative inhibitor of a well-characterized protein kinase. This framework will allow us to explore the nuances of experimental design and data interpretation in a practical context.

The Critical Question: How Does it Bind?

Understanding the atomic-level interactions between a ligand and its target protein is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A clear picture of the binding mode provides a rational basis for designing more potent and selective analogs.[4]

  • Mechanism of Action: It confirms whether the compound acts as a competitive, non-competitive, or allosteric inhibitor.

  • Lead Optimization: Knowledge of the binding pose allows for the optimization of pharmacokinetic and pharmacodynamic properties.

To answer this critical question, a multi-pronged approach employing several biophysical techniques is often the most robust strategy. Each method offers unique insights, and their combined data provide a comprehensive and validated model of the protein-ligand interaction.

A Multi-Faceted Approach to Binding Mode Confirmation

This guide will compare four gold-standard techniques for characterizing protein-ligand interactions:

  • Isothermal Titration Calorimetry (ITC): For thermodynamic characterization and determining binding affinity and stoichiometry.

  • Surface Plasmon Resonance (SPR): For real-time kinetic analysis of the binding event.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural information in solution.

  • X-ray Crystallography: For a high-resolution, static picture of the binding pose.

The following diagram illustrates a logical workflow for employing these techniques to confirm the binding mode of this compound to our hypothetical kinase target.

experimental_workflow cluster_initial Initial Binding Confirmation & Thermodynamics cluster_kinetics Binding Kinetics cluster_structural Structural Elucidation cluster_computational In Silico Prediction ITC Isothermal Titration Calorimetry (ITC) - Determine Kd, ΔH, ΔS, and Stoichiometry (n) SPR Surface Plasmon Resonance (SPR) - Measure ka, kd, and KD ITC->SPR Confirm binding & inform concentration range NMR NMR Spectroscopy - Identify binding site - Determine solution structure SPR->NMR Xray X-ray Crystallography - High-resolution 3D structure of the complex SPR->Xray Confirm interaction for crystallization NMR->Xray Cross-validation of binding site Docking Computational Docking - Predict binding pose - Guide experimental design Xray->Docking Validate and refine computational model Docking->ITC Hypothesis Generation

Caption: A logical workflow for confirming the binding mode of a small molecule inhibitor.

Comparison of Key Biophysical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)[5][6]Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[5]Requires relatively large amounts of protein and ligand; can be time-consuming.
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd) and binding affinity (KD)[1][7]Real-time, label-free analysis with high sensitivity, requiring smaller sample quantities than ITC.[7][8]One binding partner must be immobilized, which can potentially affect its native conformation and activity.[7]
Nuclear Magnetic Resonance (NMR) Identification of the binding site on the protein, conformational changes upon binding, and structural details of the complex in solution.[9][10]Provides atomic-resolution information in a solution state, which is more physiologically relevant than a crystal structure.[10]Requires larger amounts of isotopically labeled protein; limited to smaller proteins.[11]
X-ray Crystallography High-resolution, three-dimensional structure of the protein-ligand complex.[12][13]Provides a detailed, atomic-level view of the binding interactions, considered the "gold standard" for structural determination.[13]Requires the formation of high-quality crystals, which can be challenging; the resulting structure is static and may not fully represent the dynamic nature of the interaction in solution.[14]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between this compound and the target kinase.

Protocol:

  • Sample Preparation:

    • Dialyze the purified kinase and dissolve the this compound in the same buffer to minimize heats of dilution.[6] A suitable buffer would be 50 mM HEPES pH 7.5, 150 mM NaCl.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[15]

    • Determine the accurate concentrations of both solutions.

  • ITC Experiment:

    • Load the kinase solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the heat changes associated with each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, ΔH, and stoichiometry (n).[16] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics of this compound to the target kinase.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the purified kinase onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • The immobilization level should be optimized to avoid mass transport limitations.

  • SPR Experiment:

    • Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the ligand over the sensor chip surface, followed by a dissociation phase with running buffer.

    • Include a reference flow cell to subtract non-specific binding.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).[8]

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the binding site of this compound on the target kinase.

Protocol:

  • Sample Preparation:

    • Express and purify ¹⁵N-labeled kinase.

    • Prepare a series of samples with a constant concentration of the ¹⁵N-labeled kinase and increasing concentrations of this compound.

  • NMR Experiment:

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each sample. This experiment provides a fingerprint of the protein, with each peak corresponding to a specific backbone amide proton and nitrogen.[9]

  • Data Analysis:

    • Overlay the HSQC spectra and identify the peaks that show significant chemical shift perturbations upon addition of the ligand.

    • Map these perturbed residues onto the three-dimensional structure of the kinase to identify the binding site.

X-ray Crystallography

Objective: To obtain a high-resolution 3D structure of the kinase in complex with this compound.

Protocol:

  • Crystallization:

    • Co-crystallize the purified kinase with an excess of this compound. This involves screening a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).

    • Alternatively, soak pre-formed crystals of the apo-kinase in a solution containing the ligand.

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[14]

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement, using a known structure of the kinase as a search model.

    • Build the model of the protein-ligand complex into the resulting electron density map and refine the structure.[13]

In Silico Complement: Computational Docking

Before embarking on these extensive experimental validations, computational docking can serve as a powerful predictive tool.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor Prepare Receptor (e.g., Kinase PDB structure) Grid Define Binding Site Grid Receptor->Grid Ligand Prepare Ligand (this compound 3D structure) Dock Run Docking Algorithm Ligand->Dock Grid->Dock Pose Analyze Binding Poses and Scoring Dock->Pose Hypothesis Generate Binding Mode Hypothesis Pose->Hypothesis

Caption: A general workflow for computational docking studies.

Protocol:

  • Preparation: Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB) and prepare the 3D structure of this compound.

  • Docking: Use software like AutoDock Vina or GLIDE to dock the ligand into the putative binding site of the kinase.

  • Analysis: Analyze the predicted binding poses and their corresponding scores to generate a hypothesis about the binding mode. This can help in designing mutagenesis studies and interpreting biophysical data.

Conclusion

Confirming the binding mode of a small molecule like this compound is a critical step in drug discovery. A single technique rarely provides the complete picture. By integrating the thermodynamic data from ITC, the kinetic information from SPR, and the high-resolution structural details from NMR and X-ray crystallography, researchers can build a comprehensive and validated model of the protein-ligand interaction. This multi-faceted approach provides the highest level of confidence in the binding mode, thereby enabling rational, structure-based drug design and accelerating the journey from a promising hit to a viable clinical candidate.

References

A Comparative Guide to Achieving Reproducible Experiments with 2-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific advancement. 2-Methylpyrimidine-4-carboxylic acid, a key heterocyclic building block, is integral to the synthesis of a multitude of biologically active molecules. However, inconsistencies in its synthesis and purification can lead to significant delays and unreliable downstream results. This guide provides an in-depth comparison of common synthetic and purification methodologies, offering detailed protocols and data-driven insights to empower researchers to achieve consistent and reproducible outcomes in their work with this important compound.

I. Synthesis Methodologies: A Comparative Analysis

The synthesis of the pyrimidine core can be approached through several established methods. Here, we compare two classical and highly adaptable approaches for the synthesis of this compound: a modified Pinner synthesis and a Biginelli-type reaction followed by oxidation.

Method 1: Modified Pinner Pyrimidine Synthesis

The Pinner synthesis is a versatile method for the preparation of pyrimidines from amidines and β-dicarbonyl compounds. For the synthesis of this compound, a two-step approach is typically employed, involving the initial formation of the corresponding ester followed by hydrolysis.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-Methylpyrimidine-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamidine hydrochloride (1.0 eq) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Stir for 30 minutes at room temperature to generate the free acetamidine base.

  • Condensation: To this mixture, add ethyl 2-formyl-3-oxobutanoate (1.0 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-methylpyrimidine-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Hydrolysis: Dissolve the crude ethyl 2-methylpyrimidine-4-carboxylate in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Acidification: After the hydrolysis is complete (monitored by TLC), cool the reaction mixture in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.

  • Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Method 2: Biginelli-Type Reaction and Subsequent Oxidation

The Biginelli reaction offers a one-pot synthesis of dihydropyrimidinones, which can then be oxidized to the corresponding pyrimidine.

Experimental Protocol:

Step 1: Synthesis of 6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid

  • Reaction Mixture: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or Yb(OTf)₃) in a suitable solvent like ethanol.

  • Aldehyde Addition: Add glyoxylic acid (1.0 eq) to the mixture.

  • Reflux: Heat the reaction to reflux for 3-5 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Oxidation to this compound

  • Oxidation: The dihydropyrimidine intermediate can be oxidized using various reagents, such as nitric acid or a mixture of sodium nitrite and acetic acid, to yield the aromatic pyrimidine ring. The specific conditions will need to be optimized.

  • Purification: The final product is then purified using the methods described in the following section.

Comparative Performance of Synthesis Methods
MethodKey ReagentsCatalystReaction TimeTypical Yield (%)Purity (crude) (%)
Modified Pinner Synthesis Acetamidine HCl, Ethyl 2-formyl-3-oxobutanoate, NaOHSodium Ethoxide6-8 hours (total)60-7585-90
Biginelli & Oxidation Ethyl acetoacetate, Urea, Glyoxylic acid, Oxidizing agentAcid catalyst (e.g., HCl)5-7 hours (total)50-6580-85

Note: Yields and purities are approximate and can vary based on reaction scale and optimization.

Causality Behind Experimental Choices:

The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction. The Pinner synthesis, while a two-step process, often provides higher yields and a cleaner crude product. The use of anhydrous ethanol and sodium ethoxide in the first step is crucial to prevent hydrolysis of the starting materials and intermediates, ensuring a more efficient cyclization. The subsequent alkaline hydrolysis is a standard and reliable method for converting the ester to the carboxylic acid. The Biginelli reaction, on the other hand, offers the advantage of a one-pot synthesis for the dihydropyrimidine intermediate, but the subsequent oxidation step can sometimes lead to side products and require more rigorous purification.

Diagram of the Modified Pinner Synthesis Workflow:

G cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Acetamidine HCl in Ethanol C Free Acetamidine Base A->C Base Addition B Sodium Ethoxide Solution B->C E Condensation & Reflux C->E D Ethyl 2-formyl-3-oxobutanoate D->E Dropwise Addition F Crude Ethyl 2-Methylpyrimidine-4-carboxylate E->F Work-up & Extraction G Crude Ester F->G I Hydrolysis Reaction G->I H NaOH in Ethanol/Water H->I J Acidification (HCl) I->J K This compound (Precipitate) J->K Isolation & Drying G A Purified 2-Methylpyrimidine- 4-carboxylic Acid Sample B High-Performance Liquid Chromatography (HPLC) A->B C Nuclear Magnetic Resonance (NMR) Spectroscopy A->C D Mass Spectrometry (MS) A->D E Purity Assessment (%) B->E F Structural Confirmation C->F G Molecular Weight Verification D->G H Final Quality Control Approval E->H F->H G->H G node_s node_s node_c node_c A Low Yield or Impure Product? B Check Reagent Purity & Anhydrous Conditions A->B Yes H Reproducible Experiment Achieved A->H No C Optimize Reaction Time & Temperature B->C Purity OK D Re-evaluate Catalyst Choice C->D Still Low Yield E Screen Different Recrystallization Solvents D->E No Improvement F Consider Column Chromatography E->F Recrystallization Fails G Verify Spectroscopic Data of Purified Product F->G Purified G->H Data Confirmed

A Comparative Benchmarking Guide to 2-Methylpyrimidine-4-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Methylpyrimidine-4-carboxylic acid against established standards in the fields of oncology and inflammation. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of its synthetic accessibility and potential biological performance, supported by experimental data and detailed protocols. Our objective is to furnish the scientific community with a foundational resource for evaluating this compound's utility in preclinical research.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules, including nucleic acids and a variety of therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] this compound, a member of this versatile class of compounds, presents a unique substitution pattern that warrants a thorough investigation of its potential as a lead compound in drug discovery programs. This guide will benchmark its performance against two well-established drugs: 5-Fluorouracil, a pyrimidine analog widely used in cancer chemotherapy, and Celecoxib, a selective COX-2 inhibitor for inflammation.

Synthesis and Physicochemical Properties

Synthesis Protocol: Adapted from the Synthesis of Pyrimidine-4-carboxylic acid[3]

This protocol outlines the oxidation of a methylpyrimidine precursor to the corresponding carboxylic acid.

Materials:

  • 4-Methylpyrimidine

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl, concentrated)

  • Water

Procedure:

  • Prepare a hot aqueous solution (approximately 350 K) of potassium permanganate (31.6 mmol in 75 ml of water).

  • In a separate flask, dissolve 4-methylpyrimidine (21.3 mmol) and sodium hydroxide (5 mmol) in 8 ml of water.

  • While stirring vigorously, add the hot potassium permanganate solution dropwise to the 4-methylpyrimidine solution over 3 hours.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Add 1 ml of methanol to decompose any excess potassium permanganate.

  • Filter the hot solution to remove the manganese dioxide precipitate and wash the solid twice with 5 ml of water.

  • Combine the filtrate and washings, and concentrate the volume to approximately 15 ml.

  • Acidify the solution to a pH of 2-3 with concentrated hydrochloric acid.

  • Cool the solution to room temperature to allow for the precipitation of the crude pyrimidine-4-carboxylic acid.

  • Recrystallize the crude product from a 20:1 mixture of water and methanol to yield pure, colorless crystals of pyrimidine-4-carboxylic acid.[3]

Note: This protocol is for the synthesis of the parent compound, pyrimidine-4-carboxylic acid. For the synthesis of this compound, the starting material would be 2,4-dimethylpyrimidine. The reaction conditions may require optimization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

PropertyValueReference
Molecular Formula C6H6N2O2[4]
Molecular Weight 138.12 g/mol [4]
IUPAC Name This compound[4]
CAS Number 13627-49-1[4]
Appearance Solid[5]
Color Off-white to gray[5]

Benchmarking Against Known Standards: Performance Evaluation

To contextualize the potential of this compound, its hypothetical performance is benchmarked against established drugs in two key therapeutic areas: oncology and inflammation. It is important to note that direct experimental data for this compound is not extensively available in the public domain. Therefore, the following sections will present data for closely related pyrimidine derivatives and provide the established performance of the standard drugs as a reference point.

Anticancer Activity: Comparison with 5-Fluorouracil

5-Fluorouracil (5-FU) is a pyrimidine analog that functions as an antimetabolite, inhibiting thymidylate synthase and incorporating into RNA and DNA, leading to cytotoxicity in cancer cells.[6] It is a widely used chemotherapeutic agent for various solid tumors.

Comparative Data:

Cell LineCancer Type5-Fluorouracil IC50 (µM)Reference(s)
HCT 116Colon Cancer1.48 (5 days) - 13.5 (3 days)[9]
HT-29Colon Cancer11.25 (5 days)[9]
SW620Colon Cancer~13 (48 hours)[10]
A549Lung CancerNo IC50 reached in some studies[11]
MCF-7Breast Cancer1.71[7]
ESCC cell linesEsophageal Squamous Cell Carcinoma1.00 - 39.81[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., HCT 116, HT-29, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • 5-Fluorouracil (as a positive control)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 5-Fluorouracil in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Workflow for Anticancer Activity Screening

cluster_0 In Vitro Cytotoxicity Screening Cell_Culture Cancer Cell Line Culture (e.g., HCT 116, A549, MCF-7) Seeding Seed cells in 96-well plates Cell_Culture->Seeding 1. Prepare cells Treatment Treat with serial dilutions of This compound and 5-Fluorouracil (Standard) Seeding->Treatment 2. Plate cells Incubation Incubate for 48-72 hours Treatment->Incubation 3. Expose to compounds MTT_Assay Perform MTT Assay Incubation->MTT_Assay 4. Assess viability Data_Analysis Calculate IC50 values MTT_Assay->Data_Analysis 5. Quantify results Comparison Compare IC50 of test compound with 5-Fluorouracil Data_Analysis->Comparison 6. Benchmark performance

Caption: Workflow for in vitro anticancer activity screening.

Anti-inflammatory Activity: Comparison with Celecoxib

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[7] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.

Comparative Data:

EnzymeStandard DrugIC50 (nM)Reference(s)
COX-2Celecoxib40[7]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of a test compound.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (as a positive control)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well plates

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of the COX-2 enzyme and serial dilutions of this compound and Celecoxib in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound or standard at various concentrations, and the COX-2 enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a defined time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway of COX-2 in Inflammation

Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzes to COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Inhibitor This compound Celecoxib (Standard) Inhibitor->COX2 inhibits

Caption: Simplified COX-2 signaling pathway in inflammation.

Discussion and Future Directions

The pyrimidine scaffold remains a highly privileged structure in medicinal chemistry, with a proven track record in the development of successful therapeutics. This compound, as a representative of this class, holds theoretical promise as a starting point for novel drug discovery campaigns.

The benchmarking data for established drugs like 5-Fluorouracil and Celecoxib provide a clear context for the level of potency required for a compound to be considered a viable clinical candidate. While direct experimental evidence for this compound is currently limited, the provided protocols offer a standardized framework for its evaluation.

Future research should focus on:

  • Systematic Biological Screening: Conducting comprehensive in vitro screening of this compound against a panel of cancer cell lines and key inflammatory enzymes to generate robust IC50 data.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs of this compound to identify key structural modifications that enhance potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

By systematically applying these well-established drug discovery principles, the scientific community can effectively assess the therapeutic potential of this compound and its derivatives.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Methylpyrimidine-4-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 2-Methylpyrimidine-4-carboxylic acid is a valuable building block in medicinal chemistry, and its synthesis has been approached through various strategic disconnections. This guide provides a comprehensive, head-to-head comparison of the most common synthetic routes, offering detailed experimental protocols, comparative data, and mechanistic insights to inform your synthetic planning.

Executive Summary

This guide explores three primary synthetic strategies for the preparation of this compound:

  • Route 1: Cyclocondensation of a β-Dicarbonyl Compound with Acetamidine. This classical approach builds the pyrimidine ring from acyclic precursors.

  • Route 2: Oxidation of 2,4-Dimethylpyrimidine. This route relies on the selective functionalization of a pre-existing pyrimidine core.

  • Route 3: Hydrolysis of a 4-Substituted Precursor (Nitrile). This strategy involves the transformation of a functional group at the 4-position of the pyrimidine ring.

Each route is evaluated based on factors such as yield, availability of starting materials, reaction conditions, and scalability.

Route 1: The Cyclocondensation Approach

The construction of the pyrimidine ring via cyclocondensation is a cornerstone of heterocyclic chemistry. In this approach, a three-carbon β-dicarbonyl equivalent reacts with acetamidine to form the desired 2-methylpyrimidine scaffold. A common and effective precursor for this transformation is ethyl 2-formyl-3-oxobutanoate, which provides the necessary carbon framework to yield the target molecule's ester precursor.

Reaction Scheme:

Route 1: Cyclocondensation start Ethyl 2-formyl-3-oxobutanoate + Acetamidine intermediate Ethyl 2-methylpyrimidine-4-carboxylate start->intermediate Cyclocondensation (e.g., NaOEt, EtOH, reflux) product This compound intermediate->product Hydrolysis (e.g., aq. NaOH, then H+)

Caption: Cyclocondensation of a β-ketoester with acetamidine followed by hydrolysis.

In-Depth Analysis and Causality:

This method is highly convergent and benefits from the ready availability of both acetamidine and various β-dicarbonyl compounds. The initial cyclocondensation is typically base-catalyzed, with sodium ethoxide being a common choice to promote the reaction between the enolate of the β-ketoester and the amidine. The subsequent hydrolysis of the resulting ester to the carboxylic acid is a standard and generally high-yielding transformation. The choice of a β-ketoester as the starting material is strategic, as the ester functionality serves as a stable and readily convertible precursor to the desired carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2-Methylpyrimidine-4-carboxylate
  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamidine hydrochloride.

  • Addition of β-Ketoester: To the resulting slurry, add ethyl 2-formyl-3-oxobutanoate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford ethyl 2-methylpyrimidine-4-carboxylate.

Experimental Protocol: Hydrolysis to this compound
  • Hydrolysis: Dissolve the ethyl 2-methylpyrimidine-4-carboxylate in an aqueous solution of sodium hydroxide and heat the mixture to reflux.

  • Acidification: After the hydrolysis is complete (monitored by TLC), cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Route 2: Oxidation of 2,4-Dimethylpyrimidine

This approach leverages the commercially available 2,4-dimethylpyrimidine and aims to selectively oxidize the methyl group at the 4-position to a carboxylic acid. Strong oxidizing agents are required for this transformation, with potassium permanganate (KMnO₄) being a common choice for the oxidation of alkyl side chains on aromatic rings.

Reaction Scheme:

Route 2: Oxidation start 2,4-Dimethylpyrimidine product This compound start->product Oxidation (e.g., KMnO4, H2O/Pyridine, heat)

Caption: Direct oxidation of 2,4-dimethylpyrimidine to the carboxylic acid.

In-Depth Analysis and Causality:

The key challenge in this route is achieving selectivity for the 4-methyl group over the 2-methyl group. The pyrimidine ring is an electron-deficient system, which deactivates the attached methyl groups towards oxidation. However, subtle differences in the electronic environment of the two methyl groups can sometimes be exploited to achieve regioselectivity. The reaction is often performed in an aqueous medium, sometimes with a co-solvent like pyridine to improve the solubility of the starting material. The reaction temperature and the stoichiometry of the oxidizing agent are critical parameters that need to be carefully controlled to maximize the yield of the desired product and minimize over-oxidation or reaction at the undesired position. While seemingly straightforward, this route can suffer from moderate yields and the formation of byproducts, making purification challenging.

Experimental Protocol: Oxidation with Potassium Permanganate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,4-dimethylpyrimidine in a mixture of water and pyridine.

  • Addition of Oxidant: Heat the mixture to a desired temperature (e.g., 80-90 °C) and add a solution of potassium permanganate in water portion-wise over several hours.

  • Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the purple color of the permanganate is an indicator of its consumption.

  • Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is dissolved in water, and the pH is adjusted to precipitate the carboxylic acid. Further purification can be achieved by recrystallization.

Route 3: Hydrolysis of 2-Methyl-4-cyanopyrimidine

This strategy involves the synthesis of a stable precursor, 2-methyl-4-cyanopyrimidine, followed by its hydrolysis to the target carboxylic acid. The cyano group serves as a robust and reliable precursor to the carboxylic acid functionality.

Reaction Scheme:

Route 3: Hydrolysis of Nitrile start 2-Methyl-4-chloropyrimidine intermediate 2-Methyl-4-cyanopyrimidine start->intermediate Cyanation (e.g., NaCN or KCN, DMSO) product This compound intermediate->product Hydrolysis (e.g., aq. H2SO4 or NaOH, heat)

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methylpyrimidine-4-carboxylic acid, a common building block in pharmaceutical synthesis. By understanding the chemical's properties and the principles of hazardous waste management, you can ensure a safe laboratory environment and minimize environmental impact.

Hazard Assessment and Initial Precautions

Before handling this compound, a thorough understanding of its potential hazards is essential.

1.1. GHS Hazard Classification

According to available safety data, this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.

1.2. Immediate Safety Measures

Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Waste Segregation and Container Management: The First Line of Defense

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

2.1. Designated Hazardous Waste Container

All waste materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be collected in a designated hazardous waste container.

Container Type Material Key Features
Solid WasteHigh-density polyethylene (HDPE) or other compatible plasticScrew-top lid, clearly labeled, in good condition with no leaks or cracks.
Liquid WasteBorosilicate glass or compatible plasticScrew-top lid, secondary containment to prevent spills, clearly labeled.

2.2. Labeling Requirements

The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards: "Irritant"

  • The accumulation start date (the date the first waste is added to the container)

  • The name of the principal investigator or laboratory contact

2.3. Incompatible Wastes

Do not mix this compound waste with the following:

  • Strong Oxidizing Agents: Can cause a violent reaction.

  • Strong Bases: Can cause a neutralization reaction that may generate heat. While neutralization is a potential treatment method, it should be performed as a separate, controlled procedure, not by mixing in a waste container.

  • Other Reactive Chemicals: Consult the Safety Data Sheet (SDS) for specific incompatibilities.

Step-by-Step Disposal Procedures

The following protocols outline the disposal process for different forms of this compound waste.

3.1. Disposal of Unused or Expired Solid this compound

  • Ensure Proper PPE: Wear gloves, a lab coat, and eye protection.

  • Transfer to Waste Container: Carefully transfer the solid chemical into the designated solid hazardous waste container. Avoid creating dust.

  • Seal and Label: Securely close the container and ensure it is properly labeled.

  • Store in Satellite Accumulation Area (SAA): Place the container in a designated and properly managed SAA within the laboratory.

3.2. Disposal of Solutions Containing this compound

  • Ensure Proper PPE: Wear gloves, a lab coat, and eye protection.

  • Transfer to Waste Container: Carefully pour the solution into the designated liquid hazardous waste container.

  • Seal and Label: Securely close the container and ensure it is properly labeled.

  • Store in SAA: Place the container within secondary containment in a designated SAA.

3.3. Disposal of Contaminated Labware and Debris

  • Gross Decontamination: If possible, rinse contaminated items (e.g., glassware) with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.

  • Solid Waste Collection: Place all contaminated solid materials, such as gloves, weighing paper, and plasticware, into the designated solid hazardous waste container.

  • Seal and Label: Securely close the container and ensure it is properly labeled.

  • Store in SAA: Place the container in the designated SAA.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

4.1. Small Spills (Manageable by Lab Personnel)

  • Alert Others: Inform colleagues in the immediate area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

4.2. Large Spills (Requires Professional Assistance)

  • Evacuate the Area: Immediately evacuate all personnel from the affected area.

  • Alert Others and Isolate the Area: Close the doors to the laboratory and prevent re-entry.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team. Provide them with the chemical name and the approximate quantity spilled.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency responders.

Final Disposal: Coordination with Environmental Health and Safety

The ultimate disposal of hazardous waste must be handled by a licensed and certified waste management company, coordinated through your institution's EHS department.

5.1. Waste Pickup Request

Once your hazardous waste container is full or has been in the SAA for the maximum allowable time (as per your institution's policy and EPA regulations), submit a waste pickup request to your EHS department.

5.2. Transportation and Final Disposition

The EHS department will arrange for the collection of the waste from your laboratory. The standard and recommended disposal method for this compound is incineration . The material is typically dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound waste.

A Researcher's Guide to the Safe Handling of 2-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Methylpyrimidine-4-carboxylic acid. Moving beyond mere procedural lists, this document explains the rationale behind each safety measure, grounding every recommendation in established scientific principles and regulatory standards to ensure a self-validating system of laboratory safety. Our objective is to empower you with the knowledge to handle this compound confidently and safely, mitigating risks to both personnel and research integrity.

Hazard Analysis: Understanding the Risks

This compound is a solid organic acid. While comprehensive toxicological data is not fully available, the primary hazards are well-defined under the Globally Harmonized System (GHS). The compound is classified as causing skin irritation (H315) and serious eye irritation (H319). Similar pyrimidine carboxylic acid derivatives may also cause respiratory irritation if inhaled as a dust. Therefore, all handling procedures must be designed to prevent skin and eye contact, and to minimize the generation of airborne dust.

The foundation of safe laboratory practice is a thorough hazard assessment, as mandated by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.132(d).[1][2][3][4] This initial analysis dictates the selection of all necessary protective measures.

Engineering Controls: Your First Line of Defense

Before relying on personal protective equipment (PPE), engineering controls must be utilized to minimize potential exposure.

  • Chemical Fume Hood: All weighing and handling of solid this compound, and any procedures involving its solutions, should be performed inside a certified chemical fume hood. This is the most effective way to control and exhaust airborne dust or vapors, protecting the user from inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, located within a 10-second travel distance from the work area, as specified by the ANSI/ISEA Z358.1 standard.[5][6][7][8] Regular weekly testing of this equipment is mandatory to ensure functionality.[6]

Personal Protective Equipment (PPE): A System for Personal Safety

PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE must be based on a comprehensive hazard assessment, in accordance with OSHA's standard on Personal Protective Equipment (29 CFR 1910.132).[1][2][3][4]

PPE CategorySpecificationRationale & Citation
Eye & Face Chemical splash goggles with indirect ventilation, conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.Protects against eye irritation from dust or splashes. Standard 29 CFR 1910.133 mandates appropriate eye and face protection against liquid chemicals and acids.[9][10][11][12]
Hand Protection Nitrile gloves are suitable for incidental contact (e.g., splashes). For extended contact or immersion, consider neoprene or butyl rubber gloves. Always double-glove.Prevents skin irritation. OSHA 29 CFR 1910.138 requires employers to select appropriate hand protection based on the specific hazards.[13][14][15][16][17] Nitrile offers good resistance to weak organic acids for splash protection.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron can be worn over the lab coat for added protection during large-scale transfers.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe, liquid-resistant shoes must be worn at all times in the laboratory.Protects feet from spills.
Respiratory Generally not required when handling small quantities within a fume hood. If dust cannot be controlled, a NIOSH-approved N95 respirator or higher may be necessary.Protects against potential respiratory irritation from dust inhalation.

Protocol: Donning and Doffing PPE

A systematic approach to putting on and removing PPE is critical to prevent cross-contamination.

  • Donning (Putting On):

    • Put on the laboratory coat and fasten it completely.

    • Put on inner gloves.

    • Put on chemical splash goggles.

    • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove outer gloves by peeling one off with the other gloved hand, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior. Dispose of them in the designated hazardous waste container.

    • Remove the laboratory coat, folding it inward to contain any contamination.

    • Remove goggles.

    • Remove inner gloves using the same technique as for the outer gloves.

    • Wash hands thoroughly with soap and water.

Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound.

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Verify that emergency eyewash and shower stations are accessible and have been recently tested.[6]

  • Handling Solid Compound:

    • Perform all weighing and transfers of the solid powder inside a chemical fume hood to contain dust.

    • Use a spatula for transfers. Avoid scooping directly from the bottle opening to minimize dust generation.

    • Close the container tightly immediately after use.

  • Preparing Solutions:

    • When dissolving, add the solid this compound to the solvent slowly.

    • If diluting a concentrated acidic solution, always add acid to water , never the other way around, to prevent a potentially violent exothermic reaction.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Properly label all containers with the chemical name and any associated hazards.

    • Follow the doffing procedure for PPE.

    • Wash hands thoroughly.

Emergency Response Plan

Accidents can happen despite careful planning. A clear, rehearsed emergency plan is crucial.

In Case of Exposure:

  • Eye Contact: Immediately proceed to the nearest emergency eyewash station. Hold eyelids open and flush with a continuous, low-pressure stream of tepid water for at least 15 minutes .[7][18] This duration is critical to ensure the chemical is completely removed. Seek immediate medical attention afterward.

  • Skin Contact: Immediately remove any contaminated clothing while under a safety shower. Flush the affected skin area with copious amounts of water for at least 15 minutes .[18] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In Case of a Spill:

The response to a spill depends on its scale. This protocol addresses a small, manageable spill of the solid compound within a laboratory setting.

  • Alert & Evacuate: Alert personnel in the immediate area. If necessary, evacuate the lab.

  • Secure the Area: Restrict access to the spill area. If volatile substances are present, eliminate all ignition sources.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.

  • Neutralize: Gently cover the spill with a weak base, such as sodium bicarbonate (baking soda), starting from the outside and working inwards.[19][20][21] Avoid creating dust. The neutralization process may involve some fizzing.

  • Test pH: After the reaction subsides, dampen a small amount of the mixture with water and test with pH paper. The target is a neutral pH between 6 and 8.[18] Add more neutralizer if necessary.

  • Absorb and Collect: Once neutralized, use an inert absorbent material like vermiculite or sand to absorb the mixture.[19][21]

  • Clean Up: Carefully sweep the absorbed material into a designated, compatible hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, used gloves) and place them in the hazardous waste container.

  • Dispose: Seal and label the hazardous waste container clearly. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Diagram: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting appropriate PPE based on the planned task.

PPE_Selection_Workflow PPE Selection for this compound cluster_0 Hazard Assessment cluster_1 Control & PPE Selection cluster_2 Final Check & Disposal start Start: Plan to Handle This compound haz_id Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Potential Dust Inhalation start->haz_id eng_control Work in Fume Hood? haz_id->eng_control ppe_base Standard PPE: - Lab Coat - Goggles (ANSI Z87.1) - Nitrile Gloves (Double) eng_control->ppe_base Yes ppe_resp Consider N95 Respirator eng_control->ppe_resp No task_splash Significant Splash Risk? ppe_base->task_splash ppe_splash Add Face Shield final_check Perform Work Safely ppe_splash->final_check ppe_resp->ppe_base task_splash->ppe_splash Yes task_splash->final_check No disposal Segregate & Label Waste for EHS Pickup final_check->disposal

Caption: PPE selection workflow based on hazard assessment.

Disposal Plan

All materials contaminated with this compound, including excess chemical, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Use separate, clearly labeled containers for solid and liquid waste.

  • Containerization: Use chemically compatible, leak-proof containers. Ensure containers are kept closed when not in use.

  • Labeling: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date. This is a requirement under the EPA's Resource Conservation and Recovery Act (RCRA) regulations, as detailed in 40 CFR § 262.[22][23][24][25]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic and incompatible materials.

  • Pickup: Contact your institution's EHS department to schedule a pickup for disposal by a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in the regular trash.

By adhering to this comprehensive safety framework, you build a resilient and trustworthy laboratory environment, ensuring that your valuable research is conducted not only effectively but with the highest commitment to safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methylpyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.